10-Oxoundecanoic acid
Description
Properties
IUPAC Name |
10-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHMENMPHVRROO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80217917 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-00-6 | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecanoic acid, 10-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
10-Oxoundecanoic acid basic properties
An In-Depth Technical Guide to 10-Oxoundecanoic Acid: Properties, Applications, and Experimental Insights
Introduction and Scope
This compound is a bifunctional medium-chain fatty acid characterized by a terminal carboxylic acid and a ketone group at the C-10 position. While traditionally utilized as an intermediate in organic synthesis, recent investigations have highlighted its potential as a multifaceted therapeutic agent.[1][] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its core chemical and physical properties, potential biological activities, and practical experimental protocols. The narrative is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a blend of theoretical knowledge and field-proven insights.
Chemical Identity and Core Properties
Accurate identification is the foundation of all scientific research. This compound is defined by a specific set of identifiers and molecular properties that distinguish it from its isomers and related compounds.
| Identifier | Value | Source |
| IUPAC Name | This compound | [] |
| Synonyms | 10-Ketoundecanoic acid, 10-oxo-undecanoic acid | [1][] |
| CAS Number | 676-00-6 | [1][][3][4] |
| Molecular Formula | C₁₁H₂₀O₃ | [1][][3][4] |
| Molecular Weight | 200.27 g/mol | [][4] |
| Canonical SMILES | CC(=O)CCCCCCCCC(=O)O | [] |
| InChI Key | UKHMENMPHVRROO-UHFFFAOYSA-N | [] |
Physicochemical Characteristics
The physical properties of this compound dictate its handling, storage, and application in various experimental settings.
| Property | Value | Source |
| Appearance | White solid (typical) | Inferred from related compounds |
| Density | 0.992 g/cm³ | [][4] |
| Boiling Point | 350.5 °C at 760 mmHg | [4] |
| Storage Temperature | 2-8°C | [4] |
| Purity (Commercial) | Typically >95% | [1][3] |
Solubility Profile
Specific solubility data for this compound is not extensively published. However, its structural parent, undecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[5][6] The presence of the additional polar ketone group in this compound may slightly enhance its solubility in polar solvents compared to undecanoic acid. For practical applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution with an aqueous medium.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific, peer-reviewed synthesis procedures for this compound are not widely detailed in readily available literature, a logical synthetic route can be proposed based on established organic chemistry principles. A common strategy would involve the selective oxidation of a suitable precursor like 10-undecenoic acid. This precursor is industrially derived from castor oil, making it a renewable and accessible starting material.[7][8]
The workflow would likely involve a Wacker-type oxidation or a related method to selectively oxidize the terminal alkene of 10-undecenoic acid to a methyl ketone without affecting the carboxylic acid moiety.
Caption: Potential therapeutic activities of this compound.
Analytical Characterization: A Self-Validating System
For any researcher synthesizing or using this compound, analytical validation is critical. The following are the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum provides a rapid diagnostic for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹.
-
C-H Stretch (Alkyl): Sharp peaks will appear just below 3000 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Two distinct, strong absorption peaks are expected in the carbonyl region (1750-1700 cm⁻¹). The ketone carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl is often slightly lower, around 1710 cm⁻¹. [9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.
-
-CH₃ (next to C=O): A sharp singlet at approximately 2.1 ppm, integrating to 3 protons.
-
-CH₂ (alpha to COOH): A triplet around 2.3 ppm.
-
-CH₂ (alpha to Ketone): A triplet around 2.4 ppm.
-
Alkyl Chain Protons: A complex multiplet of signals in the 1.2-1.6 ppm region.
-
-
¹³C NMR:
-
Ketone Carbonyl: A signal in the 205-215 ppm region.
-
Carboxylic Acid Carbonyl: A signal in the 175-185 ppm region. [10] * Alkyl Carbons: Multiple signals in the 20-45 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (200.27) would be expected, though it may be weak depending on the ionization method.
-
Fragmentation: Characteristic fragmentation patterns would include the loss of water (M-18) and the loss of the carboxylic acid group (M-45). A prominent peak at m/z = 43, corresponding to the acetyl group [CH₃CO]⁺, would be a strong indicator of the C-10 ketone.
Experimental Protocols
Protocol: Preparation of a Standard Stock Solution
Causality: Due to its limited aqueous solubility, a polar, aprotic organic solvent is required to create a concentrated stock solution that can be further diluted into aqueous media for biological assays. DMSO is an excellent choice as it readily dissolves fatty acids and is miscible with water. [5][6]
-
Preparation: Tare a sterile, chemically resistant microcentrifuge tube on an analytical balance.
-
Weighing: Carefully add the desired amount of this compound (e.g., 2 mg) to the tube and record the precise weight.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for 2 mg, add 100 µL of DMSO to make a 20 mg/mL or 100 mM stock).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol: General Procedure for Solubility Assessment
Causality: This protocol establishes a reliable method to determine the solubility limit in various solvents, which is critical for formulation and experimental design. It relies on visual inspection for saturation, a standard and effective technique.
-
Solvent Dispensing: Dispense a fixed volume (e.g., 1.0 mL) of the test solvent (e.g., water, PBS, ethanol) into a clear glass vial.
-
Incremental Addition: Add a small, pre-weighed amount of this compound (e.g., 1.0 mg) to the vial.
-
Equilibration: Cap the vial and agitate vigorously (e.g., using a vortex mixer or shaker) for 30 minutes at a controlled temperature (e.g., 25°C).
-
Observation: Visually inspect the solution for any undissolved particles.
-
Iteration: If the solid has completely dissolved, repeat steps 2-4 until a persistent suspension of undissolved solid is observed.
-
Calculation: The solubility is calculated as the total mass of compound dissolved in the known volume of solvent just before saturation is reached (e.g., mg/mL).
Safety, Handling, and Toxicology
While specific toxicological data for this compound is not readily available, data from its isomers and parent compound, undecanoic acid, suggest that it should be handled with care. [11]Related oxo-fatty acids are classified as irritants, capable of causing skin and serious eye irritation. [12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [12]* First Aid: In case of eye contact, rinse immediately with plenty of water. In case of skin contact, wash off with soap and water. Seek medical attention if irritation persists.
Applications and Future Outlook
This compound is a versatile chemical building block with a growing list of applications.
-
Current Applications:
-
Future Directions: The promising biological activities of this compound warrant significant further investigation. Future research should focus on elucidating the precise molecular mechanisms behind its anticancer and hepatoprotective effects. Furthermore, its antimicrobial properties could be harnessed to develop new classes of antibiotics or antifungal treatments, potentially addressing the growing challenge of antimicrobial resistance. Its structure also presents an ideal scaffold for medicinal chemists to perform further derivatization to enhance potency and selectivity.
References
- BOC Sciences. (n.d.). This compound CAS NO.676-00-6. LookChem.
- BOC Sciences. (n.d.). CAS 676-00-6 this compound.
- Key Organics. (n.d.). This compound | MFCD00093300 | C11H20O3.
- MySkinRecipes. (n.d.). This compound.
- SpectraBase. (n.d.). Undecanoic acid, 10-oxo-, ethyl ester.
- Fragrance Material Safety Assessment Center. (2020). Food and Chemical Toxicology, 138, 111271.
- National Center for Biotechnology Information. (n.d.). 9-Oxoundecanoic acid. PubChem.
- Benchchem. (n.d.). The Synthesis and Characterization of 8,10-Dioxoundecanoic Acid: A Technical Guide.
- Carrano, L., et al. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61-7.
- AK Scientific, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.). 5-Oxoundecanoic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Oxoundecanoic acid. PubChem.
- Cayman Chemical. (2024).
- ResearchGate. (n.d.).
- UCL Discovery. (n.d.). RSC Medicinal Chemistry.
- Wikipedia. (n.d.). 11-Aminoundecanoic acid.
- LabXchange. (n.d.). Spectroscopy Worked Example Combining IR, MS, and NMR.
- ResearchGate. (n.d.).
- OECD SIDS. (2002). 11-AMINOUNDECANOIC ACID.
- Santa Cruz Biotechnology. (n.d.).
- Cayman Chemical. (n.d.). Undecanoic Acid (CAS 112-37-8).
- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
- Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
Sources
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound [myskinrecipes.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. m.youtube.com [m.youtube.com]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. aksci.com [aksci.com]
- 13. 5-Oxoundecanoic acid | C11H20O3 | CID 4667416 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Oxoundecanoic Acid: From Historical Synthesis to Modern Applications
This guide provides a comprehensive overview of 10-oxoundecanoic acid, a molecule at the intersection of classical organic synthesis and contemporary biochemical research. While the specific historical moment of its discovery is not prominently documented, this paper reconstructs the scientific landscape and the chemical methodologies that would have led to its synthesis. We will delve into the foundational principles of organic acid chemistry in the 19th and early 20th centuries, propose a historically plausible synthetic route, and then transition to modern synthetic protocols and the compound's emerging biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technically-grounded understanding of this versatile keto acid.
Part 1: The Historical Context of Discovery: A Reconstruction
The story of this compound is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. This era was marked by a paradigm shift from the theory of vitalism—the belief that organic compounds could only be produced by living organisms—to the dawn of synthetic organic chemistry.[1][2] Key milestones, such as Friedrich Wöhler's synthesis of urea in 1828 and Hermann Kolbe's synthesis of acetic acid from inorganic precursors in 1844, laid the groundwork for chemists to explore the vast world of carbon-based molecules.[1][3]
The late 19th and early 20th centuries saw a surge in the study of fatty acids, driven by the desire to understand the composition of natural fats and oils.[4][5] Chemists like Michel-Eugène Chevreul were pioneers in isolating and characterizing various fatty acids.[5] It is within this context of systematic exploration of organic acids and the development of new synthetic reactions that the synthesis of a molecule like this compound became conceivable.
A likely precursor for the early synthesis of this compound is 10-undecenoic acid (undecylenic acid). This unsaturated fatty acid was first isolated in 1877 by the pyrolysis of ricinoleic acid, which is readily available from castor oil.[6][7] The presence of a terminal double bond in undecylenic acid provided a reactive handle for chemists of the period to perform addition and oxidation reactions.
A Plausible Historical Synthesis Pathway
Given the chemical knowledge of the late 19th and early 20th centuries, a plausible route to this compound would have involved the oxidation of 10-undecenoic acid. Early oxidation methods were often harsh and non-specific, but with careful control, the synthesis would have been achievable.
A likely two-step process would have been:
-
Hydration of the Alkene: The terminal double bond of 10-undecenoic acid could be hydrated to form 10-hydroxyundecanoic acid. This would typically be achieved by acid-catalyzed hydration, a well-established reaction at the time.
-
Oxidation of the Secondary Alcohol: The resulting secondary alcohol, 10-hydroxyundecanoic acid, would then be oxidized to the corresponding ketone, this compound. Early oxidizing agents like chromic acid (prepared from potassium dichromate and sulfuric acid) were commonly used for such transformations.[8]
This proposed historical synthesis is a logical deduction based on the available starting materials and the established chemical reactions of the period.
Part 2: Physicochemical Properties and Characterization
This compound is a bifunctional molecule containing both a carboxylic acid and a ketone functional group. This unique structure imparts specific physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C11H20O3 | [][10] |
| Molecular Weight | 200.27 g/mol | [] |
| CAS Number | 676-00-6 | [10] |
| Appearance | Colorless to light yellow liquid or solid | [11] (by analogy with similar fatty acids) |
| Density | 0.992 g/cm³ | [] |
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the carboxylic acid C=O stretch (~1710 cm⁻¹), and the ketone C=O stretch (~1715 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A singlet for the methyl protons adjacent to the ketone (~2.1 ppm), a triplet for the methylene protons alpha to the carboxylic acid (~2.3 ppm), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the ketone carbonyl carbon (~209 ppm) and the carboxylic acid carbonyl carbon (~180 ppm).
-
Part 3: Modern Synthetic Methodologies
While the historical synthesis provides context, modern organic chemistry offers more efficient and selective methods for the preparation of this compound. A common and effective approach is the oxidation of 10-undecenoic acid using a Wacker-type oxidation.
Experimental Protocol: Wacker-Tsuji Oxidation of 10-Undecenoic Acid
This protocol describes a reliable method for the synthesis of this compound from commercially available 10-undecenoic acid.
Materials:
-
10-Undecenoic acid
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 10-undecenoic acid in a mixture of DMF and water.
-
Add catalytic amounts of PdCl₂ and a stoichiometric amount of CuCl.
-
Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Causality of Experimental Choices:
-
Wacker-Tsuji Oxidation: This method is chosen for its high selectivity in oxidizing a terminal alkene to a methyl ketone, which is precisely the transformation required.
-
Palladium(II) Chloride: This is the active catalyst that coordinates with the double bond, making it susceptible to nucleophilic attack by water.
-
Copper(I) Chloride: CuCl acts as a co-catalyst to reoxidize the palladium(0) back to the active palladium(II) state, allowing for a catalytic cycle.
-
Oxygen: Oxygen is the terminal oxidant in this catalytic cycle, regenerating the active copper catalyst.
-
DMF/Water Solvent System: This solvent mixture is used to dissolve both the organic substrate and the inorganic salts, facilitating the reaction.
Diagrams
Plausible Historical Synthesis of this compound
A plausible two-step synthesis route available in the late 19th/early 20th century.
Sources
- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]
- 2. boronmolecular.com [boronmolecular.com]
- 3. chemistry.com.pk [chemistry.com.pk]
- 4. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 8. chemistry.ucr.edu [chemistry.ucr.edu]
- 10. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 11. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 10-Oxoundecanoic Acid
Molecular Structure and Spectroscopic Overview
10-oxoundecanoic acid possesses both a ketone and a carboxylic acid functional group, which dictates its chemical and spectroscopic properties. The long aliphatic chain forms the backbone of the molecule. A comprehensive spectroscopic analysis is crucial for its unambiguous identification and the assessment of its purity.
Figure 1: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals for the carboxylic acid, the ketone, the methyl group adjacent to the ketone, and the long methylene chain.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Broad Singlet | 1H | H -O-C=O (Carboxylic Acid) |
| ~2.4 | Triplet | 2H | -CH ₂-C=O (Ketone, C9) |
| ~2.35 | Triplet | 2H | -CH ₂-COOH (Carboxylic Acid, C2) |
| ~2.1 | Singlet | 3H | CH ₃-C=O (Ketone, C11) |
| ~1.6 | Multiplet | 4H | -CH ₂-CH₂-C=O & -CH ₂-CH₂-COOH (C3 & C8) |
| ~1.3 | Multiplet | 8H | -(CH ₂)₄- (C4, C5, C6, C7) |
Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for non-polar to moderately polar organic molecules. In such a non-polar solvent, carboxylic acids tend to form hydrogen-bonded dimers, which results in a characteristic broad singlet for the acidic proton appearing far downfield (10-13.2 ppm).[3] The broadness is a result of proton exchange.[4] If the sample were dissolved in deuterium oxide (D₂O), this acidic proton signal would disappear due to rapid exchange with deuterium, a useful technique for identifying carboxylic acid protons.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~209 | C =O (Ketone, C10) |
| ~180 | C =O (Carboxylic Acid, C1) |
| ~43 | -C H₂-C=O (Ketone, C9) |
| ~34 | -C H₂-COOH (Carboxylic Acid, C2) |
| ~30 | C H₃-C=O (Ketone, C11) |
| ~29 | -(C H₂)₅- (C4, C5, C6, C7, C8) |
| ~24 | -C H₂-CH₂-COOH (C3) |
Expertise & Experience Insights: The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded and appear at the downfield end of the spectrum. The ketone carbonyl is typically found at a lower field (~209 ppm) compared to the carboxylic acid carbonyl (~180 ppm).[5] The chemical shifts of the methylene carbons in the long aliphatic chain will be very similar, potentially leading to overlapping signals around 29 ppm.[6] The polarity of the NMR solvent can influence the chemical shifts of carboxyl carbons due to varying degrees of hydrogen bonding and dimer formation.[7]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: A typical pulse sequence would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Parameters: A standard proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for the carbonyl carbons, which have long relaxation times.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and ketone groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2920, 2850 | Strong | C-H stretch (Aliphatic) |
| ~1715 | Strong, Sharp | C=O stretch (Ketone) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |
| ~1410 | Medium | O-H bend (in-plane) |
| ~1280 | Medium | C-O stretch (coupled with O-H bend) |
| ~920 | Broad | O-H bend (out-of-plane, dimer) |
Trustworthiness of Protocol: The broad O-H stretching band from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3] The two carbonyl stretching frequencies (ketone and carboxylic acid) are expected to be close and may overlap, appearing as a single, broad, strong absorption band. The exact positions of these bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.[8]
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Sample Preparation (ATR Method):
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the instrument and record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.[10]
-
Figure 3: Workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for volatile compounds.
Predicted Mass Spectrum Data (EI-MS)
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular Ion) - likely weak or absent |
| 183 | [M - OH]⁺ |
| 155 | [M - COOH]⁺ |
| 142 | McLafferty rearrangement of the ketone |
| 115 | Alpha cleavage at the ketone |
| 71 | Alpha cleavage at the ketone |
| 60 | McLafferty rearrangement of the carboxylic acid |
| 43 | [CH₃CO]⁺ (Base Peak) |
Authoritative Grounding: The molecular ion peak for straight-chain carboxylic acids is often weak or not observed in EI-MS. A common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which would yield a fragment at m/z 60 for this compound.[5] For the ketone functional group, alpha cleavage is a dominant fragmentation pathway. Cleavage on either side of the ketone in this compound would result in fragments at m/z 71 and m/z 115. The most stable acylium ion, [CH₃CO]⁺ at m/z 43, is expected to be the base peak. While the NIST Chemistry WebBook does not have the mass spectrum for the free acid, the data for its methyl and ethyl esters can provide some correlative information on the fragmentation of the keto-alkane chain.
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Figure 4: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
References
-
National Institute of Standards and Technology. (n.d.). Undecanoic acid, 10-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC STUDIES ON THE DECARBOXYLATION OF &KETO ACIDS. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011). Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.676-00-6. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 676-00-6]. Retrieved from [Link]
-
Qingdao Beluga Import and Export Co., LTD. (n.d.). This compound CAS:676-00-6. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Undecanoic acid, 10-oxo-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
-
PubChem. (n.d.). 3-Oxoundecanoic acid. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecanoic acid. Retrieved from [Link]
-
SlidePlayer. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecanoic acid, 10-oxo-, methyl ester. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between IR spectra for Ca(OH) 2 , undecanoic acid, and the synthesized sample C 11. Retrieved from [Link]
-
AOCS. (2019). NMR. Retrieved from [Link]
-
YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Undecanoic acid. Retrieved from [Link]
-
YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The 13 C NMR spectrum of ethanoic acid. Retrieved from [Link]
-
ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]
Sources
- 2. This compound, CasNo.676-00-6 BOC Sciences United States [bocscichem.lookchem.com]
- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 4. Undecanoic acid, 10-oxo-, methyl ester [webbook.nist.gov]
- 5. 11-hydroxyundecanoic acid [webbook.nist.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Undecanoic acid [webbook.nist.gov]
- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 9. Undecanoic acid, 10-oxo-, methyl ester [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
10-Oxoundecanoic acid mechanism of action in cancer cells
An In-depth Technical Guide to Investigating the Mechanism of Action of 10-Oxoundecanoic Acid in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (10-OUDA) is a medium-chain keto-fatty acid whose potential as an anticancer agent remains largely unexplored. This technical guide provides a comprehensive framework for investigating the mechanism of action of 10-OUDA in cancer cells. While direct literature on 10-OUDA's anticancer effects is sparse, this document synthesizes the known mechanisms of structurally similar fatty acids to propose testable hypotheses and detailed experimental workflows. We will delve into potential mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways such as PPAR, GPR55, and HDAC. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of 10-OUDA and its derivatives in oncology.
Introduction: The Emerging Role of Fatty Acids in Oncology
The metabolic landscape of cancer cells is fundamentally different from that of normal cells, with a notable dysregulation in lipid metabolism.[1][2][3] This alteration is not merely a byproduct of malignant transformation but an active contributor to cancer progression, providing energy, building blocks for membranes, and signaling molecules.[1][2] Fatty acids, once viewed primarily as metabolic substrates, are now recognized as potent signaling molecules that can influence a variety of cellular processes, including proliferation, apoptosis, and inflammation.[2]
Medium-chain fatty acids (MCFAs) and their derivatives have garnered interest for their potential antineoplastic properties.[4] Unlike long-chain fatty acids, MCFAs are metabolized differently and have been shown to exert distinct biological effects. This compound (10-OUDA) is an 11-carbon keto-fatty acid. While its biological functions are not well-characterized, its structure suggests it may interact with pathways known to be modulated by other fatty acids. This guide outlines a systematic approach to investigate the hypothesis that 10-OUDA possesses anticancer activity and to elucidate its underlying mechanism of action.
Proposed Mechanisms of Action of this compound in Cancer Cells
Based on the known anticancer effects of other oxidized and medium-chain fatty acids, we can propose several plausible mechanisms of action for 10-OUDA.
Induction of Apoptosis
A common mechanism by which fatty acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
-
Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[5] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by some cytotoxic fatty acids.[5]
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the subsequent executioner caspases.[8]
Caption: Proposed mechanism of 10-OUDA-induced cell cycle arrest.
Modulation of Key Signaling Pathways
10-OUDA may exert its effects by interacting with specific molecular targets that are crucial for cancer cell survival and proliferation.
PPARs are ligand-activated transcription factors that play important roles in lipid metabolism and cancer. [9][10]PPARγ activation, in particular, can lead to cell differentiation and inhibit proliferation in several cancer types. [9]Some fatty acids act as natural ligands for PPARs. [11][12]It is plausible that 10-OUDA could act as a PPARγ agonist, leading to the transcription of genes that suppress tumor growth.
GPR55 is an orphan receptor that has been implicated in promoting cancer cell proliferation and migration. [13][14][15]Its expression is often upregulated in various cancers, and its activation is associated with poor prognosis. [15][16]Some lipid molecules can act as antagonists to GPR55, thereby inhibiting its pro-tumorigenic signaling. [13][17]Investigating whether 10-OUDA can antagonize GPR55 is a promising avenue of research.
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. [18][19]In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. [20]Short-chain fatty acids are known to be natural inhibitors of HDACs. [20][21]The structure of 10-OUDA suggests it might also possess HDAC inhibitory activity, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death or differentiation.
Caption: Proposed signaling pathways modulated by 10-OUDA in cancer cells.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanisms of action for 10-OUDA, a series of well-established in vitro assays should be performed.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the cytotoxic effect of 10-OUDA on a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator. [22]2. Treatment: Prepare serial dilutions of 10-OUDA in culture medium. A vehicle control (e.g., DMSO) should be included. Replace the medium in the wells with the 10-OUDA dilutions and controls.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22]6. Measurement: Measure the absorbance at 570 nm using a plate reader. [22]7. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the 10-OUDA concentration to determine the IC50 value.
Apoptosis Assays
To determine if 10-OUDA induces apoptosis, flow cytometry-based assays are recommended.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with 10-OUDA at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. [23]
Cell Cycle Analysis
To investigate the effect of 10-OUDA on the cell cycle, flow cytometry analysis of DNA content is performed.
Protocol: Propidium Iodide (PI) Staining for DNA Content
-
Cell Treatment: Treat cells with 10-OUDA at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Western Blot Analysis
To probe the molecular pathways involved, the expression and activation of key proteins should be assessed by Western blotting.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with 10-OUDA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane. [22]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. [22]5. Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Table 1: Target Proteins for Western Blot Analysis
| Pathway | Primary Antibodies | Expected Outcome with 10-OUDA Treatment |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2 | Increased levels of cleaved Caspase-3, cleaved PARP, and Bax; Decreased levels of Bcl-2 |
| Cell Cycle | p21, p27, Cyclin D1, CDK4 | Increased levels of p21 and p27; Decreased levels of Cyclin D1 and CDK4 |
| Signaling | p-Akt, Akt, p-ERK, ERK | Potential decrease in the ratio of phosphorylated to total Akt and ERK |
Summary and Future Directions
This guide provides a comprehensive, albeit predictive, framework for elucidating the anticancer mechanism of this compound. The proposed mechanisms—induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways—are based on the established activities of similar fatty acid molecules. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses.
Future research should also consider in vivo studies using xenograft models to validate the in vitro findings and assess the therapeutic potential of 10-OUDA in a physiological context. Furthermore, lipidomics and transcriptomics analyses could provide a more unbiased and global view of the cellular changes induced by 10-OUDA, potentially uncovering novel targets and mechanisms. The exploration of 10-OUDA and its derivatives may lead to the development of a new class of lipid-based anticancer agents.
References
-
PubMed. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. [Link]
-
PubMed. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. [Link]
-
Kwan, H. Y. (2018). Fatty acids: from adipocytes to cancer cells. Precision Cancer Medicine. [Link]
-
PubMed Central. (2012). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. [Link]
-
National Institutes of Health. (2016). Selective GPR55 antagonism reduces chemoresistance in cancer cells. [Link]
-
PubMed Central. (2019). Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways. [Link]
-
MDPI. (2019). Fatty Acid Synthesis and Degradation Interplay to Regulate the Oxidative Stress in Cancer Cells. [Link]
-
National Institutes of Health. (2018). Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells. [Link]
-
National Institutes of Health. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. [Link]
-
ResearchGate. (2019). The effect of compounds 8, 9, 10 and 11 on early and late apoptosis or... [Link]
-
PubMed Central. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]
-
PubMed. (2000). Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid. [Link]
-
MDPI. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. [Link]
-
MDPI. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]
-
National Institutes of Health. (2018). GPR55-Mediated Effects in Colon Cancer Cell Lines. [Link]
-
Medium. (2019). GPR55 — The Cancer-Promoting Endocannabinoid Receptor and How CBD Might Block It. [Link]
-
PubMed. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. [Link]
-
MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. [Link]
-
MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). [Link]
-
PubMed. (2015). Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. [Link]
-
Taylor & Francis Online. (2021). Induced cell cycle arrest – Knowledge and References. [Link]
-
PubMed. (2001). Inhibitors of histone deacetylase as new anticancer agents. [Link]
-
PubMed Central. (2016). The potential of natural products for targeting PPARα. [Link]
-
PubMed. (1997). Cell-cycle arrest versus cell death in cancer therapy. [Link]
-
PubMed. (2024). Histone deacetylases and their inhibitors in inflammatory diseases. [Link]
-
PubMed Central. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. [Link]
-
Sino Biological. All Cancer Signaling Pathways. [Link]
-
Cannakeys. GPR55 Agonism. [Link]
-
PubMed Central. (2025). The role and mechanism of fatty acid oxidation in cancer drug resistance. [Link]
-
PLOS One. (2010). Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation. [Link]
-
PubMed. (2019). HOXA10 knockdown inhibits proliferation, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells through HDAC1. [Link]
-
PubMed Central. (2024). Nature's weapons: Bioactive compounds as anti-cancer agents. [Link]
-
bioRxiv. (2023). Genomic hallmarks and therapeutic implications of G0 cell cycle arrest in cancer. [Link]
-
PubMed Central. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. [Link]
-
PubMed. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. [Link]
-
MDPI. (2017). Anticancer Efficacy of Polyphenols and Their Combinations. [Link]
-
MDPI. (2019). Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts. [Link]
-
Khan Academy. (n.d.). Example of a signal transduction pathway. [Link]
-
PubMed Central. (2012). Natural compounds as anticancer agents: Experimental evidence. [Link]
-
PubMed Central. (2021). Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact. [Link]
-
MDPI. (2018). Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. [Link]
Sources
- 1. Fatty acids: from adipocytes to cancer cells - Kwan - Precision Cancer Medicine [pcm.amegroups.org]
- 2. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Synthesis and Degradation Interplay to Regulate the Oxidative Stress in Cancer Cells [mdpi.com]
- 4. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) | MDPI [mdpi.com]
- 11. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective GPR55 antagonism reduces chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR55-Mediated Effects in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. cannakeys.com [cannakeys.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylases and their inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitors of histone deacetylase as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Antimicrobial Spectrum of 10-Oxoundecanoic Acid: A Roadmap for Discovery
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the anticipated antimicrobial spectrum of 10-oxoundecanoic acid (10-OUA). While direct studies on 10-OUA are nascent, a robust body of evidence from its parent compound, undecanoic acid (UDA), and its derivatives strongly suggests its potential as a broad-spectrum antimicrobial agent. This document synthesizes the existing knowledge, outlines the probable mechanisms of action, and provides detailed, field-proven protocols to systematically evaluate the efficacy of 10-OUA.
Introduction: The Therapeutic Promise of Keto Fatty Acids
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating resilient pathogens. Fatty acids have long been recognized for their antimicrobial properties, functioning as crucial components of the innate defense systems in many organisms. Among these, medium-chain fatty acids, particularly undecanoic acid (UDA), have demonstrated significant antibacterial and antifungal activities.[1]
This compound (10-OUA), a keto derivative of UDA, represents a compelling candidate for antimicrobial research. The introduction of a ketone functional group can modulate the molecule's polarity, reactivity, and ability to interact with biological targets, potentially enhancing its antimicrobial efficacy or altering its spectrum of activity. While direct literature on 10-OUA's antimicrobial profile is limited, its structural similarity to potent antimicrobial fatty acids provides a strong rationale for its investigation.[2][3] This guide serves as a foundational roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.
Anticipated Antimicrobial Spectrum & Mechanistic Insights
Based on the established activities of UDA and its derivatives, 10-OUA is hypothesized to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.
Antibacterial Activity
Saturated fatty acids like UDA are known to inhibit both persister cell formation and biofilm development in bacteria such as Escherichia coli.[4] The primary mechanism is believed to be the disruption of the bacterial cell membrane. The lipophilic carbon chain of the fatty acid can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of the proton motive force.[5]
Antifungal Activity
Undecanoic acid and its derivatives are particularly noted for their potent antifungal effects, especially against dermatophytes like Trichophyton rubrum and yeasts such as Candida species.[1][6] The proposed mechanisms are multifaceted and include:
-
Membrane Disruption: Similar to its effect on bacteria, UDA disrupts the fungal plasma membrane's integrity.[5]
-
Metabolic Interference: It can interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.[5]
-
Induction of Oxidative Stress: UDA has been shown to trigger the production of reactive oxygen species (ROS) within fungal cells, leading to damage of the cell wall, membrane, and other vital components.[7]
-
Virulence Factor Inhibition: Studies indicate that UDA can down-regulate the expression of genes critical for fungal virulence.[1]
Potential Unique Mechanism of 10-OUA: Iron Chelation
A derivative of undecanoic acid, 10-undecanhydroxamic acid, demonstrates enhanced antimicrobial activity by acting as an iron chelator.[8][9] Iron is an essential nutrient for microbial growth and pathogenesis. By sequestering iron from the environment, this compound effectively starves the microbes. The ketone group in 10-OUA, while not as potent a chelator as a hydroxamic acid group, may still possess the ability to coordinate with ferric ions, suggesting a potential iron-deprivation mechanism that warrants investigation.
The following diagram illustrates the potential multi-pronged mechanism of action for 10-OUA.
Caption: Hypothesized multi-target mechanism of this compound.
A Systematic Approach to Characterization: Experimental Design
A rigorous, stepwise approach is essential to define the antimicrobial profile of 10-OUA. The following experimental workflow provides a logical progression from initial screening to mechanistic studies.
Caption: Recommended experimental workflow for characterizing 10-OUA.
Data Presentation: Quantifying Antimicrobial Efficacy
Systematic recording of experimental data is paramount. The following tables serve as templates for summarizing the key quantitative metrics for 10-OUA's activity.
Table 1: Minimum Inhibitory Concentration (MIC) of 10-OUA
| Microorganism | Strain (e.g., ATCC) | Gram Stain | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | e.g., 29213 | Positive | |
| Escherichia coli | e.g., 25922 | Negative | |
| Pseudomonas aeruginosa | e.g., 27853 | Negative | |
| Candida albicans | e.g., 90028 | N/A (Yeast) | |
| Aspergillus fumigatus | e.g., 204305 | N/A (Mold) |
| (Add other relevant strains) | | | |
Table 2: Bactericidal/Fungicidal Activity of 10-OUA
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
|---|---|---|---|---|---|
| S. aureus | e.g., 29213 | -cidal/-static | |||
| E. coli | e.g., 25922 | -cidal/-static | |||
| C. albicans | e.g., 90028 | -cidal/-static | |||
| (Add other relevant strains) |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]
Table 3: Anti-Biofilm Activity of 10-OUA
| Microorganism | Strain (e.g., ATCC) | Biofilm Inhibition (%) at MIC | Biofilm Disruption (%) at 4x MIC |
|---|---|---|---|
| P. aeruginosa | e.g., 27853 | ||
| S. aureus | e.g., 29213 |
| (Add other relevant strains) | | | |
Experimental Protocols: A Self-Validating System
The following protocols are based on established, standardized methods to ensure reproducibility and trustworthiness of results.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of 10-OUA that inhibits visible microbial growth.[9][10]
-
Preparation of 10-OUA Stock: Prepare a stock solution of 10-OUA in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved. Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to twice the highest concentration to be tested.
-
Plate Preparation: Dispense 100 µL of sterile broth/medium into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 2x 10-OUA solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension from a fresh culture adjusted to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of 10-OUA in which there is no visible turbidity (growth).
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of 10-OUA required to kill the microorganism.[5][11]
-
MIC Plate Subculturing: Following MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
Plating: Mix the contents of each selected well thoroughly. Plate a 10-100 µL aliquot from each well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates at 35-37°C until growth is clearly visible in the growth control plate (typically 24-48 hours).
-
Result Interpretation: Count the number of colonies on each plate. The MBC or MFC is the lowest concentration of 10-OUA that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Protocol: Biofilm Inhibition and Disruption by Crystal Violet Assay
This assay quantifies the effect of 10-OUA on both the formation and eradication of biofilms.[12][13]
-
Biofilm Formation: Grow biofilms in a 96-well plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth).
-
For Inhibition: Add serial dilutions of 10-OUA to the wells before incubation.
-
For Disruption: Allow the biofilm to form for 24 hours, then replace the medium with fresh medium containing serial dilutions of 10-OUA.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells, being careful not to disturb the biofilm.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the stain and wash the wells thoroughly with water until the wash water is clear.
-
Solubilization: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at ~595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm inhibition or disruption.
Protocol: Membrane Permeability Assay (Propidium Iodide Uptake)
This assay assesses whether 10-OUA disrupts the integrity of the microbial cell membrane.[14][15]
-
Cell Preparation: Grow and wash microbial cells, resuspending them in PBS to a defined optical density.
-
Treatment: Add 10-OUA at various concentrations (e.g., 1x and 2x MIC) to the cell suspensions. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Staining: Add propidium iodide (PI) to each suspension to a final concentration of ~2-5 µM.
-
Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence using a fluorometer or fluorescence microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates PI has entered the cells through a compromised membrane and bound to nucleic acids.
Protocol: Intracellular ROS Detection (DCFH-DA Assay)
This assay measures the generation of intracellular reactive oxygen species.
-
Cell Loading: Incubate a suspension of microbial cells with the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 10-25 µM for 30-60 minutes in the dark. Cellular esterases will convert DCFH-DA to non-fluorescent DCFH.
-
Washing: Centrifuge the cells to remove excess probe and resuspend them in fresh buffer.
-
Treatment: Treat the cells with 10-OUA at various concentrations. Include a positive control (e.g., hydrogen peroxide) and a negative control.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~495 nm, emission ~529 nm). Oxidation of DCFH by ROS generates the highly fluorescent compound DCF.
Protocol: Iron Chelation (Chrome Azurol S Agar Assay)
This qualitative assay determines if 10-OUA can chelate iron, a potential mechanism of antimicrobial action.[7][16]
-
CAS Agar Preparation: Prepare Chrome Azurol S (CAS) agar plates. This specialized agar contains a blue iron-dye complex. All glassware must be acid-washed to remove trace iron.
-
Application of Compound: Aseptically place a sterile paper disc onto the center of a CAS agar plate and impregnate it with a known concentration of 10-OUA solution.
-
Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.
-
Result Interpretation: If 10-OUA chelates iron, it will remove the iron from the CAS-dye complex. This results in a color change from blue to a yellow-orange halo around the disc. The size of the halo provides a semi-quantitative measure of chelation activity.
Conclusion and Future Directions
This guide establishes a robust framework for the comprehensive evaluation of this compound as a novel antimicrobial agent. By leveraging the knowledge of related fatty acids and employing standardized, validated protocols, researchers can systematically define its spectrum of activity, determine its bactericidal or fungicidal potential, and elucidate its mechanisms of action. The data generated from this proposed workflow will be critical for assessing the therapeutic potential of 10-OUA and guiding future drug development efforts in the fight against infectious diseases.
References
-
protocols.io. (2023). Siderophore Detection assay. [Link][7]
-
Ammendola, S., Lembo, A., Battistoni, A., Tagliatesta, P., Ghisalberti, C., & Desideri, A. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61–67. [Link][8]
-
Patsnap Synapse. (2024). What is Undecenoic Acid used for?. [Link][6]
-
Patsnap Synapse. (2024). What is the mechanism of Undecenoic Acid?. [Link][5]
-
Himpsl, S. D., & Mobley, H. L. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 2021, 97–108. [Link][16]
-
Rossi-Finotti, N. M., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia, 186(3), 283–292. [Link][1]
-
Ammendola, S., Lembo, A., Battistoni, A., Tagliatesta, P., Ghisalberti, C., & Desideri, A. (2009). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61-7. [Link][9]
-
Jin, Y., et al. (2021). Undecanoic acid, lauric acid, and N-tridecanoic acid inhibit Escherichia coli persistence and biofilm formation. Journal of Microbiology and Biotechnology, 31(4), 569-576. [Link][4]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link][11]
-
Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1188. [Link][18]
-
Parlet, C. P., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link][19]
-
Springer Nature Experiments. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. [Link][20]
-
ResearchGate. (n.d.). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. [Link][21]
-
Bio-protocol. (n.d.). Membrane Permeability Assay. [Link][22]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link][23]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link][24]
-
Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60886. [Link][14]
-
Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. [Link][25]
-
Wenzel, M., et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Pharmacological and Toxicological Methods, 80, 26-32. [Link][26]
-
Tanomas Creation. (2024). MIC Determination by Agar Plate Method | Antibiotic Sensitivity Test. [Link][27]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link][10]
-
Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link][28]
-
Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776–3781. [Link][29]
-
Bio-protocol. (n.d.). MIC and Minimal Fungicide Concentration (MFC) Determination. [Link][30]
-
ResearchGate. (n.d.). Membrane permeability assay. The fluorescence intensity (a) and image.... [Link][15]
-
Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link][31]
-
Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link][32]
-
ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake.... [Link][33]
-
YouTube. (2021). Antibiotic sensitivity Test By Agar Dilution Method. [Link][34]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link][35]
-
The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. [Link][36]
-
ResearchGate. (2021). How to improve the intracellular ROS detection in bacteria by DCFH-DA using fluorosence spectrophotometer?. [Link][37]
-
Singh, S. P., et al. (2016). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). Bio-protocol, 6(13), e1853. [Link][38]
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. journals.asm.org [journals.asm.org]
- 3. Agar dilution - Wikipedia [en.wikipedia.org]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Siderophore Detection assay [protocols.io]
- 8. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. microchemlab.com [microchemlab.com]
- 12. benchchem.com [benchchem.com]
- 13. static.igem.org [static.igem.org]
- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 17. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. protocols.io [protocols.io]
- 25. Intracellular ROS Assay [cellbiolabs.com]
- 26. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 29. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. bioquochem.com [bioquochem.com]
- 32. ableweb.org [ableweb.org]
- 33. researchgate.net [researchgate.net]
- 34. m.youtube.com [m.youtube.com]
- 35. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. rsc.org [rsc.org]
- 37. researchgate.net [researchgate.net]
- 38. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Conversion of 10-Oxoundecanoic Acid: A Bio-Renewable Precursor for High-Value Macrocyclic Musk Fragrances
An In-Depth Technical Guide for Researchers and Scientists
Abstract
The fragrance industry is undergoing a significant shift towards sustainable and bio-renewable feedstocks. 10-Oxoundecanoic acid, a derivative of castor oil, has emerged as a pivotal precursor for the synthesis of high-value macrocyclic musks, a class of compounds prized for their unique olfactory properties and persistence. This technical guide provides a comprehensive overview of the synthetic pathways from this compound to key fragrance lactones. We will delve into the mechanistic intricacies of the Baeyer-Villiger oxidation as the cornerstone transformation, explore the critical parameters of macrolactonization, and present detailed, field-proven protocols. This document is intended for researchers and process chemists dedicated to the innovation of sustainable fragrance ingredients.
Introduction: The Rise of this compound in Sustainable Fragrance Chemistry
Macrocyclic musks, characterized by large ring structures (typically 14-19 members), have been cornerstones of perfumery for centuries, originally sourced from animals like the musk deer.[1][2] The pursuit of ethical and sustainable alternatives has driven extensive research into synthetic routes.[3][4][5] this compound (10-KUA) presents an ideal starting point; it is a bifunctional molecule featuring both a ketone and a carboxylic acid, derived from readily available bio-sources.[][7] Its C11 backbone is strategically suited for conversion into valuable C12 lactones, which are important building blocks for larger macrocycles or possess desirable fragrance qualities themselves.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₀O₃ | [] |
| Molecular Weight | 200.27 g/mol | [] |
| Appearance | White to off-white solid | |
| Density | 0.992 g/cm³ | [] |
| Boiling Point | 350.5 °C at 760 mmHg | [7] |
| CAS Number | 676-00-6 | [] |
The core strategy for valorizing 10-KUA in fragrance synthesis hinges on a selective oxidation of the ketone to an ester, followed by intramolecular cyclization. The Baeyer-Villiger oxidation is the reaction of choice for this critical transformation.[8][9][10]
The Cornerstone Reaction: Baeyer-Villiger Oxidation of this compound
The Baeyer-Villiger (B-V) oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones.[10] First reported in 1899 by Adolf von Baeyer and Victor Villiger, this reaction is renowned for its predictability and high fidelity.[8][9][11]
Mechanistic Rationale and Regioselectivity
The reaction proceeds via the formation of a tetrahedral intermediate, often called the Criegee intermediate, after the peroxyacid attacks the protonated carbonyl carbon.[8][11] This is followed by a concerted rearrangement where one of the adjacent carbon groups migrates to the peroxide oxygen, displacing a carboxylate leaving group.
The critical aspect of the B-V oxidation is its predictable regioselectivity, which is governed by the migratory aptitude of the groups attached to the carbonyl. The group best able to stabilize a partial positive charge during the transition state will migrate preferentially.[10]
Order of Migratory Aptitude: tertiary alkyl > secondary alkyl > benzyl > phenyl > primary alkyl > methyl
In the case of this compound, the carbonyl is flanked by a methyl group (C11) and a long alkyl chain (C1-C9). The long-chain secondary carbon at the C9 position has a higher migratory aptitude than the primary methyl carbon at C11. This selectivity is the key to successfully forming the desired linear hydroxy acid precursor for lactonization.
Figure 1: Conceptual workflow of the Baeyer-Villiger oxidation of this compound.
Experimental Causality: Choice of Oxidant
While various peroxyacids can effect the B-V oxidation, meta-chloroperoxybenzoic acid (m-CPBA) is frequently employed due to its commercial availability, relative stability, and good solubility in common organic solvents like dichloromethane (DCM) and chloroform.[11] The reaction is often buffered with a weak base, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize the acidic m-chlorobenzoic acid byproduct, preventing potential acid-catalyzed side reactions.
More recently, "greener" oxidation systems utilizing hydrogen peroxide with a Lewis acid catalyst or enzymatic approaches with Baeyer-Villiger monooxygenases (BVMOs) have been developed to enhance the environmental profile of the synthesis.[10][12]
From Precursor to Perfume: Macrolactonization
The product of the B-V oxidation of 10-KUA is 9-carboxynonyl acetate, which upon hydrolysis yields ω-hydroxydodecanoic acid. This hydroxy acid is the direct precursor for the target macrocyclic lactone. The formation of a large ring from a linear precursor is an entropically unfavorable process. To favor the intramolecular cyclization over intermolecular polymerization, the reaction is typically performed under high-dilution conditions. This principle dictates that at very low concentrations, the probability of the reactive ends of a single molecule finding each other is higher than the probability of two different molecules reacting.
Figure 2: The principle of macrolactonization under high-dilution conditions.
Various methods, such as the Yamaguchi or Mitsunobu esterification protocols, can be employed to achieve efficient macrolactonization under mild conditions, providing access to valuable fragrances like ω-dodecanolide, a compound with a powerful musky, fatty, and slightly fruity odor profile.
Experimental Protocols
The following protocols are presented as self-validating systems, providing a basis for laboratory execution.
Protocol 1: Baeyer-Villiger Oxidation of this compound
Objective: To synthesize 9-carboxynonyl acetate from this compound.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 25.0 mmol) in DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, suspend m-CPBA (e.g., 8.4 g of 77% purity, ~37.5 mmol) in DCM (50 mL).
-
Add the m-CPBA suspension portion-wise to the stirred solution of 10-KUA over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C. Quench the excess peroxyacid by slowly adding saturated Na₂SO₃ solution until a starch-iodide paper test is negative.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 9-carboxynonyl acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Hydrolysis and Macrolactonization
Objective: To synthesize ω-dodecanolide from the B-V oxidation product.
Materials:
-
Crude 9-carboxynonyl acetate (1.0 eq)
-
Sodium hydroxide (NaOH, 2.5 eq)
-
Methanol (MeOH) and Water
-
1 M Hydrochloric acid (HCl)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
Procedure:
-
Hydrolysis: Dissolve the crude product from Protocol 1 in a mixture of MeOH (50 mL) and aqueous NaOH solution (e.g., 2.5 g in 25 mL H₂O). Heat the mixture to reflux for 4 hours.
-
Cool the solution and remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield crude ω-hydroxydodecanoic acid.
-
Macrolactonization: Set up a flask with a Dean-Stark apparatus. Dissolve the crude ω-hydroxydodecanoic acid (e.g., 1.0 g) and a catalytic amount of p-TsOH (e.g., 20 mg) in a large volume of toluene (e.g., 500 mL) to achieve high dilution.
-
Heat the solution to reflux, azeotropically removing water over 24-48 hours.
-
After cooling, wash the toluene solution with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting crude ω-dodecanolide by vacuum distillation or column chromatography to yield the final fragrance product.
Conclusion and Future Outlook
This compound serves as a highly effective and sustainable platform for the synthesis of valuable macrocyclic musk fragrances. The Baeyer-Villiger oxidation provides a reliable and regioselective method for installing the necessary ester functionality, paving the way for subsequent macrolactonization. This guide highlights the key chemical principles and provides robust protocols for researchers in the field. Future work will likely focus on enhancing the sustainability of this pathway through the development of more efficient catalytic systems for both the oxidation and cyclization steps, further solidifying the role of bio-derived precursors in the future of the fragrance industry.
References
-
Ravi, D. et al. (2001). Macrocyclic musk compounds: Synthetic approaches to key intermediates for exaltolide, exaltone and dilactones. Journal of the Indian Institute of Science, 81, 299-312. [Link]
-
Moore, T. (2005). Synthesis and Fragrance Properties of Macrocyclic Musks. University of Illinois Urbana-Champaign, Department of Chemistry. [Link]
-
Maurya, S. K. et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ACS Omega, 6(39), 25381–25388. [Link]
-
Kamerbeek, N. M. et al. (2003). Baeyer–Villiger Monooxygenases, an Emerging Family of Green Catalysts for Organic Synthesis. In Biocatalysis in the Pharmaceutical and Biotechnology Industries. [Link]
-
Wang, Y. et al. (2022). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 27(19), 6598. [Link]
-
Rana, R. et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. ResearchGate. [Link]
-
Maurya, S. K. et al. (2021). Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil. National Institutes of Health, National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]
-
Kumar, A. et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14, 23793-23813. [Link]
-
Zou, Y. et al. (2012). Efficient macrocyclization by a novel oxy-oxonia-Cope reaction: synthesis and olfactory properties of new macrocyclic musks. Chemistry – A European Journal, 18(23), 7044-7047. [Link]
-
Kotha, S. et al. (2022). Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps. RSC Advances, 12, 14278-14290. [Link]
- Mane, J-M. et al. (2009). Odorant compounds, synthesis method, and uses of said compounds.
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Bel-Rhlid, R. et al. (1984). Perfumery compounds and their preparation.
-
Gadgil, V. R. et al. (2025). Macrocyclic musks: Trends in development and synthetic strategies. OUCI. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
The Multifaceted Biological Activities of 10-Oxoundecanoic Acid Derivatives: A Technical Guide for Researchers
Abstract
10-Oxoundecanoic acid, a keto-fatty acid, and its derivatives are emerging as a compelling class of bioactive molecules with a diverse range of therapeutic potentials. This technical guide provides an in-depth exploration of their biological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing current research on this compound and structurally related compounds, this document offers a comprehensive overview of their mechanisms of action, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.
Introduction: The Therapeutic Promise of Keto-Fatty Acids
Fatty acids and their derivatives are fundamental biological molecules that have garnered significant attention in drug discovery for their diverse pharmacological activities. Among these, keto-fatty acids, characterized by the presence of a ketone functional group, represent a particularly interesting subclass. The introduction of a keto group can significantly alter the physicochemical properties and biological reactivity of the parent fatty acid, often leading to enhanced or novel therapeutic effects.
This compound, a C11 saturated fatty acid with a ketone group at the C-10 position, serves as a scaffold for a variety of derivatives with promising biological activities. While direct research on this compound itself is still emerging, studies on structurally similar compounds, such as other keto-fatty acids and derivatives of undecanoic acid, provide a strong foundation for understanding its potential. These activities span from cytotoxicity against cancer cells to the inhibition of microbial growth and modulation of inflammatory responses. This guide will delve into the known and inferred biological activities of this compound derivatives, providing a technical framework for their continued investigation.
Anticancer Activity: Inducing Apoptosis and Arresting the Cell Cycle
The potential of this compound derivatives as anticancer agents lies in their ability to selectively induce cell death in cancer cells and inhibit their proliferation. Evidence from structurally related keto-fatty acids suggests that these compounds can trigger apoptosis through multiple pathways and interfere with the cell cycle machinery.[1]
Mechanistic Insights: The Mitochondria-Dependent Apoptotic Pathway
A key mechanism by which keto-fatty acid derivatives exert their anticancer effects is through the induction of the intrinsic, or mitochondria-dependent, pathway of apoptosis. This pathway is a critical cellular process for eliminating damaged or unwanted cells. Research on compounds like 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) has shown that they can initiate a cascade of events leading to programmed cell death.[1]
The proposed mechanism involves:
-
Disruption of Mitochondrial Membrane Potential: The compounds can lead to the dissipation of the mitochondrial membrane potential, a crucial event in the initiation of apoptosis.[1]
-
Release of Cytochrome c: This disruption facilitates the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Caspase Activation: In the cytosol, cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, particularly caspase-3 and -7.[1]
-
Execution of Apoptosis: Activated caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and exposure of phosphatidylserine on the outer cell membrane.[1]
This apoptotic cascade is further regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by these keto-fatty acids, tipping the cellular balance towards cell death.[1]
Caption: Proposed antimicrobial mechanisms of this compound derivatives.
Experimental Protocol for Evaluating Antimicrobial Activity
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Spectrum of this compound Derivatives
The following table presents hypothetical MIC values for a this compound derivative against a panel of common pathogenic microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Bacillus subtilis | Gram-positive Bacteria | 8 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus | 32 |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Keto-fatty acids have shown promise in this regard by modulating key inflammatory signaling pathways.
Mechanistic Insights: Inhibition of NF-κB and MAPK Pathways and PPARα Activation
The anti-inflammatory effects of keto-fatty acids are thought to be mediated through the inhibition of pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. [2]
-
NF-κB Pathway: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. [3]Some keto-fatty acids can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators like TNF-α and IL-6. [2]* MAPK Pathway: The MAPK pathways (including ERK, JNK, and p38) are also crucial in transducing inflammatory signals. Inhibition of MAPK phosphorylation by keto-fatty acids can further dampen the inflammatory response. [2] Additionally, some fatty acids and their derivatives can act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. [4][5]Activation of PPARα has well-established anti-inflammatory effects, in part through the negative regulation of NF-κB signaling. [6]
Caption: Proposed anti-inflammatory mechanisms of this compound derivatives.
Experimental Protocol for Evaluating Anti-inflammatory Activity
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate and pre-treat with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed reduction in NO is not due to cell death.
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents with diverse biological activities. The evidence from structurally related compounds strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The mechanisms underlying these activities appear to be multifaceted, involving the induction of apoptosis, disruption of microbial membranes, and modulation of key inflammatory signaling pathways.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Direct investigations into the molecular targets and signaling pathways affected by these specific compounds are crucial for a deeper understanding of their mechanisms of action. Furthermore, in vivo studies in relevant animal models will be essential to validate their therapeutic potential and assess their pharmacokinetic and safety profiles. The continued exploration of this class of molecules holds significant promise for the discovery of new and effective treatments for a variety of human diseases.
References
-
Kim, Y.I., Hirai, S., Takahashi, H., et al. (2010). 9-oxo-10(E),12(E)-octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. Mol. Nutr. Food Res. 55(4), 585-593. [Link]
-
Sugawara, T., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of Natural Medicines, 69(3), 296-302. [Link]
-
Iwasaki, K., et al. (2022). Antitumor effects of 9-oxo-10,12-ODAs on human cervical cancer cells: novel insights into CDK regulators and opportunities for cancer therapy. ResearchGate. [Link]
-
Sugiyama, T., et al. (2012). Royal jelly acid, 10-hydroxy-trans-2-decenoic acid, as a modulator of the innate immune responses. Endocr Metab Immune Disord Drug Targets, 12(4), 368-76. [Link]
-
Brandi, G., et al. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS microbiology letters, 294(1), 61-67. [Link]
-
Al Naggar, Y., et al. (2023). Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. Molecules, 28(4), 1887. [Link]
-
Al-Saeed, F. A., et al. (2021). Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice. Molecules, 26(22), 7010. [Link]
-
Boger, D. L., et al. (2008). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of medicinal chemistry, 51(16), 4999-5015. [Link]
-
Brandi, G., et al. (2009). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. ResearchGate. [Link]
-
Honda, H., et al. (2018). Effects of Fatty Acid Structures on Ketonization Selectivity and Catalyst Deactivation. Industrial & Engineering Chemistry Research, 57(42), 14093-14101. [Link]
-
Honda, Y., et al. (2015). 10-Hydroxy-2-decenoic Acid, the Major Lipid Component of Royal Jelly, Extends the Lifespan of Caenorhabditis elegans through Dietary Restriction and Target of Rapamycin Signaling. Journal of aging research, 2015, 425261. [Link]
-
Narra, K., et al. (2017). Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids. Chemistry Central Journal, 11(1), 2. [Link]
-
Kim, Y.I., et al. (2011). 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]
-
Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]
-
Dong, M., et al. (2000). (10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic Acid Methyl Ester as an Anti-inflammatory Compound from Ehretia dicksonii. Bioscience, Biotechnology, and Biochemistry, 64(4), 855-858. [Link]
-
Ronnett, G. V., et al. (2005). Fatty acid metabolism as a target for obesity treatment. Physiology & behavior, 85(1), 25-35. [Link]
-
Desbois, A. P., & Smith, V. J. (2010). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Future microbiology, 5(7), 1035-1049. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-6. [Link]
-
El-Sayed, M. A., et al. (2022). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Antioxidants, 11(7), 1269. [Link]
-
Lee, J. Y., et al. (2004). Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway. Arteriosclerosis, thrombosis, and vascular biology, 24(9), 1621-1627. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 10-Oxoundecanoic Acid for Laboratory Research: An Application Note and Protocol
Introduction: The Versatility of a Keto Acid
10-Oxoundecanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a ketone at the 10-position. This unique structure makes it a valuable building block in various research and development areas. The ketone functionality allows for a range of chemical transformations, including the formation of heterocycles, while the carboxylic acid provides a handle for conjugation to other molecules, such as peptides or polymers. In the pharmaceutical and life sciences sectors, this compound and its derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.[1][] Its utility in organic synthesis is also significant, serving as a precursor for more complex molecular architectures.
This application note provides a comprehensive guide to the laboratory-scale synthesis of this compound from the readily available starting material, 10-undecenoic acid. We present a detailed protocol based on the robust and reliable Wacker-Tsuji oxidation, discuss the underlying mechanism, and provide guidance on the characterization and safe handling of the materials involved.
Synthetic Strategy: The Wacker-Tsuji Oxidation
The conversion of a terminal alkene to a methyl ketone is a cornerstone transformation in organic synthesis. Among the various methods available, the Wacker-Tsuji oxidation stands out for its efficiency and functional group tolerance under relatively mild conditions.[3][4] This reaction utilizes a palladium(II) catalyst in the presence of a co-oxidant, typically a copper salt, and a terminal oxidant, which in a laboratory setting is often molecular oxygen.[5]
The key advantages of employing the Wacker-Tsuji oxidation for the synthesis of this compound are:
-
High Selectivity: The oxidation occurs specifically at the terminal alkene, leaving the carboxylic acid moiety of the starting material, 10-undecenoic acid, intact.
-
Catalytic Nature: Only a catalytic amount of the expensive palladium salt is required, making the process more cost-effective.
-
Mild Conditions: The reaction can be performed at or near room temperature and atmospheric pressure, avoiding the need for specialized high-pressure or high-temperature equipment.
Reaction Mechanism
The catalytic cycle of the Wacker-Tsuji oxidation is a well-studied process involving several key steps. The generally accepted mechanism is illustrated below.
Figure 2: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Catalyst Activation: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add palladium(II) chloride (0.177 g, 1.0 mmol) and copper(I) chloride (0.990 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (70 mL) and deionized water (10 mL) to the flask.
-
Oxygenation: Seal the flask, and with vigorous stirring, purge with oxygen gas. Inflate a balloon with oxygen and attach it to the flask to maintain a positive pressure of oxygen. Stir the green solution for 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Substrate Addition: Add 10-undecenoic acid (1.84 g, 10.0 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 24 hours. The color of the solution will typically change from green to black and then gradually back to green as the reaction progresses.
-
Work-up: Pour the reaction mixture into 100 mL of cold 3 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Characterization of this compound
The successful synthesis of this compound can be confirmed by various spectroscopic methods.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₂₀O₃
-
Molecular Weight: 200.28 g/mol
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
-
δ 11.0-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 2.45 ppm (t, 2H): Methylene protons adjacent to the ketone (-CH₂-C=O).
-
δ 2.35 ppm (t, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 2.15 ppm (s, 3H): Methyl protons of the ketone (CH₃-C=O).
-
δ 1.5-1.7 ppm (m, 4H): Methylene protons at C3 and C8.
-
δ 1.2-1.4 ppm (m, 8H): Remaining methylene protons in the alkyl chain.
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
-
δ 209.0 ppm: Ketone carbonyl carbon (-C=O).
-
δ 180.0 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ 43.0 ppm: Methylene carbon adjacent to the ketone (-CH₂-C=O).
-
δ 34.0 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH).
-
δ 30.0 ppm: Methyl carbon of the ketone (CH₃-C=O).
-
δ 23.0-29.0 ppm: Remaining methylene carbons in the alkyl chain.
Predicted FTIR Spectral Data (KBr)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. [6][7]* 2920 and 2850 cm⁻¹: C-H stretches of the alkyl chain.
-
1710 cm⁻¹ (sharp): C=O stretch of the ketone. [6][7]* 1700 cm⁻¹ (sharp): C=O stretch of the carboxylic acid. [6][7]* 1300-1200 cm⁻¹: C-O stretch of the carboxylic acid. [6]* 940 cm⁻¹ (broad): O-H bend of the carboxylic acid dimer. [6]
Safety and Handling
Starting Material (10-Undecenoic Acid):
-
Causes skin and serious eye irritation.
-
Harmful to aquatic life.
-
Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
Product (this compound):
-
While a specific safety data sheet is not readily available, it should be handled with care, assuming it may be a skin and eye irritant, similar to other carboxylic acids. [8][9][10][11][12]* Avoid inhalation of dust and contact with skin and eyes.
Reagents:
-
Palladium(II) chloride: Toxic if swallowed. May cause an allergic skin reaction.
-
Copper(I) chloride: Harmful if swallowed. Toxic to aquatic life with long-lasting effects.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. May damage the unborn child. Harmful in contact with skin and if inhaled. Causes serious eye irritation.
-
Hydrochloric Acid (3M): Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents in a fume hood with appropriate personal protective equipment.
Conclusion
The Wacker-Tsuji oxidation provides an effective and selective method for the synthesis of this compound from 10-undecenoic acid in a laboratory setting. The protocol detailed in this application note is based on well-established procedures and can be readily implemented by researchers in organic synthesis and drug discovery. The bifunctional nature of this compound makes it a versatile platform for further chemical modification, opening avenues for the development of novel compounds with potential applications in materials science and therapeutics.
References
-
BOC Sciences. This compound CAS NO.676-00-6. LookChem. Retrieved from [Link]
-
The Ivan Huc Group. Supporting Information. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000535). Retrieved from [Link]
-
ResearchGate. 1 H-NMR and 13 C-NMR spectral data of OA. Retrieved from [Link]
-
SpectraBase. Undecanoic acid, 10-oxo-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. Wacker Oxidation. Retrieved from [Link]
-
Chem-Station. Wacker Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. Wacker-Tsuji Oxidation. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
PMC. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. Retrieved from [Link]
-
ResearchGate. (PDF) Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones. Retrieved from [Link]
-
ResearchGate. FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. Retrieved from [Link]
-
National Institute of Standards and Technology. Octanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]
-
Chemistry LibreTexts. Identifying the Presence of Particular Groups. Retrieved from [Link]
Sources
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 3. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 4. Tsuji–Wacker-Type Oxidation beyond Methyl Ketones: Reacting Unprotected Carbohydrate-Based Terminal Olefins through the “Uemura System” to Hemiketals and α,β-Unsaturated Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.it [fishersci.it]
Application Notes and Protocols for the Purification of 10-Oxoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of High-Purity 10-Oxoundecanoic Acid
This compound, a bifunctional molecule featuring a terminal carboxylic acid and a ketone group, is a valuable intermediate in various fields of chemical synthesis. Its applications range from the synthesis of fragrances and flavoring agents to its use as a building block in the development of novel pharmaceuticals and biodegradable polymers.[1] The presence of both a reactive ketone and a carboxylic acid moiety allows for diverse chemical modifications, making it a versatile precursor for more complex molecular architectures.
The purity of this compound is paramount for the success of subsequent synthetic transformations and for ensuring the reliability and reproducibility of biological assays. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to unpredictable reaction outcomes, reduced yields, and potentially misleading biological data. This guide provides a comprehensive overview of robust purification techniques tailored for obtaining high-purity this compound, grounded in the principles of organic chemistry and extensive laboratory experience.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound and its potential impurities is the foundation for developing effective purification strategies.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₃ | |
| Molecular Weight | 200.27 g/mol | |
| Boiling Point | 350.5 °C at 760 mmHg | |
| Density | 0.992 g/cm³ | |
| Melting Point | Not readily available in cited literature. |
Solubility Profile (Predicted):
While specific solubility data for this compound is not widely published, we can infer its likely behavior based on its structure—a C11 carboxylic acid with a ketone functional group.
-
High Solubility: Expected in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. The carboxylic acid and ketone groups will facilitate hydrogen bonding and dipole-dipole interactions with these solvents.
-
Moderate to Low Solubility: Expected in less polar solvents like dichloromethane and chloroform.
-
Insoluble: Expected in nonpolar solvents like hexanes and petroleum ether. The long alkyl chain will contribute to some lipophilicity, but the polar functional groups will dominate.
-
Sparingly Soluble in Water: The carboxylic acid group can engage in hydrogen bonding with water, but the long hydrocarbon chain will limit its overall aqueous solubility. Its solubility in aqueous solutions will be highly pH-dependent, increasing significantly in basic conditions due to the formation of the carboxylate salt.
Common Impurities:
The most common synthetic route to this compound is the ozonolysis of oleic acid. This process can introduce several byproducts that may co-isolate with the desired product.
-
Nonanoic acid: A C9 carboxylic acid.
-
Nonanal: A C9 aldehyde.
-
Azelaic acid: A C9 dicarboxylic acid.
-
Unreacted Oleic Acid: The starting material.
-
Ozonides and Peroxidic Species: Unstable intermediates from the ozonolysis reaction.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A combination of methods often yields the best results.
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Rationale for Solvent Selection:
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, a mixed solvent system is often advantageous. A common choice is a mixture of a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or ethanol) and a nonpolar solvent in which it is insoluble (e.g., hexanes or petroleum ether). This allows for fine-tuning of the solvent polarity to achieve optimal crystal formation.
Step-by-Step Protocol:
-
Solvent System Screening (Small Scale):
-
Place a small amount of the crude this compound (approx. 50 mg) into several test tubes.
-
Add a few drops of a potential primary solvent (e.g., ethyl acetate) to one test tube and heat gently to dissolve the solid.
-
To the hot solution, add a nonpolar anti-solvent (e.g., hexanes) dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent system that yields well-formed crystals with a significant recovery is a good candidate for scaling up.
-
-
Recrystallization Procedure (Scale-up):
-
Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethyl acetate) in an Erlenmeyer flask.
-
If colored impurities are present, add a small amount of activated carbon (charcoal) and heat the solution at a gentle reflux for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
To the hot, clear filtrate, add the anti-solvent (e.g., hexanes) dropwise with gentle swirling until the solution becomes faintly cloudy.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Expected Outcome:
This protocol should yield crystalline this compound with significantly improved purity, typically >95%, depending on the initial impurity profile.
Protocol 2: Flash Column Chromatography for High-Purity Isolation
Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their differential partitioning between the two phases.
Rationale for Method Development:
Due to the acidic nature of the carboxylic acid group, tailing of peaks on silica gel can be a common issue. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silanol groups on the silica surface.
Step-by-Step Protocol:
-
Thin-Layer Chromatography (TLC) for Mobile Phase Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F₂₅₄).
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., hexane:ethyl acetate mixtures with a small percentage of acetic acid, such as 70:30:1).
-
The optimal mobile phase will provide a good separation between the spot corresponding to this compound (visualized by UV light or staining) and any impurity spots, with an Rf value for the product of approximately 0.3-0.4.
-
-
Column Preparation:
-
Choose an appropriate size glass column and slurry pack it with silica gel in the chosen mobile phase.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Expected Outcome:
Flash column chromatography can yield this compound with very high purity, often >98%.
Diagram: Column Chromatography Workflow
Caption: A step-by-step workflow for purification by flash column chromatography.
Purity Assessment: A Validating System
The purity of the final product must be rigorously assessed to ensure it meets the required specifications. A combination of analytical techniques should be employed.
Analytical Methods for Purity Determination:
| Technique | Purpose | Expected Results for Pure this compound |
| Thin-Layer Chromatography (TLC) | Rapid purity check and monitoring of reactions/chromatography. | A single spot with a consistent Rf value in a given solvent system. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | A single major peak with an area percentage >98%. A reversed-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of proton- or carbon-containing impurities. | The spectra should be clean and consistent with the structure of this compound, with all peaks correctly assigned and integrated. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (e.g., [M-H]⁻ in negative ion mode). |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range is indicative of high purity. The literature value is not readily available, so this should be recorded as a key characterization parameter for the purified material. |
Conclusion: A Pathway to High-Purity Material
The protocols detailed in these application notes provide a robust framework for the purification of this compound. The choice between recrystallization and column chromatography, or a combination thereof, will be dictated by the specific requirements of the researcher. By carefully considering the physicochemical properties of the target molecule and its potential impurities, and by employing rigorous analytical techniques for purity assessment, scientists and drug development professionals can confidently obtain high-purity this compound for their synthetic and biological investigations.
References
-
MySkinRecipes. This compound. [Link]
Sources
In Vitro Evaluation of 10-Oxoundecanoic Acid (10-OUDA) on Human Cancer Cell Lines: Application Notes and Protocols
Introduction
The exploration of novel therapeutic agents with selective cytotoxicity against cancer cells is a cornerstone of oncological research. Fatty acids and their derivatives have emerged as a promising class of compounds, exhibiting diverse biological activities, including anti-tumor effects. 10-Oxoundecanoic acid (10-OUDA) is one such molecule of interest. Structurally, it is a medium-chain fatty acid with a ketone group at the C-10 position. While the bioactivity of many fatty acids is well-documented, the specific anti-cancer potential of 10-OUDA remains an area of active investigation. Preliminary studies on similar keto-fatty acids suggest plausible mechanisms of action that include the induction of apoptosis and cell cycle arrest.[1][2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro effects of this compound on human cancer cell lines. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough assessment of 10-OUDA's cytotoxic and mechanistic properties. We will delve into the causality behind experimental choices, ensuring a foundational understanding of each step.
I. Foundational Assays: Assessing Cytotoxicity
The initial step in evaluating any potential anti-cancer compound is to determine its cytotoxic effect on a panel of human cancer cell lines. This is crucial for establishing a dose-dependent response and calculating the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[4]
A. Selecting Cell Lines
The choice of cell lines is critical and should ideally represent a variety of cancer types to assess the breadth of 10-OUDA's activity. A common initial screening panel might include:[5]
-
MCF-7: Breast adenocarcinoma (hormone-responsive)
-
MDA-MB-231: Triple-negative breast cancer (aggressive, hormone-independent)
-
A549: Lung carcinoma
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate carcinoma
It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess for selective toxicity.
B. MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Cell Seeding:
-
Culture the selected human cancer cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells at 80-90% confluency and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[6] Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the 10-OUDA stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 10-OUDA. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[6]
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the 10-OUDA concentration to generate a dose-response curve and determine the IC50 value.
-
C. Data Presentation: Cytotoxicity
Summarize the IC50 values in a clear and concise table for easy comparison across different cell lines.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 45.2 ± 3.8 | Example: 0.9 ± 0.1 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Example: 38.7 ± 4.1 | Example: 1.1 ± 0.2 |
| A549 | Lung Carcinoma | Example: 62.5 ± 5.5 | Example: 1.5 ± 0.3 |
| HCT116 | Colorectal Carcinoma | Example: 29.8 ± 2.9 | Example: 0.7 ± 0.1 |
| PC-3 | Prostate Carcinoma | Example: 55.1 ± 6.2 | Example: 2.1 ± 0.4 |
| Fibroblasts | Normal Connective Tissue | Example: >100 | Example: 3.5 ± 0.5 |
| Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of 10-OUDA is established, the next logical step is to investigate the underlying mechanism of cell death. Induction of apoptosis (programmed cell death) and perturbation of the cell cycle are common mechanisms of action for anti-cancer agents.[4][7]
A. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
-
Cell Treatment and Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population can be distinguished into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage)
-
-
B. Cell Cycle Analysis
Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[11][12] This can be assessed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[13]
-
Cell Treatment and Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to eliminate the signal from RNA that PI can also bind to.[15]
-
Incubate for 30 minutes at room temperature in the dark.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
The resulting histogram will show distinct peaks corresponding to the different phases of the cell cycle:
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
-
A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.
-
III. Investigating Molecular Mechanisms: Western Blotting
To delve deeper into the molecular pathways affected by 10-OUDA, Western blotting is an indispensable technique.[16] It allows for the detection and semi-quantification of specific proteins involved in apoptosis and cell cycle regulation.
A. Key Protein Targets
Based on the findings from the apoptosis and cell cycle assays, a targeted selection of proteins should be investigated. For example:
-
Apoptosis-related proteins:
-
Bcl-2 family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.
-
Caspases: Initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3, Caspase-7). Cleaved forms indicate activation.
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a hallmark of apoptosis.
-
-
Cell cycle regulatory proteins:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Key regulators of cell cycle progression (e.g., Cyclin D1, CDK4 for G1/S transition).
-
CDK inhibitors: p21, p27.
-
Protocol 4: Western Blot Analysis
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.
-
IV. Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex experimental designs and biological processes.
Experimental Workflow
Caption: Overall experimental workflow for the in vitro evaluation of 10-OUDA.
Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by 10-OUDA.
V. Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anti-cancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, and by probing key molecular targets, researchers can build a comprehensive profile of 10-OUDA's activity. Positive and significant findings from these studies would warrant further investigation, including more in-depth mechanistic studies (e.g., analysis of reactive oxygen species generation, mitochondrial membrane potential) and, ultimately, progression to in vivo animal models to assess efficacy and safety.
VI. References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Jayaraman, S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
-
Jo, A., & Kim, Y. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology.
-
NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]
-
JoVE. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Chiyomaru, A., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of Natural Medicines, 69(3), 296-302.
-
eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease. Retrieved from [Link]
-
ResearchGate. (2022, August 6). (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 222.
-
ResearchGate. (n.d.). The effect of compounds 8, 9, 10 and 11 on early and late apoptosis or.... Retrieved from [Link]
-
UCL Discovery. (2024, August 2). RSC Medicinal Chemistry. Retrieved from [Link]
-
Narayanan, A., et al. (2015). Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. International Journal of Molecular Sciences, 16(3), 5014-5027.
-
Yang, C., et al. (2000). Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid. Cancer Research, 60(3), 505-509.
-
Lee, E. K., & Lee, M. J. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. Cancers, 13(11), 2748.
-
National Center for Biotechnology Information. (n.d.). Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Antitumor activity of compound 10a against human mammary carcinoma.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
-
Lawrence, H. R., et al. (2003). Cell cycle arrest and apoptosis induction by an anticancer chalcone epoxide. Journal of Medicinal Chemistry, 46(24), 5154-5162.
-
PubMed. (2025, February 11). A clinical drug candidate that triggers non-apoptotic cancer cell death. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-cancer cultures of compound 10 | Download Scientific Diagram. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of in vitro and in silico Antiproliferative Effects of p-Cymene and Its Naturally Occurring 7-Oxygenated Derivatives on Human Cancer Cell Lines. Retrieved from [Link]
-
PubMed. (2022, November 16). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation. Retrieved from [Link]
-
PubMed. (2024, July 9). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. Retrieved from [Link]
-
Lai, P. B., et al. (1998). Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro. British Journal of Cancer, 78(11), 1447-1453.
-
National Center for Biotechnology Information. (2023, May 4). Molecular Target and Action Mechanism of Anti-Cancer Agents - PMC. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and In Vivo Studies of Anti-Lung Cancer Activity of Artemesia judaica L. Crude Extract Combined with LC-MS/MS Metabolic Profiling, Docking Simulation and HPLC-DAD Quantification. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells. Retrieved from [Link]
-
PubMed. (n.d.). Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells. Retrieved from [Link]
-
Brieflands. (2025, March 15). Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents f. Retrieved from [Link]
Sources
- 1. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell cycle arrest and induction of apoptosis in pancreatic cancer cells exposed to eicosapentaenoic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanocellect.com [nanocellect.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Elucidating the Hepatoprotective Mechanism of 10-Oxoundecanoic Acid
Introduction
Drug-induced liver injury (DILI) represents a significant challenge in clinical practice and pharmaceutical development, being a primary cause of acute liver failure and post-market drug withdrawal.[1][2] The complex and multifactorial nature of DILI necessitates the exploration of novel therapeutic agents capable of mitigating hepatic damage.[1][3] 10-Oxoundecanoic acid, a keto fatty acid, has been identified as a compound with multifaceted biological activities, including putative hepatoprotective properties.[] However, the precise molecular mechanisms underlying this protective effect remain largely uncharacterized.
This document provides a comprehensive, multi-phase protocol designed for researchers, scientists, and drug development professionals to systematically investigate the hepatoprotective mechanism of this compound. The workflow progresses from foundational in vitro cytotoxicity assessments to detailed mechanistic studies and culminates in a robust in vivo validation, ensuring scientific rigor and translatability of findings.
Experimental Design Overview
Caption: Overall Experimental Workflow.
Phase 1: In Vitro Cytotoxicity Profiling of this compound
Rationale: The initial and most critical step is to determine the intrinsic cytotoxicity of this compound on hepatic cells. This establishes a safe concentration range for subsequent experiments, ensuring that any observed protective effects are not confounded by the compound's own toxicity.
Cell Line Selection:
-
HepG2 Cells: A human hepatoblastoma cell line that is robust, easy to culture, and widely used for initial toxicity screening. While it has lower metabolic activity than primary cells, it provides high reproducibility.[2][5]
-
HepaRG Cells: A human hepatic progenitor cell line that can differentiate into a co-culture of hepatocyte- and biliary-like cells. Differentiated HepaRG cells express drug-metabolizing enzymes at levels comparable to primary human hepatocytes (PHHs), making them a more physiologically relevant model for studying DILI.[2][6][7]
Protocol 1.1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HepG2 or differentiated HepaRG cells
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).
| Parameter | Recommendation |
| Cell Line | HepG2 (initial screen), HepaRG (confirmation) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | Logarithmic scale (e.g., 0.1, 1, 10, 50, 100, 200 µM) |
| Incubation Time | 24 and 48 hours |
| Vehicle Control | 0.1% DMSO in culture medium |
Phase 2: In Vitro Assessment of Hepatoprotective Efficacy
Rationale: Once a non-toxic concentration range is established, this phase evaluates whether this compound can protect hepatocytes from a clinically relevant toxic insult. We will use Acetaminophen (APAP) as the hepatotoxin. APAP overdose is a leading cause of acute liver failure, primarily through the formation of a reactive metabolite (NAPQI) that depletes glutathione (GSH) and induces severe oxidative stress.[2][8]
Protocol 2.1: APAP-Induced Hepatotoxicity Model
Materials:
-
HepaRG cells (preferred for metabolic activation of APAP)
-
Non-toxic concentrations of this compound (determined in Phase 1)
-
Acetaminophen (APAP)
-
N-acetylcysteine (NAC) as a positive control
-
Kits for LDH, ALT, and AST assays
Procedure:
-
Cell Seeding: Seed HepaRG cells in 96-well plates (for viability/LDH) and 24-well plates (for ALT/AST) and allow them to differentiate/adhere.
-
Pre-treatment: Treat cells with various non-toxic concentrations of this compound or NAC (e.g., 5 mM) for 2-4 hours.
-
Toxin Induction: Add APAP to the wells (final concentration typically 5-20 mM, must be optimized for the cell line) and co-incubate with the compound for 24 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform the MTT assay as described in Protocol 1.1.
-
Membrane Integrity (LDH Assay): Collect the cell culture supernatant. Measure LDH release according to the manufacturer's instructions.
-
Hepatocellular Injury Markers (ALT/AST Assays): Collect the cell culture supernatant. Measure ALT and AST enzyme activity according to the manufacturer's instructions.[5]
-
| Experimental Groups | Description |
| Control | Untreated cells |
| Vehicle | Cells treated with 0.1% DMSO |
| APAP Only | Cells treated with an optimized toxic dose of APAP |
| Compound Only | Cells treated with the highest non-toxic dose of this compound |
| APAP + Compound | Cells pre-treated with this compound, then exposed to APAP |
| APAP + NAC | Positive control group; cells pre-treated with NAC, then exposed to APAP |
Phase 3: Investigation of Molecular Mechanisms
Rationale: This phase dissects the molecular pathways responsible for the observed hepatoprotection. Based on the known mechanism of APAP toxicity, we will investigate three interconnected pathways: oxidative stress, inflammation, and apoptosis.
A. Oxidative Stress Pathway Analysis
Hypothesis: this compound mitigates APAP-induced liver injury by reducing oxidative stress, potentially through the activation of the Nrf2 antioxidant response pathway. The Nrf2-ARE pathway is a primary regulator of endogenous antioxidant defenses.[9][10][11]
Protocols:
-
Intracellular ROS Measurement: Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Measure fluorescence intensity via a plate reader or flow cytometry after treatment.[12]
-
Glutathione (GSH) Assay: Measure levels of reduced GSH in cell lysates using a commercially available kit. APAP toxicity is characterized by GSH depletion.[12][13]
-
Superoxide Dismutase (SOD) Activity Assay: Measure the activity of this key antioxidant enzyme in cell lysates.[13][14]
-
Western Blot / qPCR for Nrf2 Pathway: Quantify the protein and mRNA expression of key players:
-
Nrf2: Check for its nuclear translocation (increased protein levels in the nuclear fraction).
-
Heme Oxygenase-1 (HO-1): A primary downstream target of Nrf2 activation.[10]
-
B. Inflammatory Pathway Analysis
Hypothesis: this compound suppresses the pro-inflammatory signaling cascade triggered by cellular damage. The NF-κB pathway is a master regulator of inflammation in the liver.[15][16][17]
Protocols:
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using ELISA kits.
-
Western Blot / qPCR for NF-κB Pathway: Analyze the activation of the NF-κB pathway in cell lysates:
-
Phospho-p65 (p-p65): The phosphorylated (active) form of the p65 subunit.
-
IκBα: Degradation of this inhibitory protein allows NF-κB to translocate to the nucleus.
-
C. Apoptosis Pathway Analysis
Hypothesis: this compound prevents APAP-induced programmed cell death (apoptosis).
Protocols:
-
Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate to measure the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[18]
-
Western Blot / qPCR for Apoptotic Markers:
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be visualized via fluorescence microscopy.[19][20]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Understanding the Role of NRF2 in Liver Pathophysiology and Its Relationship with Hepatic-Specific Cyclooxygenase-2 Expression | MDPI [mdpi.com]
- 10. Naturally Occurring Nrf2 Activators: Potential in Treatment of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Reactive Oxygen Species Induce Fatty Liver and Ischemia-Reperfusion Injury by Promoting Inflammation and Cell Death [frontiersin.org]
- 15. NF-kappaB signaling, liver disease and hepatoprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mechanisms of liver disease: The crosstalk between the NF-κB and JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Monitoring of Liver Damage Using Caspase-3 Probe [thno.org]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Determining the Minimum Inhibitory Concentration of 10-Oxoundecanoic Acid Against Bacteria: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of 10-Oxoundecanoic acid against a range of bacteria. Tailored for researchers, scientists, and drug development professionals, this document outlines the scientific rationale behind the experimental design, step-by-step procedures for broth microdilution and agar dilution methods, and guidance on data interpretation. The protocols are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy and reproducibility.
Introduction: The Antimicrobial Potential of this compound
This compound is a keto fatty acid that has garnered interest for its potential therapeutic applications, including antimicrobial properties.[1][] Fatty acids are known to possess antibacterial activity, representing a promising avenue for the development of new antimicrobial agents, particularly in an era of rising antibiotic resistance.[3] The antimicrobial action of fatty acids is often attributed to their ability to disrupt the bacterial cell membrane, leading to increased permeability, interference with the electron transport chain, and inhibition of essential enzymatic activities.[4][5][6]
The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of a compound like this compound.[7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[8][9][10] This quantitative measure is essential for assessing a compound's potency, guiding further development, and understanding its spectrum of activity.
This document provides two robust, internationally recognized methods for determining the MIC of this compound: the broth microdilution method and the agar dilution method.[8][11]
Scientific Principles and Experimental Rationale
The choice between broth and agar dilution methods depends on the specific research question and available resources.
-
Broth Microdilution: This method is widely used due to its efficiency in testing multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.[8][12] It provides a quantitative MIC value by assessing bacterial growth in a liquid medium containing serial dilutions of the antimicrobial agent.[9]
-
Agar Dilution: Considered a "gold standard" for susceptibility testing, this method involves incorporating the antimicrobial agent directly into the agar medium.[11][13] It is particularly useful for testing a large number of bacterial isolates against a few antimicrobial agents and can be more adept at detecting contamination.
The underlying principle for both methods is to expose a standardized bacterial inoculum to a range of concentrations of this compound and to identify the lowest concentration at which growth is inhibited.
Mechanism of Action Context: Fatty Acids as Membrane Disruptors
While the precise mechanism of this compound is a subject for further investigation, the broader class of fatty acids is known to primarily target the bacterial cell membrane.[5] Their amphiphilic nature allows them to insert into the lipid bilayer, disrupting its integrity and function.[6] This can lead to a cascade of detrimental effects, including:
-
Loss of membrane potential and proton motive force.
-
Increased membrane fluidity and permeability.
-
Inhibition of membrane-bound enzymes and transport systems.
-
Leakage of essential intracellular components.
Understanding this potential mechanism aids in interpreting the MIC results and designing subsequent mechanism-of-action studies.
Materials and Reagents
-
This compound (purity ≥95%)
-
Appropriate solvent for this compound (e.g., DMSO, ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile petri dishes (100 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Multipipettor (optional, for 96-well plates)
-
Spectrophotometer or McFarland standards (0.5)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Incubator (35 ± 2°C)
-
Sterile saline (0.85% NaCl)
-
Growth media for bacterial culture (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Reference antibiotics for quality control (e.g., Gentamicin, Ampicillin)
-
Quality Control (QC) bacterial strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
Experimental Protocols
Protocol 1: Broth Microdilution Method
This protocol is adapted from guidelines provided by CLSI and EUCAST.[14][15][16][17]
Step 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the chosen solvent does not inhibit bacterial growth at the final concentration in the assay.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
Step 2: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Microdilution Plate Setup
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (or a working dilution) to the first well of each test row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration range. Discard 50 µL from the last well containing the compound.
-
The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
Controls:
-
Growth Control: Wells containing 100 µL of inoculated broth without the test compound.
-
Sterility Control: Wells containing 100 µL of uninoculated broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound in inoculated broth.
-
Quality Control: Test a reference antibiotic against a QC strain with a known MIC range.
Step 4: Incubation
-
Seal the plates to prevent evaporation (e.g., with an adhesive plate sealer).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
Step 5: Reading and Interpreting Results
-
After incubation, visually inspect the plates for bacterial growth (turbidity) from the bottom using a reading mirror or a microplate reader.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Agar Dilution Method
This protocol is based on established methods for agar dilution susceptibility testing.[11][13]
Step 1: Preparation of this compound Agar Plates
-
Prepare a stock solution of this compound as described in the broth microdilution protocol.
-
Prepare a series of dilutions of the stock solution to achieve concentrations that are 10 times the final desired concentrations in the agar plates.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the this compound dilution to 9 parts of molten MHA (e.g., 2 mL of compound dilution + 18 mL of MHA). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm.
-
Allow the plates to solidify at room temperature.
-
Prepare a growth control plate containing MHA with no test compound.
Step 2: Preparation of Bacterial Inoculum
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously.
-
This will result in a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
Step 3: Inoculation of Agar Plates
-
Using a multipoint inoculator (replicator) or a micropipette, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates.
-
Start with the growth control plate and proceed to plates with increasing concentrations of this compound.
-
Allow the inoculated spots to dry completely before inverting the plates.
Step 4: Incubation
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
Step 5: Reading and Interpreting Results
-
After incubation, examine the plates for bacterial growth at the inoculation sites.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony should be disregarded.
Data Presentation and Interpretation
The MIC values should be recorded and presented in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) - Broth Microdilution | MIC (µg/mL) - Agar Dilution | Reference Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | 64 | 64 | Gentamicin: 0.5 |
| E. coli ATCC 25922 | 128 | 256 | Ampicillin: 4 |
| Clinical Isolate 1 | 64 | 128 | |
| Clinical Isolate 2 | >256 | >256 |
Interpretation:
-
The MIC is reported as the lowest concentration that inhibits visible growth.
-
Results should be compared to the MIC of the reference antibiotic to validate the assay.
-
The MIC values for QC strains should fall within the acceptable ranges defined by CLSI or EUCAST.[18]
-
An MIC reported as ">X" indicates that growth was observed at the highest concentration tested.
Workflow Visualization
The following diagram illustrates the general workflow for the broth microdilution MIC testing protocol.
References
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 3. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. scilit.com [scilit.com]
- 11. Agar dilution - Wikipedia [en.wikipedia.org]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. ESCMID: EUCAST [escmid.org]
- 17. EUCAST: EUCAST - Home [eucast.org]
- 18. szu.gov.cz [szu.gov.cz]
The Synthesis of Macrocyclic Lactones from 10-Oxoundecanoic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of synthetic routes to macrocyclic lactones, with a specific focus on the versatile starting material, 10-oxoundecanoic acid. As a senior application scientist, this document is structured to provide not only step-by-step protocols but also the underlying scientific principles and rationale for the experimental choices, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Allure of Macrocyclic Lactones
Macrocyclic lactones, cyclic esters with large ring structures (typically 12 or more atoms), are a prominent class of compounds in medicinal chemistry and materials science.[1] Their unique conformational properties and ability to engage with biological targets have led to their development as potent therapeutics, including antibiotics, immunosuppressants, and anticancer agents. Furthermore, their distinct odorous properties make them valuable in the fragrance industry.[2]
This compound is a readily available and versatile precursor for the synthesis of 12-membered macrocyclic lactones. Its bifunctional nature, possessing both a carboxylic acid and a ketone, allows for strategic manipulation to generate the requisite ω-hydroxy acid for subsequent cyclization.
Part 1: Precursor Preparation - Reduction of this compound
The critical first step in utilizing this compound for macrolactonization is the selective reduction of the ketone functionality to a secondary alcohol, yielding 10-hydroxyundecanoic acid. This transformation is fundamental as the hydroxyl group is essential for the intramolecular esterification.
Protocol 1: Sodium Borohydride Reduction of this compound
This protocol employs the mild and selective reducing agent, sodium borohydride, which effectively reduces the ketone without affecting the carboxylic acid.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is acidic (pH ~2-3). This will neutralize the excess borohydride and the borate esters.
-
Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude 10-hydroxyundecanoic acid.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Causality of Experimental Choices:
-
Sodium Borohydride: Chosen for its chemoselectivity. It is a mild reducing agent that will readily reduce ketones and aldehydes but will not reduce carboxylic acids under these conditions.
-
Methanol/Ethanol as Solvent: These protic solvents are suitable for both the substrate and the reducing agent and help to protonate the intermediate alkoxide.
-
0 °C Reaction Temperature: Helps to control the reaction rate and minimize potential side reactions.
-
Acidic Workup: Necessary to protonate the resulting alkoxide to form the hydroxyl group and to neutralize any remaining reducing agent.
Part 2: Macrolactonization Strategies
With 10-hydroxyundecanoic acid in hand, several powerful methods can be employed for the crucial ring-closing step to form the 12-membered macrocyclic lactone. The choice of method often depends on the scale of the reaction, the presence of other functional groups, and desired yield. High dilution conditions are generally employed to favor the intramolecular cyclization over intermolecular polymerization.[3]
A. The Yamaguchi Macrolactonization
The Yamaguchi esterification is a powerful and widely used method for the synthesis of esters and macrocyclic lactones.[4][5] It proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then activated by 4-dimethylaminopyridine (DMAP) for intramolecular attack by the hydroxyl group.[6][7]
Caption: Yamaguchi Macrolactonization Workflow.
Protocol 2: Yamaguchi Macrolactonization of 10-Hydroxyundecanoic Acid
-
Initial Reaction: To a solution of 10-hydroxyundecanoic acid (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (TEA, 1.1 equivalents) and 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) at room temperature. Stir the mixture for 1-2 hours.
-
High Dilution Setup: In a separate flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 4 equivalents) in a large volume of anhydrous toluene. Heat this solution to reflux.
-
Slow Addition: Add the mixed anhydride solution prepared in step 1 to the refluxing DMAP solution dropwise over a period of 4-8 hours using a syringe pump. This slow addition under high dilution is critical to favor the intramolecular cyclization.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired macrocyclic lactone.
Causality of Experimental Choices:
-
2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): Forms a sterically hindered mixed anhydride, which is highly reactive towards nucleophilic attack at the desired carbonyl group.[7]
-
Triethylamine (TEA): Acts as a base to neutralize the HCl generated during the formation of the mixed anhydride.
-
4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst that activates the mixed anhydride for intramolecular cyclization.[4]
-
High Dilution and Slow Addition: These conditions are paramount to minimize intermolecular side reactions (dimerization and polymerization) and promote the desired intramolecular ring closure.[7]
B. The Shiina Macrolactonization
The Shiina macrolactonization is another highly effective method that utilizes an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration-condensation agent.[8][9] The reaction can be performed under either acidic or basic conditions. The basic conditions, using a nucleophilic catalyst like DMAP, are generally milder.[10]
Caption: Shiina Macrolactonization Workflow.
Protocol 3: Shiina Macrolactonization of 10-Hydroxyundecanoic Acid (Basic Conditions)
-
Reagent Solution: Prepare a solution of 2-methyl-6-nitrobenzoic anhydride (MNBA, 1.3 equivalents) and 4-dimethylaminopyridine (DMAP, 6 equivalents) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere.
-
Substrate Addition: Slowly add a solution of 10-hydroxyundecanoic acid (1 equivalent) in the same anhydrous solvent to the reagent solution at room temperature over a period of 4-8 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Washing: Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
2-Methyl-6-nitrobenzoic Anhydride (MNBA): A highly effective dehydrating agent that forms a reactive mixed anhydride with the carboxylic acid.[9]
-
DMAP: Serves as a nucleophilic catalyst to activate the mixed anhydride, facilitating the intramolecular cyclization.
-
Slow Addition: Crucial for maintaining a low concentration of the hydroxy acid to favor intramolecular reaction.
C. The Mitsunobu Macrolactonization
The Mitsunobu reaction provides a powerful means of achieving macrolactonization through the activation of the hydroxyl group.[11][12] In this reaction, a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) is used to activate the alcohol for intramolecular attack by the carboxylate.[13]
Caption: Mitsunobu Macrolactonization Workflow.
Protocol 4: Mitsunobu Macrolactonization of 10-Hydroxyundecanoic Acid
-
Reagent Solution: In a large volume of anhydrous tetrahydrofuran (THF) or toluene under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 1.5 equivalents).
-
Cooling: Cool the solution to 0 °C.
-
Slow Addition: Simultaneously, add a solution of 10-hydroxyundecanoic acid (1 equivalent) in anhydrous THF/toluene and a solution of diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) in the same solvent to the PPh₃ solution over a period of 4-8 hours using separate syringe pumps.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the formation of triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate. Purify the crude residue by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and DIAD/DEAD: These reagents work in concert to activate the hydroxyl group, converting it into a good leaving group in the form of an alkoxyphosphonium salt.[13]
-
Intramolecular S_N2: The carboxylate then acts as an intramolecular nucleophile, displacing the activated hydroxyl group in an S_N2 fashion to form the lactone.
-
Anhydrous Conditions: The reagents are sensitive to water, so anhydrous conditions are essential for good yields.
Part 3: Ring-Closing Metathesis (RCM) Approach
An alternative and powerful strategy for the synthesis of macrocyclic lactones is Ring-Closing Metathesis (RCM).[2] This approach requires the synthesis of a diene precursor, which can be prepared from 10-hydroxyundecanoic acid.
Protocol 5: Synthesis of Diene Precursor and RCM
Step 1: Synthesis of the Diene Ester
-
Esterification: Esterify 10-hydroxyundecanoic acid with an unsaturated alcohol, such as 4-penten-1-ol, using a standard esterification protocol (e.g., Fischer esterification or DCC/DMAP coupling).
-
Wittig Reaction: Convert the ketone at the 10-position of the resulting ester to a terminal alkene using a Wittig reaction (e.g., with methyltriphenylphosphonium bromide and a strong base like n-butyllithium).
-
Purification: Purify the resulting diene ester by column chromatography.
Step 2: Ring-Closing Metathesis
-
Degassing: Dissolve the diene ester in a degassed solvent such as dichloromethane (DCM) or toluene at a low concentration (typically 0.001-0.01 M).
-
Catalyst Addition: Add a Grubbs' catalyst (e.g., Grubbs' 2nd Generation catalyst, 1-5 mol%) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether.
-
Concentration and Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to yield the unsaturated macrocyclic lactone.
Caption: Ring-Closing Metathesis Workflow.
Data Summary
| Method | Key Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, Triethylamine | 4-DMAP | High dilution, refluxing toluene | High yields, reliable | Stoichiometric activating agent, requires high temperatures |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride | 4-DMAP | Room temperature, slow addition | Mild conditions, high yields | Stoichiometric activating agent |
| Mitsunobu | Triphenylphosphine, DIAD/DEAD | - | Low temperature to room temp. | Mild conditions, good for sensitive substrates | Stoichiometric byproducts, purification can be difficult |
| RCM | - | Grubbs' Catalyst | Low concentration, room temp. to reflux | Forms unsaturated lactones, tolerant of many functional groups | Requires synthesis of a diene precursor |
Conclusion
The synthesis of macrocyclic lactones from this compound offers a flexible and efficient route to this important class of molecules. The choice of synthetic strategy, from classic macrolactonization reactions like the Yamaguchi, Shiina, and Mitsunobu methods to the modern Ring-Closing Metathesis, will depend on the specific requirements of the target molecule and the desired scale of the synthesis. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can successfully access a diverse range of macrocyclic lactones for applications in drug discovery, materials science, and beyond.
References
Sources
- 1. Synthesis of Macrocyclic Lactones and Dilactones Using Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 3. researchgate.net [researchgate.net]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yamaguchi (macrolactonization) [quimicaorganica.org]
- 6. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. Shiina esterification - Wikipedia [en.wikipedia.org]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: A Robust Two-Step Derivatization Protocol for the Gas Chromatography-Mass Spectrometry Analysis of 10-Oxoundecanoic Acid
Abstract
This application note provides a comprehensive guide and detailed protocols for the chemical derivatization of 10-oxoundecanoic acid, a bifunctional molecule containing both a ketone and a carboxylic acid group. Direct analysis of such compounds by gas chromatography (GC) is challenging due to their high polarity, low volatility, and potential for thermal instability, which result in poor chromatographic performance. To overcome these limitations, a robust two-step derivatization strategy is presented. The methodology involves an initial methoximation to stabilize the ketone functional group, followed by silylation to increase the volatility of the carboxylic acid moiety. This sequential modification yields a single, stable derivative suitable for sensitive and reproducible analysis by GC-Mass Spectrometry (GC-MS). The causality behind each experimental step is explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the protocol.
Introduction: The Analytical Challenge
This compound is a keto-fatty acid of interest in various biochemical and industrial contexts. Its structure presents a significant challenge for analysis by gas chromatography. The molecule possesses two distinct functional groups that impede its direct volatilization and passage through a GC system:
-
Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of forming strong intermolecular hydrogen bonds.[1] This leads to a very low vapor pressure (low volatility), causing issues such as strong analyte adsorption onto the GC column, poor peak shape (tailing), and low sensitivity.[1][2]
-
Ketone Group (C=O): The ketone group can undergo keto-enol tautomerization, a chemical equilibrium between the keto and enol forms. During the derivatization of the carboxylic acid, this tautomerism can lead to the formation of multiple derivative products from a single analyte, complicating chromatographic separation and quantification.[3][4][5]
Therefore, a chemical modification process, known as derivatization, is essential to block these active groups, increase volatility, and ensure the formation of a single, stable product for reliable GC-MS analysis.[2][6][7]
Principle of the Two-Step Derivatization Strategy
To successfully analyze this compound, both functional groups must be addressed in a specific order. A sequential, two-step derivatization is the most authoritative and reliable approach.[5][8]
-
Step 1: Methoximation: The ketone group is protected first. This is a critical initial step that converts the carbonyl into a stable methoxime. This "locks" the group and prevents the unwanted keto-enol tautomerization during the subsequent, more aggressive derivatization step.[4][5][9]
-
Step 2: Silylation: The carboxylic acid group is then derivatized. The active hydrogen of the carboxyl group is replaced with a nonpolar trimethylsilyl (TMS) group. This reaction, known as silylation, disrupts hydrogen bonding, drastically reduces the molecule's polarity, and increases its volatility, making it amenable to GC analysis.[3][10][11]
This logical workflow ensures that a single, thermally stable derivative is formed, leading to sharp, symmetrical peaks and reproducible quantification.
Caption: Conversion of the ketone to a stable methoxime derivative.
Step 2: Silylation of the Carboxylic Acid Group
Following methoximation, the polar carboxylic acid group is targeted using a powerful silylating agent. The most common and effective reagents for this purpose are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). [10][12]The reactivity of these agents can be enhanced by adding a catalyst, such as 1% trimethylchlorosilane (TMCS). [12][13] Reaction: 10-(Methoxyimino)undecanoic Acid + BSTFA → Trimethylsilyl 10-(methoxyimino)undecanoate
The silylating reagent replaces the acidic proton on the hydroxyl of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group, forming a TMS ester. [11]This modification has several key advantages:
-
Increased Volatility: It eliminates the capacity for hydrogen bonding. [1]* Increased Thermal Stability: The resulting TMS ester is more stable at the high temperatures required for GC analysis.
-
Inert Byproducts: The byproducts of BSTFA and MSTFA are themselves volatile and typically elute early in the chromatogram, minimizing interference with the analyte of interest. [10][14]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Blogs | Restek [discover.restek.com]
- 13. uoguelph.ca [uoguelph.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 10-Oxoundecanoic Acid in Biological Matrices
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 10-oxoundecanoic acid in biological samples, specifically human plasma and urine. The protocol details optimized procedures for sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by rapid and selective chromatographic separation and detection. The methodology has been developed and validated in accordance with established bioanalytical method validation guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals. This document provides a comprehensive workflow, from sample collection to data analysis, and explains the scientific rationale behind key experimental choices.
Introduction
This compound is a medium-chain keto-fatty acid that is emerging as a molecule of interest in various biological and pathological processes. Its structural features, a terminal carboxylic acid and a ketone group, suggest its potential involvement in lipid metabolism and oxidative stress pathways. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological roles and for evaluating its potential as a biomarker in disease states.[1][2]
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers the high sensitivity and selectivity required for analyzing endogenous compounds in complex biological samples.[3] This application note addresses the analytical challenges associated with this compound, such as its lack of a strong UV chromophore, by employing tandem mass spectrometry for detection.[4] We present two distinct, validated sample preparation protocols to provide flexibility depending on the laboratory's resources and the specific requirements of the study.
Scientific Principles and Method Rationale
The successful quantification of this compound hinges on three key stages: efficient extraction from the biological matrix, selective chromatographic separation, and sensitive detection.
-
Sample Extraction: The primary goal of sample preparation is to isolate the analyte from interfering matrix components like proteins and salts, and to concentrate it for analysis.[5] We describe two effective approaches:
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the differential solubility of the analyte in two immiscible liquid phases. By acidifying the sample, this compound is protonated, increasing its hydrophobicity and promoting its transfer into an organic solvent.[6]
-
Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction.[7] We utilize a mixed-mode anion exchange sorbent, which leverages both hydrophobic interactions with the C18 backbone and ionic interactions with the anion exchanger to effectively capture the acidic analyte and allow for the washing away of neutral and basic interferences.[8]
-
-
Chromatographic Separation: Reversed-phase HPLC is ideally suited for separating medium-chain fatty acids. A C18 column is used to retain this compound based on hydrophobic interactions. The mobile phase is acidified with formic acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and consistent retention times.[4][9]
-
Detection by Tandem Mass Spectrometry (MS/MS): Due to the weak UV absorbance of the ketone functional group at low wavelengths (around 210 nm), UV detection can be challenging and prone to interference.[4][10][11][12] LC-MS/MS provides superior sensitivity and selectivity. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are unique to the analyte's structure, allowing for highly specific quantification even at low concentrations.[3] For robust quantification, a stable isotope-labeled internal standard, such as this compound-d2, is recommended to compensate for any variability during sample preparation and analysis.[13][14][15]
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
This compound-d2 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction Cartridges: Mixed-mode C18/Strong Anion Exchange (SAX)
-
Human plasma (with K2EDTA as anticoagulant) and urine, stored at -80°C
Sample Preparation Workflows
The following diagram illustrates the two alternative sample preparation workflows.
Protocol A: Liquid-Liquid Extraction (LLE) for Plasma or Urine
-
Thaw biological samples on ice.
-
To a 2 mL microcentrifuge tube, add 200 µL of plasma or urine.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d2).
-
Acidify the sample by adding 20 µL of 1 M HCl. Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve and transfer to an HPLC vial.
Protocol B: Solid-Phase Extraction (SPE) for Plasma or Urine
-
Thaw biological samples on ice.
-
Condition the SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
To a separate tube, add 200 µL of plasma or urine and 10 µL of the internal standard working solution. For plasma, a protein precipitation step with acetonitrile (2:1 v/v) may be beneficial prior to loading.[16]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less hydrophobic impurities.
-
Elute the this compound with 1 mL of 5% formic acid in acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to dissolve and transfer to an HPLC vial.
HPLC and Mass Spectrometry Conditions
The following tables summarize the instrumental parameters for the analysis.
Table 1: HPLC Parameters
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 199.1 | 59.0 (Carboxylate) | 100 | -25 |
| 199.1 | 181.1 (Loss of H₂O) | 100 | -15 | |
| This compound-d2 (IS) | 201.1 | 59.0 | 100 | -25 |
| 201.1 | 183.1 | 100 | -15 |
Note: Collision energies should be optimized for the specific instrument used.
The fragmentation of the [M-H]⁻ precursor ion of this compound is expected to yield a prominent product ion at m/z 59, corresponding to the acetate fragment from the cleavage adjacent to the ketone. Another likely fragment is at m/z 181, resulting from the loss of water.[17][18][19]
Method Validation
This method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[11][13][20] Key validation parameters are summarized below.
Table 4: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. | Ensures the method can differentiate the analyte from other components in the sample. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99 over a defined range (e.g., 1-1000 ng/mL). | Establishes the relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). | Demonstrates the closeness of measured values to the true value and the reproducibility of the method.[10] |
| Recovery | Consistent and reproducible extraction recovery. | Measures the efficiency of the extraction process.[7] |
| Matrix Effect | Assessed to ensure that matrix components do not suppress or enhance ionization of the analyte. | Evaluates the influence of the biological matrix on the analytical results.[17] |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Ensures the integrity of the analyte during sample handling and storage. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma and urine using HPLC-MS/MS. The method is designed to be sensitive, selective, and robust, meeting the standards required for both research and clinical applications. By offering two validated sample preparation techniques, this guide provides the flexibility needed to accommodate different laboratory settings and research questions. The principles and protocols described herein should serve as a valuable resource for professionals in the fields of biomedical research and drug development.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Chromatography B, 1154, 121982. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Islam, M. R., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 33(4), 449–455. [Link]
- Vertex AI Search. (n.d.).
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. [Link]
-
Duncan, A. B. F. (1940). Far Ultraviolet Absorption Spectra of Some Aliphatic Ketones. The Journal of Chemical Physics, 8(6), 444-448. [Link]
-
RSC Publishing. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions. [Link]
-
ScienceDirect. (1982). Synthesis of specifically deuterated decanoic acids and decanols. Chemistry and Physics of Lipids, 31(2), 169-182. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Agilent. (2017). Solid Phase Extraction (SPE) For Forensic Testing. [Link]
-
Kundu, S. K., & Judilla, A. M. (1991). Novel solid-phase assay of ketone bodies in urine. Clinical chemistry, 37(9), 1565–1569. [Link]
-
NPTEL. (2006). Ultraviolet and Visible Spectroscopy. [Link]
-
ResearchGate. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]
-
ResearchGate. (1991). Novel solid-phase assay of ketone bodies in urine. [Link]
-
MDPI. (2021). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 11(11), 748. [Link]
-
PubMed. (2023). Synthesis of deuterated acids and bases using bipolar membranes. Nature, 620(7973), 329-335. [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
bioRxiv. (2021). MS2 fragmentation patterns for oxidatively truncated and full-length oxygenated lipids. [Link]
-
RSC Publishing. (2016). On-Column Derivatisation of Fatty Acids. [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]
-
PubChem. (n.d.). 5-Oxoundecanoic acid. [Link]
-
PubMed. (1988). Determination of medium chain fatty acids in serum. Clinica Chimica Acta, 172(2-3), 233-238. [Link]
-
Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food Science and Technology, 2(3), 1-7. [Link]
-
Academia.edu. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link]
-
PubMed. (2018). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 158, 296-305. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
PubMed Central. (2010). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Proteomics, 73(3), 528-535. [Link]
-
ResearchGate. (2000). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]
-
Crawford Scientific. (2013). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
RSC Publishing. (2020). A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MS. Analytical Methods, 12(45), 5439-5447. [Link]
-
RSC Publishing. (2022). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry, 24(16), 6245-6256. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4844. [Link]
-
PubMed Central. (2020). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Macedonian pharmaceutical bulletin, 66(1), 35-46. [Link]
Sources
- 1. Internal standard for lc-ms-ms | Sigma-Aldrich [sigmaaldrich.com]
- 2. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. keyorganics.net [keyorganics.net]
- 6. researchgate.net [researchgate.net]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of deuterated acids and bases using bipolar membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. biorxiv.org [biorxiv.org]
Application Notes & Protocols: The Strategic Incorporation of 10-Oxoundecanoic Acid in Solid-Phase Peptide Synthesis for Advanced Peptide Architectures
Abstract
The functionalization of peptides is a cornerstone of modern drug discovery and chemical biology. Introducing non-native functionalities allows for the development of peptides with enhanced therapeutic profiles, novel structural constraints, and capabilities for site-specific conjugation. This guide provides an in-depth exploration of 10-Oxoundecanoic acid (10-OUA), a bifunctional fatty acid, as a strategic tool in Solid-Phase Peptide Synthesis (SPPS). We detail its utility in creating "keto-peptides," which serve as versatile platforms for subsequent chemoselective modifications. This document provides the scientific rationale, detailed step-by-step protocols for on-resin incorporation, and workflows for post-synthetic ligation, targeting researchers, scientists, and professionals in peptide chemistry and drug development.
Introduction: Beyond Simple Lipidation
The conjugation of fatty acids to peptides is a well-established strategy to enhance their pharmacokinetic properties, such as increasing plasma half-life through albumin binding and improving membrane interactions.[1][2] Typically, saturated fatty acids like palmitic (C16) or myristic (C14) acid are employed for this purpose.[3] However, this compound (10-OUA) offers a significant advancement beyond simple lipidation. Its unique structure—a C11 aliphatic chain terminating in a ketone functional group—introduces a bio-orthogonal chemical handle.
The ketone is a powerful tool for chemists because it is relatively stable under the standard conditions of Fmoc-based SPPS but can react selectively with specific nucleophiles, such as hydroxylamines and hydrazides, under mild conditions.[4] This enables the site-specific attachment of a wide array of molecules—including reporter tags, imaging agents, PEG chains, or even other peptides—after the main peptide synthesis is complete. This process, known as chemoselective ligation, is a cornerstone of modern protein and peptide engineering.[5][6]
The Principle: Orthogonality in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) relies on the concept of "orthogonal" protecting groups.[7][8] In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed by a base (e.g., piperidine), while the permanent side-chain protecting groups (e.g., tBu, Boc, Trt) are stable to base but are removed by acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[9][10]
10-OUA fits seamlessly into this orthogonal scheme. Its carboxylic acid moiety can be activated and coupled like any standard amino acid, while its ketone group remains inert to both the basic Fmoc deprotection and acidic cleavage steps, preserving it for post-synthetic modifications.
Core Application: On-Resin Incorporation of this compound
The introduction of 10-OUA is typically performed on the fully assembled peptide while it is still attached to the solid support. This can be done at the N-terminus of the peptide chain or on the side chain of a nucleophilic amino acid, most commonly Lysine.
Diagram: General Workflow for Keto-Peptide Synthesis
Caption: Workflow for creating functionalized peptides using 10-OUA.
Protocol 1: N-Terminal Acylation with 10-OUA
This protocol describes the coupling of 10-OUA to the free N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin (fully synthesized sequence)
-
This compound (10-OUA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Nitrogen gas for agitation/drying
Procedure:
-
Resin Preparation:
-
Place the peptide-resin (1.0 eq) in a suitable SPPS reaction vessel.
-
Swell the resin in DMF for 30 minutes.[11] Drain the solvent.
-
-
Final Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all residual piperidine.
-
-
Activation of 10-OUA:
-
In a separate vial, dissolve 10-OUA (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture.
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated 10-OUA solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored for completion using a qualitative ninhydrin (Kaiser) test.[12] A negative test (beads remain colorless) indicates complete coupling.
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin-bound keto-peptide extensively with DMF (5 times), DCM (5 times), and MeOH (3 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage.
-
Protocol 2: Side-Chain Acylation on Lysine
This protocol requires the use of an orthogonally protected Lysine residue, such as Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Alloc)-OH, during the initial peptide synthesis. The ivDde or Alloc group can be selectively removed on-resin without disturbing other acid-labile side-chain protecting groups.
Procedure:
-
Selective Deprotection of Lysine Side Chain:
-
For ivDde removal: Treat the resin with a solution of 2-5% hydrazine in DMF. Agitate for 5-10 minutes and repeat 3-4 times until the yellow color of the resin disappears.[13]
-
For Alloc removal: Treat the resin with a solution of Pd(PPh₃)₄ (0.2 eq) and phenylsilane (PhSiH₃, 25 eq) in DCM under an inert (Argon or Nitrogen) atmosphere. Agitate for 30 minutes and repeat.
-
-
Washing: After selective deprotection, wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all reagents.
-
Coupling 10-OUA: Proceed with steps 3-5 from Protocol 1 to couple 10-OUA to the now-free Lysine side-chain amine.
| Parameter | N-Terminal Coupling | Lysine Side-Chain Coupling |
| Peptide Status | Fully assembled, N-terminal Fmoc removed | Fully assembled, Lys side-chain deprotected |
| 10-OUA Equivalents | 3.0 | 3.0 |
| Coupling Reagent | HATU (2.9 eq) | HATU (2.9 eq) |
| Base | DIPEA (6.0 eq) | DIPEA (6.0 eq) |
| Reaction Time | 2-4 hours | 2-4 hours |
| Monitoring | Kaiser Test | Kaiser Test |
Post-Synthetic Modification: The Power of the Ketone
Once the keto-peptide is cleaved from the resin and purified, the ketone handle is available for highly specific chemical reactions. Oxime and hydrazone ligations are the most common, forming stable covalent bonds under mild, aqueous conditions, making them ideal for conjugating sensitive biomolecules.[4]
Diagram: Oxime Ligation Chemistry
Caption: Reaction scheme for oxime ligation on a keto-peptide.
Protocol 3: Oxime Ligation with a Functionalized Molecule
Materials:
-
Purified keto-peptide
-
Aminooxy-functionalized molecule of interest (e.g., Aminooxy-biotin, Aminooxy-PEG)
-
Buffer: 100 mM Ammonium Acetate or Sodium Acetate, pH 4.5
-
Catalyst (optional but recommended): Aniline
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Reaction Setup:
-
Dissolve the purified keto-peptide in the pH 4.5 buffer to a final concentration of 1-5 mg/mL.
-
Add the aminooxy-functionalized molecule in a slight molar excess (1.5-5.0 eq).
-
Add aniline to a final concentration of 10-20 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature or 37°C for 2-16 hours.
-
Monitor the reaction progress by LC-MS, observing the consumption of the starting peptide mass and the appearance of the new, higher-mass conjugate.
-
-
Purification:
-
Upon completion, purify the final conjugated peptide from excess reagents and catalyst using RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
| Modification | Reactant | Expected Mass Shift (Δm/z) | Resulting Linkage |
| Biotinylation | Aminooxy-biotin | +288.35 Da | Oxime |
| Small PEGylation | Aminooxy-PEG3 | +176.21 Da | Oxime |
| Hydrazide Coupling | Dansyl Hydrazine | +249.30 Da | Hydrazone |
Troubleshooting and Key Considerations
-
Incomplete Coupling of 10-OUA: If the Kaiser test remains positive, extend the reaction time or perform a second coupling with freshly activated 10-OUA. The long, hydrophobic chain can sometimes hinder coupling efficiency.[14]
-
Ketone Stability during Cleavage: The ketone is generally stable to standard TFA cleavage cocktails. However, for sensitive peptides, minimize cleavage time and use scavengers like triisopropylsilane (TIS) and water to prevent potential side reactions.
-
Solubility: Peptides modified with 10-OUA are more hydrophobic. This can affect their solubility in aqueous buffers and may require the addition of organic co-solvents (e.g., acetonitrile, DMSO) for purification and ligation reactions.
-
Ligation pH: The optimal pH for oxime and hydrazone formation is mildly acidic (pH 4-6). At neutral or basic pH, the reaction rate slows considerably.
Conclusion
This compound is a powerful and versatile reagent for modern peptide synthesis. It provides a robust method for introducing a bio-orthogonal ketone handle into a peptide sequence, enabling precise, post-synthetic modifications through reliable chemoselective ligation chemistry. By following the protocols outlined in this guide, researchers can effectively synthesize complex, functionalized peptide architectures for a wide range of applications, from targeted therapeutics to advanced diagnostic tools.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Gong, Y., & Pan, M. (2012). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. Organic letters, 14(22), 5732–5735. [Link]
-
Uhlig, C. E., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 181-197. [Link]
-
Bode, J. W. (2006). Chemoselective Ligation and Modification Strategies for Peptides and Proteins. Accounts of Chemical Research, 39(8), 524-533. [Link]
-
Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to β-peptide assemblies. Journal of Peptide Research, 65(2), 229-260. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Fields, G. B., et al. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 549, 1-28. [Link]
-
LifeTein. (n.d.). Peptide-Fatty Acid Conjugation. LifeTein. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Zhang, L., et al. (2024). Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. Preprints.org. [Link]
-
White, P., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(3), 144-169. [Link]
Sources
- 1. What you need to know about peptide modifications - Fatty Acid Conjugation | MolecularCloud [molecularcloud.org]
- 2. preprints.org [preprints.org]
- 3. Peptide-Fatty Acid Conjugation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of 10-Oxoundecanoic Acid
Welcome to the technical support center for the synthesis and purification of 10-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable keto acid. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and visual workflows to support your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Synthesis Phase: Ozonolysis of 10-Undecenoic Acid
The oxidative cleavage of 10-undecenoic acid via ozonolysis is a common synthetic route.[1][2] However, this process can present several challenges.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction: Insufficient ozone or premature termination of the reaction. | - Monitor Reaction Progress: Continue bubbling ozone through the solution until a persistent blue color is observed, indicating the presence of unreacted ozone and the complete consumption of the starting material.[2] - Control Temperature: Maintain a low temperature (typically -78 °C) to prevent unwanted side reactions and decomposition of the ozonide intermediate.[2] |
| Over-oxidation or side reactions: Formation of byproducts such as dicarboxylic acids (e.g., azelaic acid) or shorter-chain acids.[3] | - Choice of Work-up: Employ a reductive work-up (e.g., using dimethyl sulfide or zinc) to minimize over-oxidation of the aldehyde intermediate to a carboxylic acid.[4] For the synthesis of this compound, an oxidative work-up (e.g., with hydrogen peroxide) is necessary to convert the aldehyde to the carboxylic acid, but conditions should be carefully controlled to avoid further cleavage.[4] - Solvent Selection: The choice of solvent can influence the reaction pathway. Methanol is a common solvent for ozonolysis.[2][5] | |
| Presence of Multiple Byproducts in the Crude Mixture | Criegee rearrangement: The ozonide intermediate can rearrange to form various peroxidic species, leading to a complex mixture of products upon work-up.[6] | - Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the desired reaction pathway. - Purification Strategy: A robust purification strategy will be essential to isolate the desired product from the complex mixture. |
| Difficulty in Handling Ozonide Intermediates | Ozonides are potentially explosive and unstable. | - Safety Precautions: Never isolate the ozonide intermediate. Always proceed directly to the work-up step after the ozonolysis is complete. Handle with appropriate personal protective equipment in a well-ventilated fume hood. |
Purification Phase
The purification of keto acids like this compound can be challenging due to their dual functionality.[7]
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation during Column Chromatography | High polarity of the keto acid: The carboxylic acid group leads to strong interactions with silica gel, resulting in tailing and poor resolution.[7] | - Acidify the Mobile Phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.[8] - Use a More Polar Eluent System: A gradient elution from a less polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary to effectively elute the product.[9] - Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography may provide better separation.[8] |
| Low Recovery from Recrystallization | High solubility in the chosen solvent, even at low temperatures. | - Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[10] Hexane has been suggested as a potential recrystallization solvent for similar compounds.[11] - Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent at an elevated temperature and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Allow to cool slowly.[12] |
| Product is an Oil Instead of a Solid | Presence of impurities that depress the melting point. | - Re-purify: The product may require further purification by another method (e.g., column chromatography) to remove impurities before attempting recrystallization again. |
| Co-precipitation of Impurities during Recrystallization | Cooling the solution too quickly can trap impurities within the crystal lattice.[11][13] | - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of well-ordered crystals and excludes impurities.[13] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is 10-undecenoic acid (also known as undecylenic acid).[14][15] This unsaturated fatty acid can be sourced from the pyrolysis of ricinoleic acid from castor oil.[16][17]
Q2: Why is ozonolysis a preferred method for this synthesis?
Ozonolysis provides a direct and efficient method for the oxidative cleavage of the terminal double bond in 10-undecenoic acid to generate the desired carbonyl and carboxylic acid functionalities in a single reaction sequence.[1][2]
Q3: What are the key safety precautions to take during ozonolysis?
Ozone is a toxic and reactive gas, and ozonides are potentially explosive. It is crucial to perform the reaction in a well-ventilated fume hood, use an ozone generator with proper trapping for excess ozone, and never attempt to isolate the ozonide intermediate. Always proceed directly to the work-up step.
Q4: I am having trouble with the purity of my final product. What purification strategy do you recommend?
A multi-step purification approach is often necessary for keto acids.[7] A common strategy is to first perform an acid-base extraction to separate the acidic product from neutral impurities. This can be followed by either column chromatography on silica gel (with an acidified mobile phase) or recrystallization to achieve high purity.[9]
Q5: Can I use protecting groups to simplify the synthesis or purification?
Yes, protecting the carboxylic acid group of 10-undecenoic acid as an ester (e.g., a methyl or ethyl ester) before ozonolysis can be advantageous.[18][19][20] This can prevent some side reactions and may simplify the purification of the resulting keto-ester. The ester can then be hydrolyzed to the desired keto acid in a final step.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of this compound via Ozonolysis of 10-Undecenoic Acid
Materials:
-
10-Undecenoic acid
-
Methanol (anhydrous)
-
Ozone (from an ozone generator)
-
Oxygen
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Gas dispersion tube
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Dissolve 10-undecenoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution.
-
Continue the ozonolysis until the solution turns a persistent pale blue color, indicating the consumption of the starting material.
-
Purge the solution with oxygen or nitrogen for 10-15 minutes to remove excess ozone.
-
Slowly add a solution of 30% hydrogen peroxide to the reaction mixture while maintaining the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane (3x).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the acidified aqueous layer with dichloromethane (3x).
-
Combine the organic extracts from the acidified layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate) containing 0.5% acetic acid.
-
Gradually increase the polarity of the eluent (e.g., to 7:3 hexanes:ethyl acetate with 0.5% acetic acid).
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Workflows
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Purification Difficulties with Keto Acid Compounds.
- Google Patents. (n.d.). CA2307989C - An improved process for purifying alpha-keto acids.
-
Canadian Science Publishing. (n.d.). REACTIONS OF OZONIDES: III. OZONOLYSIS OF ETHYL 10-UNDECENOATE IN ETHANOL. Retrieved from [Link]
-
MDPI. (2020). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Retrieved from [Link]
-
University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]
- Google Patents. (n.d.). DE69702831T2 - Process for the purification of keto acids.
-
Journal of Food Science. (2002). Recovery and Purification of 10-oxo-trans-8-decenoic Acid Enzymatically Produced Using a Crude Homogenate of Agaricus bisporus. Retrieved from [Link]
-
ResearchGate. (n.d.). REACTIONS OF OZONIDES: III. OZONOLYSIS OF ETHYL 10-UNDECENOATE IN ETHANOL. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). 5 questions with answers in KETO ACIDS | Science topic. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10-undecynoic acid. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Retrieved from [Link]
-
Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Retrieved from [Link]
-
MDPI. (2023). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The schematic presentation of the 10-undecylenic acid oxidation or.... Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Undecylenic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF UNDECENOIC ACID BASED OXIME ESTERS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
-
YouTube. (2024, January 19). Advanced Organic Chemistry: Protecting Groups. Retrieved from [Link]
-
BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link]
-
PMC. (n.d.). Participation of Sulfhydryl Groups in Fatty Acid Synthesis by Chloroplast Preparations. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 10-undecenoic acid, 112-38-9. Retrieved from [Link]
-
Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. Retrieved from [Link]
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
MDPI. (2020). A Comprehensive Review on Lipid Oxidation in Meat and Meat Products. Retrieved from [Link]
- Google Patents. (n.d.). US2772302A - Process for the production of 11-bromoundecanoic acid.
-
YouTube. (2012, August 7). 2 O Chem Recrystallization Procedure. Retrieved from [Link]
-
UCL Discovery. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 9-Oxoundecanoic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ozonolysis - Wikipedia [en.wikipedia.org]
- 3. ACP - Ozonolysis of fatty acid monolayers at the airâwater interface: organic films may persist at the surface of atmospheric aerosols [acp.copernicus.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. Undecylenic acid - Wikipedia [en.wikipedia.org]
- 16. Undecenoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. Undecenoic acid | 112-38-9 [chemicalbook.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 20. Protective Groups [organic-chemistry.org]
Optimizing Reaction Conditions for 10-Oxoundecanoic Acid Derivatization: A Technical Support Guide
Welcome to the technical support center for the derivatization of 10-oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.
Introduction: The "Why" Behind Derivatization
This compound, with its dual functionality of a carboxylic acid and a ketone group, presents unique challenges for analysis by gas chromatography (GC). In its natural state, its high polarity leads to poor volatility and potential for thermal degradation, resulting in broad, tailing peaks and inaccurate quantification.[1][2][3] Derivatization is a crucial step to chemically modify the molecule, increasing its volatility and thermal stability, thereby making it amenable to GC analysis.[1][2][3] This process typically involves a two-step approach: first, the protection of the ketone group through methoximation, followed by the esterification or silylation of the carboxylic acid group.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why is a two-step derivatization necessary for this compound?
A two-step derivatization is essential to address both the ketone and carboxylic acid functional groups. The methoximation step converts the ketone into a more stable methoxime derivative.[4][5] This prevents the formation of multiple tautomeric forms of the keto acid during the subsequent high-temperature GC analysis, which would otherwise lead to multiple peaks for a single analyte and complicate quantification.[4][5] The second step, either esterification or silylation, targets the carboxylic acid group to create a less polar and more volatile ester or silyl ester, respectively.[7]
Q2: What is the difference between esterification and silylation for the carboxylic acid group?
-
Esterification , typically forming fatty acid methyl esters (FAMEs), is a robust and widely used method that creates stable derivatives. Reagents like BF3-methanol or methanolic HCl are common.[2]
-
Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, using reagents like BSTFA or MSTFA.[2] Silylation is a versatile method that can also derivatize other active hydrogens, such as hydroxyl groups, if present.[2] Silyl derivatives are generally more volatile than their methyl ester counterparts but can be more susceptible to hydrolysis.[2]
Q3: How should I store this compound and the derivatization reagents?
This compound should be stored in a cool, dry place, protected from light.[8] Derivatization reagents, particularly silylating agents and catalysts like BF3, are highly sensitive to moisture.[9] They should be stored in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator. Always use anhydrous solvents and glassware to prevent reagent degradation and reaction inhibition.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q4: I am seeing very low or no peak for my derivatized this compound. What could be the cause?
There are several potential culprits for low or no product yield. A systematic approach to troubleshooting is recommended.
-
Presence of Water: Moisture is the primary enemy of both methoximation and silylation/esterification reactions.[9] Water will hydrolyze the derivatizing reagents and the resulting products.
-
Reagent Quality and Quantity: Derivatization reagents can degrade over time, especially if not stored properly.[9] An insufficient amount of reagent will lead to an incomplete reaction.
-
Solution: Use fresh, high-quality reagents. Always use a significant molar excess of the derivatizing agent.[9] It's good practice to run a reagent blank to check for any contamination or degradation products.
-
-
Suboptimal Reaction Conditions: Reaction time and temperature are critical parameters.
-
Solution: Optimize your reaction time and temperature. For methoximation, a common starting point is 90 minutes at 37-50°C.[4][6] For esterification with BF3-methanol, 60 minutes at 60°C is often effective.[2] For silylation with BSTFA/MSTFA, 30-60 minutes at 60-70°C is typical.[2][10] You can perform a time-course study to determine the optimal reaction time for your specific setup.
-
Multiple or Unexpected Peaks
Q5: I am observing multiple peaks for what should be a single derivatized product. Why is this happening?
Multiple peaks can arise from several sources.
-
Incomplete Derivatization: If either the methoximation or the esterification/silylation step is incomplete, you will see peaks for the partially derivatized intermediates alongside your desired product.
-
Solution: Re-evaluate your reaction conditions as described in Q4. Ensure sufficient reagent excess and optimal reaction time and temperature.
-
-
Tautomerization (Incomplete Methoximation): If the ketone group is not fully protected, the underivatized keto-acid can exist in different tautomeric forms, leading to multiple peaks upon silylation or in the GC inlet.[4][5]
-
Solution: Ensure the methoximation step is complete before proceeding to the second derivatization step.
-
-
Side Reactions: The use of overly harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the formation of byproducts.[11]
-
Solution: Optimize your reaction conditions to be as mild as possible while still achieving complete derivatization.
-
Peak Tailing and Poor Chromatography
Q6: My derivatized peak is showing significant tailing. How can I improve the peak shape?
Peak tailing is often an indication of active sites in the GC system or incomplete derivatization.
-
Incomplete Derivatization: The polar carboxylic acid group, if not fully derivatized, can interact with the stationary phase, causing peak tailing.[2]
-
Solution: Re-optimize your derivatization procedure to ensure complete conversion.
-
-
Active Sites in the GC System: The GC inlet liner, column, and detector can have active sites that interact with the analyte.
-
Solution: Use a deactivated inlet liner. Condition your GC column according to the manufacturer's instructions. In some cases, a solvent rinse of the column may be necessary. Ensure your GC system is well-maintained.
-
Experimental Protocols
Protocol 1: Two-Step Methoximation and Esterification (FAMEs)
-
Sample Preparation: Weigh 1-5 mg of your this compound sample into a micro-reaction vessel. If the sample is in a solvent, evaporate it to complete dryness under a stream of nitrogen.[9]
-
Methoximation:
-
Esterification:
-
Extraction:
-
Sample Collection:
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[9]
-
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Two-Step Methoximation and Silylation (TMS Esters)
-
Sample Preparation: Follow step 1 from Protocol 1.
-
Methoximation: Follow step 2 from Protocol 1.
-
Silylation:
-
Sample Preparation for Injection:
-
Analysis: The sample is now ready for GC-MS analysis. Note that TMS derivatives should ideally be analyzed within 24 hours as they can be prone to hydrolysis.[6]
Data Presentation
Table 1: Recommended Derivatization Conditions
| Parameter | Methoximation | Esterification (BF3-Methanol) | Silylation (BSTFA + 1% TMCS) |
| Reagent | Methoxyamine HCl in Pyridine | 14% BF3 in Methanol | BSTFA + 1% TMCS |
| Temperature | 37-50°C[4][6] | 50-60°C[2] | 60-70°C[2][10] |
| Time | 90 minutes[4][6] | 60 minutes[2] | 30-60 minutes[2] |
| Key Considerations | Protects ketone group, prevents tautomerization.[4][5] | Forms stable FAMEs. | Forms volatile TMS esters, moisture-sensitive.[2] |
Visualizations
Diagram 1: Derivatization Workflow for this compound
Caption: Workflow for the two-step derivatization of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Product Yield
Caption: Decision tree for troubleshooting low derivatization yield.
References
- Acids: Derivatization for GC Analysis. (n.d.).
- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (n.d.). PubMed.
- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). ACS Publications.
- Troubleshooting derivatization reactions for fatty alcohols. (n.d.). Benchchem.
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Analytical Strategies for Long-Chain Fatty Acids Profiling. (n.d.). Creative Proteomics.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Troubleshooting low recovery of fatty acid internal standards. (n.d.). Benchchem.
- Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy. (n.d.). PMC - NIH.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
- Derivatization of Fatty acids to FAMEs. (n.d.). Sigma-Aldrich.
- Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. (2021, July 28). NIH.
- Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. (2025, August 5). Request PDF - ResearchGate.
- Optimization of dehydrogenative silylation conditions. Reactions were... (n.d.). ResearchGate.
- Derivatization of fatty acids and its application for conjugated linoleic acid studies in ruminant meat lipids. (n.d.). Request PDF - ResearchGate.
- This compound CAS:676-00-6. (n.d.). Qingdao Beluga Import and Export Co., LTD.
- Techniques for silylation. (n.d.). ResearchGate.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024, November 15). NIH.
- FA derivatization. (n.d.). Cyberlipid.
- Silylation-Based Kinetic Resolution of Α-Hydroxy Carbonyl. (2013, January 1). Scholar Commons.
- Derivatization techniques for free fatty acids by GC. (2020, October 7). Restek.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). MDPI.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (1989, November 12). MDPI.
- Screening of the reaction conditions: optimization of the silylation step. (n.d.). ResearchGate.
- Derivatization of keto fatty acids: II. synthesis of long-chain enolacetates. (n.d.). Fatplants.
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. (n.d.). NIH.
- This compound. (n.d.). BOC Sciences.
- This compound CAS NO.676-00-6. (n.d.). BOC Sciences - LookChem.
- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
- Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (n.d.). Thermo Fisher Scientific - SA.
- Problems in sample derivatization for gas chromatography? (2013, August 23). ResearchGate.
- (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. (n.d.). ResearchGate.
- Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (2019, July 23). AOCS.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
- Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. (n.d.). PMC - PubMed Central.
- Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. (n.d.). MDPI.
- 9-Oxoundecanoic acid. (n.d.). PubChem - NIH.
- 3-Oxoundecanoic acid. (n.d.). PubChem - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Blogs | Restek [discover.restek.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. youtube.com [youtube.com]
- 6. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. This compound CAS:676-00-6, CasNo.676-00-6 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aocs.org [aocs.org]
Preventing degradation of 10-Oxoundecanoic acid during storage
Welcome to the technical support center for 10-Oxoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Stability
This compound is a valuable bifunctional molecule, featuring both a ketone and a carboxylic acid functional group. This unique structure makes it a versatile building block in organic synthesis and drug development. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides a comprehensive overview of best practices to ensure the long-term stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal long-term stability, this compound should be stored at 2-8°C [1]. Some suppliers may also recommend storage at -20°C for extended periods, which is a common practice for long-chain fatty acids and keto acids to minimize degradation[2].
Q2: Should I store this compound as a solid or in solution?
It is highly recommended to store this compound in its solid form . Storing it as a solid minimizes the potential for solvent-mediated degradation. If you must store it in solution, use an anhydrous organic solvent and store at -20°C or below for the shortest possible time. Aqueous solutions should be avoided for long-term storage as they can promote hydrolysis and other degradation pathways.
Q3: What are the primary degradation pathways for this compound?
The two most probable degradation pathways for this compound are:
-
Oxidation: The ketone functional group can be susceptible to oxidation, which can lead to cleavage of the carbon-carbon bond adjacent to the carbonyl group[3][4][5][6]. This can result in the formation of shorter-chain carboxylic acids.
-
Thermal Degradation: While this compound is a gamma-keto acid and less prone to the facile decarboxylation seen in beta-keto acids, elevated temperatures can still promote degradation[7][8]. Long-term exposure to heat can lead to a breakdown of the molecule[9].
Q4: I've noticed a change in the color/consistency of my solid this compound. What should I do?
A change in the physical appearance of your solid sample could indicate degradation. It is recommended to perform an analytical check, such as HPLC or GC-MS, to assess the purity of the material before use.
Q5: Can I store solutions of this compound in standard glass vials?
While glass is generally inert, some studies have shown that certain acidic compounds can adsorb to the free silanol groups on the surface of glass vials[8]. For sensitive applications or long-term solution storage, consider using silanized glass vials or polypropylene tubes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock. | 1. Verify the storage conditions of your stock material. 2. Perform a purity analysis of the stock using the HPLC or GC-MS methods outlined below. 3. If degradation is confirmed, procure a fresh batch of the compound. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Review the sample preparation and storage procedures. 2. Hypothesize potential degradation products based on oxidation pathways. 3. Attempt to identify the unknown peaks using mass spectrometry. |
| Low recovery of this compound from a stored solution | Adsorption to the storage container or degradation. | 1. Use polypropylene or silanized glass vials for storage. 2. Prepare fresh solutions before each experiment. 3. Analyze the stored solution for degradation products. |
Experimental Protocols
To ensure the integrity of your this compound, it is crucial to have reliable analytical methods to assess its purity and detect any potential degradation. Below are detailed protocols for stability-indicating analytical methods.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating HPLC method for the quantitative analysis of this compound. Since the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is recommended for underivatized analysis[1][3].
Objective: To quantify the purity of this compound and detect the presence of degradation products.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector
-
C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol:Water:Acetic Acid (e.g., 85:15:0.1 v/v/v). The exact ratio may need optimization.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.05 to 1 mg/mL.
-
-
Sample Preparation:
-
For solid samples, prepare a solution in methanol at a known concentration (e.g., 0.5 mg/mL).
-
For solutions, dilute an aliquot with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector (ELSD): Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min (optimize as per manufacturer's instructions).
-
Detector (RI): Maintain at a stable temperature, typically 35-40°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Assess the purity by calculating the percentage of the main peak area relative to the total peak area. The appearance of new peaks indicates degradation.
-
Protocol 2: Purity and Degradation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For a more sensitive and specific analysis, especially for identifying unknown degradation products, GC-MS is a powerful technique. Derivatization is typically required to increase the volatility of the carboxylic acid[5][10].
Objective: To confirm the identity and purity of this compound and to identify potential degradation products.
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Methoxyamine hydrochloride (MeOx) followed by BSTFA.
-
Pyridine (anhydrous)
-
Heptane or Hexane (GC grade)
-
This compound reference standard
-
Heating block or oven
-
GC vials with inserts
Methodology:
-
Sample Preparation and Derivatization:
-
Accurately weigh about 1 mg of the this compound sample into a GC vial.
-
Two-step derivatization (for keto and carboxyl groups):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Heat at 60°C for 30 minutes to protect the ketone group.
-
Cool to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Heat at 70°C for 60 minutes to derivatize the carboxylic acid group.
-
-
One-step derivatization (for carboxyl group only):
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 60 minutes.
-
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 10 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-550
-
-
Data Analysis:
-
Identify the peak for the derivatized this compound based on its retention time and mass spectrum.
-
Compare the mass spectrum with a library (e.g., NIST) for confirmation.
-
Search for peaks corresponding to potential degradation products (e.g., shorter-chain dicarboxylic acids or other oxidation products).
-
Visualizing Degradation and Workflow
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Analytical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
-
A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. (n.d.). National Institutes of Health. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Determination of Underivatized Long Chain Fatty Acids Using HPLC with an Evaporative Light-Scattering Detector. (2009). ResearchGate. [Link]
-
Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. (2012). National Institutes of Health. [Link]
-
Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.). SpringerLink. [Link]
-
Oxidation of Aldehydes and Ketones. (2023). OpenStax. [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. [Link]
-
Thermal Degradation of Long Chain Fatty Acids. (2018). National Institutes of Health. [Link]
-
GC-MS Analysis of Medium- And Long-Chain Fatty Acids in Blood Samples. (2018). National Institutes of Health. [Link]
-
Oxidation of Aldehydes and Ketones. (n.d.). Chemguide. [Link]
-
19.3: Oxidation of Aldehydes and Ketones. (2021). Chemistry LibreTexts. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
-
9.4: β-Ketoacids Decarboxylate. (2021). Chemistry LibreTexts. [Link]
-
Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. [Link]
-
Keto acid. (n.d.). Wikipedia. [Link]
-
What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (2021). Chemistry Stack Exchange. [Link]
-
Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. (2024). Journal of Food and Drug Analysis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. Keto acid - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 10-Oxoundecanoic Acid
Welcome to the technical support guide for the chromatographic analysis of 10-Oxoundecanoic acid. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust methods. This guide is structured in a question-and-answer format to directly address the common issue of peak tailing encountered during the analysis of this acidic compound, providing not just solutions, but the underlying scientific rationale for a comprehensive understanding.
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
Answer: The most probable cause of peak tailing for an acidic compound like this compound is a combination of its ionization state and secondary interactions with the stationary phase.
The Scientific Rationale:
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase (e.g., C18). However, a secondary, undesirable retention mechanism can occur. This compound has a carboxylic acid group, which can deprotonate (ionize) to form a negatively charged carboxylate ion.
Simultaneously, the silica backbone of most reversed-phase columns has residual silanol groups (Si-OH). At mobile phase pH levels above approximately 4, these silanol groups can also deprotonate to become negatively charged (Si-O⁻).[1] However, some silanol groups are more acidic and can be ionized even at lower pH.[2][3] Strong, unwanted ionic interactions between the ionized analyte and these active silanol sites lead to a secondary retention mechanism that causes peak tailing.[1][4]
Essentially, some analyte molecules get "stuck" on these active sites, eluting later than the main band and creating a tail.
Caption: Desired vs. Undesired interactions in reversed-phase HPLC.
Q2: How does mobile phase pH affect the peak shape, and what is the optimal range for this compound?
Answer: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds. For this compound, the optimal mobile phase pH should be at least 2 pH units below its pKa to ensure it is fully protonated and to suppress silanol ionization.
The Scientific Rationale:
The goal is to force the equilibrium to a single species for both the analyte and the column's active sites.
-
Analyte Ionization: When the mobile phase pH is close to the analyte's pKa, the analyte exists as a mixture of its protonated (neutral) and deprotonated (ionized) forms. These two forms have different retention times, leading to a broad, tailing, or even split peak.[5][6] By setting the pH low (e.g., pH 2.5-3.0), you ensure the carboxylic acid group remains protonated (-COOH), making the molecule more hydrophobic and preventing ionic interactions.[7]
-
Silanol Group Ionization: A low pH also protonates the residual silanol groups on the silica surface, neutralizing them (Si-OH) and eliminating the sites for secondary ionic interactions.[8][9][10]
| Mobile Phase pH | This compound State | Silanol Group State | Expected Peak Shape | Rationale |
| pH < 3.0 | Predominantly Neutral (COOH) | Predominantly Neutral (Si-OH) | Symmetrical | Both analyte and silanols are suppressed; single hydrophobic retention mechanism dominates.[11] |
| pH 4-6 | Mixed (COOH / COO⁻) | Partially Ionized (Si-OH / Si-O⁻) | Poor (Tailing/Broad) | Analyte exists in two forms; active silanol sites are available for secondary interactions.[1] |
| pH > 7.0 | Predominantly Ionized (COO⁻) | Predominantly Ionized (Si-O⁻) | Poor (Tailing) | Strong ionic interactions between ionized analyte and ionized silanol groups.[12] |
Experimental Protocol: Optimizing Mobile Phase pH
This protocol provides a self-validating system to find the optimal pH for your analysis.
-
Determine Analyte pKa: If the pKa of this compound is unknown, use chemical prediction software or find it in literature. For a typical carboxylic acid, the pKa is around 4.8.
-
Select a Buffer: Choose a buffer with a pKa close to your target mobile phase pH. A phosphate buffer is effective for a target pH of 2.5-3.0. For LC-MS compatibility, 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.1) are common choices.[13][14]
-
Prepare Mobile Phase:
-
Prepare the aqueous portion of the mobile phase (e.g., 25 mM potassium phosphate).
-
Carefully titrate the aqueous buffer with an acid (e.g., phosphoric acid) to the target pH (start with pH 2.7).
-
Filter the buffer before mixing with the organic modifier (e.g., acetonitrile or methanol).
-
-
Test and Refine:
-
Equilibrate the column with the prepared mobile phase for at least 10-15 column volumes.
-
Inject a standard of this compound and observe the peak shape.
-
Make small, systematic adjustments to the pH (e.g., ± 0.2 units) to find the point of optimal symmetry and retention. For method robustness, it is recommended to operate at a pH at least 2 units away from the analyte's pKa.[15]
-
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid | 0.1% (v/v) | Good for LC-MS, volatile.[16] | Weaker acid, may be less effective at suppressing some silanol interactions.[16] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong acid, excellent for improving peak shape, acts as an ion-pairing agent.[16][17][18] | Suppresses MS signal, can be difficult to remove from the column.[17][19] |
Q3: I've lowered the pH to 2.7 with formic acid, but some tailing persists. Could my column still be the problem?
Answer: Yes. If pH optimization doesn't completely resolve the issue, the problem likely lies with the column chemistry itself, specifically residual silanol activity or metal contamination.
The Scientific Rationale:
-
Residual Silanol Activity: No C18 column is 100% covered. The process of "end-capping," which deactivates most residual silanols, is never fully complete due to steric hindrance.[8] Older columns (Type A silica) have significantly more active silanols than modern, high-purity columns (Type B silica).[2] Even on the best columns, highly acidic silanols can remain and interact with polar analytes.[2]
-
Metal Contamination: Trace metal impurities (e.g., iron, aluminum) in the silica matrix can act as chelation sites for molecules with ketone and carboxylic acid groups, like this compound.[2][9] This creates another unwanted retention mechanism, contributing to peak tailing.
Solutions to Mitigate Column-Based Tailing
-
Use a High-Purity, End-Capped Column: This is the most effective solution. Select a modern column manufactured with high-purity Type B silica that has been thoroughly end-capped, or even double end-capped, to minimize available silanol groups.[13][20][21]
-
Increase Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for UV-only methods) can help mask the activity of the remaining silanols by increasing the ionic strength of the mobile phase.[1][9]
-
Consider a Different Stationary Phase: If tailing is persistent, a column with a polar-embedded or polar-end-capped phase can provide alternative selectivity and shield the analyte from silanol interactions.[12]
Q4: All the peaks in my chromatogram are tailing, not just the this compound. What should I check?
Answer: When all peaks exhibit tailing, the issue is likely systemic or physical, rather than chemical. The primary suspects are a column void, a blockage, or extra-column volume.
The Scientific Rationale:
If the problem is not analyte-specific, it points to a distortion of the flow path that affects every compound passing through the system.
-
Column Void/Bed Deformation: A void at the column inlet or channeling in the packed bed creates multiple paths for the analyte molecules to travel. Some molecules travel a shorter, direct path while others diffuse into the void, taking a longer path. This differential path length causes band broadening and symmetrical peak tailing.[11][13] Voids are often caused by pressure shocks or operating at a pH that dissolves the silica bed.[13]
-
Blocked Frit: A partially blocked inlet frit will also distort the sample band as it enters the column, leading to poor peak shape for all analytes.[13]
-
Extra-Column Volume: Excessive volume between the injector and the detector (e.g., using tubing with a large internal diameter or long connection lines) allows the sample band to diffuse before and after the separation, causing band broadening and tailing. This effect is most pronounced for early-eluting peaks.[12][13]
Caption: Systematic workflow for troubleshooting system-wide peak tailing.
Q5: Could my sample preparation be causing the peak tailing?
Answer: Yes, two aspects of sample preparation can directly cause peak tailing: using an inappropriate sample solvent and column overload.
The Scientific Rationale:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic in reversed-phase) than your mobile phase, the sample band will not focus properly at the head of the column.[22][23] This causes band broadening and can lead to distorted, tailing, or fronting peaks.[4][24][25] The ideal sample solvent is the mobile phase itself or a solvent that is weaker.
-
Column Overload: Injecting too much analyte mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase at the column inlet.[10][13] While classic mass overload often leads to "shark-fin" fronting peaks, subtle overload can manifest as peak tailing.[26]
Troubleshooting Protocol for Sample Preparation Issues
-
Test for Mass Overload: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves and becomes more symmetrical upon dilution, you are experiencing mass overload.[10][13]
-
Solution: Reduce the sample concentration or inject a smaller volume.
-
-
Check Sample Solvent:
-
Diagnosis: Compare the composition of your sample diluent to your initial mobile phase conditions. If the diluent has a much higher percentage of organic solvent, it is likely the cause.
-
Solution: If possible, dissolve and dilute your sample in the mobile phase. If solubility is an issue, dissolve the sample in a small amount of strong solvent and then dilute it with a weaker solvent (like water or the mobile phase) to match the initial chromatographic conditions as closely as possible.[27]
-
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Malavasi, M., et al. (n.d.). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. PubMed. Retrieved from [Link]
-
ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?. Retrieved from [Link]
-
Laboratory Talk. (2010, May 24). YMC looks at use of TFA in HPLC applications. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). Why Is End-Capping Used In Liquid Chromatography?. YouTube. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Shimadzu Corporation. (2023, August 23). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube. Retrieved from [Link]
-
Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?. Retrieved from [Link]
-
Chromatography Forum. (2005, August 20). About TFA. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2017, October 10). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chromtech.com [chromtech.com]
- 13. labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. About TFA - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
- 18. YMC looks at use of TFA in HPLC applications | Laboratory Talk [laboratorytalk.com]
- 19. quora.com [quora.com]
- 20. chromtech.com [chromtech.com]
- 21. youtube.com [youtube.com]
- 22. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. lcms.cz [lcms.cz]
- 24. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. elementlabsolutions.com [elementlabsolutions.com]
- 27. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Synthesis of Macrocyclic Lactones from 10-Oxoundecanoic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of macrocyclic lactones, specifically originating from 10-oxoundecanoic acid. This resource is designed to provide in-depth, actionable insights to overcome common challenges and significantly improve your reaction yields. Our approach is rooted in practical, field-proven experience, explaining not just the "how" but the critical "why" behind each experimental step.
Introduction: The Pathway from a Ketoacid to a Macrocycle
The synthesis of a macrocyclic lactone from this compound is a two-stage process. First, the ketone functionality must be selectively reduced to a secondary alcohol, yielding 10-hydroxyundecanoic acid. This ω-hydroxycarboxylic acid is the direct precursor for the critical macrolactonization step. The efficiency of this cyclization is paramount and is often the primary determinant of the overall yield.
This guide will focus on troubleshooting and optimizing this crucial macrolactonization step. Below, you will find a series of frequently asked questions and detailed troubleshooting guides designed to address specific issues you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the "High-Dilution Principle," and why is it so critical for macrolactonization?
The high-dilution principle is a fundamental strategy to favor intramolecular cyclization over intermolecular polymerization.[1][2] In concentrated solutions, molecules of the hydroxy acid are in close proximity, increasing the likelihood of one molecule's carboxyl group reacting with another molecule's hydroxyl group, leading to dimers, trimers, and other oligomers. By maintaining a very low concentration of the reactant (typically in the range of 0.001 to 0.05 M), the probability of a single molecule's ends finding each other is statistically favored over intermolecular reactions.[3] This is often achieved by the slow addition of the substrate to a large volume of solvent, sometimes using a syringe pump.[1][3]
Q2: Which macrolactonization method is best suited for a secondary hydroxy acid like 10-hydroxyundecanoic acid?
Several robust methods are available, and the best choice often depends on the specific substrate, available reagents, and desired scale. For a secondary alcohol, methods like the Yamaguchi, Mitsunobu, and Shiina macrolactonizations are particularly effective.
-
Yamaguchi Macrolactonization: This is a widely used and reliable method known for producing high yields of macrolactones.[4] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then cyclized in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5]
-
Mitsunobu Macrolactonization: This method is advantageous as it proceeds under mild conditions and is known for inverting the stereochemistry of the alcohol, which can be a useful feature in stereoselective synthesis.[1][2] It utilizes a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the hydroxyl group.[3]
-
Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride, often in the presence of a Lewis or basic catalyst, and is known for its efficiency.[6]
Q3: Can Ring-Closing Metathesis (RCM) be used for this synthesis?
Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic alkenes and can be adapted for macrolactone synthesis.[7][8] However, it would require modification of the 10-hydroxyundecanoic acid precursor to introduce terminal alkene functionalities at both ends of the molecule. This adds synthetic steps but can be a very effective strategy, especially for large rings, and is often tolerant of various functional groups.[7]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired Macrocyclic Lactone
A low yield of the target macrolactone is the most common issue. This can often be attributed to several factors, from incomplete precursor reduction to suboptimal cyclization conditions.
Root Cause Analysis and Solutions:
-
Incomplete Reduction of this compound:
-
Verification: Before proceeding to cyclization, ensure the complete conversion of the ketone to the secondary alcohol using techniques like NMR or IR spectroscopy.
-
Troubleshooting: If the reduction is incomplete, consider extending the reaction time, increasing the equivalents of the reducing agent (e.g., NaBH₄), or switching to a more potent reducing agent. Be mindful of potential side reactions with the carboxylic acid.
-
-
Suboptimal Activation of the Carboxylic Acid or Alcohol:
-
Yamaguchi Method: Ensure the 2,4,6-trichlorobenzoyl chloride is of high purity and the reaction is performed under strictly anhydrous conditions. The choice of base (e.g., triethylamine) and its purity are also critical.
-
Mitsunobu Reaction: The phosphine and azodicarboxylate reagents are sensitive to air and moisture. Use fresh or properly stored reagents. The order of addition of reagents can also be crucial.[3]
-
-
Decomposition of Reagents or Substrate:
-
Temperature Control: Some macrolactonization reactions, particularly the Yamaguchi method, may require elevated temperatures.[5] However, excessively high temperatures can lead to decomposition. Monitor the reaction temperature closely. For sensitive substrates, the Mitsunobu reaction, which is often performed at room temperature or below, might be a better alternative.[2]
-
Experimental Protocol: Optimizing the Yamaguchi Macrolactonization
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the 10-hydroxyundecanoic acid in a suitable anhydrous solvent (e.g., toluene or THF).
-
Mixed Anhydride Formation: Add triethylamine (1.1 equivalents) to the solution and stir. Then, add 2,4,6-trichlorobenzoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Cyclization: In a separate flask containing a large volume of the same anhydrous solvent and DMAP (4 equivalents), slowly add the mixed anhydride solution via syringe pump over several hours. The final concentration of the hydroxy acid should be in the high-dilution range (e.g., 0.01 M).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
| Parameter | Recommended Starting Condition | Troubleshooting Tip |
| Solvent | Anhydrous Toluene or THF | If solubility is an issue, consider other anhydrous aprotic solvents. |
| Base | Triethylamine (freshly distilled) | Use of a bulkier base like DIPEA may be beneficial for some substrates. |
| Activating Agent | 2,4,6-trichlorobenzoyl chloride | Ensure high purity; older reagents can lead to lower yields. |
| Catalyst | DMAP | Use a stoichiometric amount for optimal results. |
| Concentration | 0.01 M | If oligomerization persists, decrease the concentration further. |
| Temperature | Room Temperature to Reflux | Start at room temperature and gently heat if the reaction is sluggish. |
Issue 2: Predominance of Oligomers (Dimers, Trimers, etc.)
The formation of linear or cyclic oligomers is a clear indication that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Root Cause Analysis and Solutions:
-
Concentration is Too High: This is the most common cause. Even a slight increase in concentration can dramatically shift the equilibrium towards polymerization.
-
Solution: Strictly adhere to high-dilution conditions. If using a syringe pump for slow addition, ensure the rate is slow enough to maintain a very low concentration of the active species in the reaction flask.[1]
-
-
Inefficient Cyclization Kinetics: If the ring-closing step is slow, it allows more time for intermolecular reactions to occur.
-
Solution: For the Yamaguchi method, ensure an adequate amount of DMAP is present to catalyze the cyclization efficiently. For other methods, optimizing the temperature might increase the rate of the intramolecular reaction.
-
Visualizing the Competing Pathways:
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. scilit.com [scilit.com]
- 5. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Side reactions to avoid in the synthesis of 10-Oxoundecanoic acid
Welcome to the technical support hub for the synthesis of 10-oxoundecanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable keto acid. Instead of a rigid protocol, this center functions as a dynamic troubleshooting guide, addressing the common pitfalls and side reactions encountered in the lab. We will delve into the causality behind these issues and provide field-proven strategies to optimize your synthetic outcomes.
Choosing Your Synthetic Pathway: A Strategic Overview
The most common and direct route to this compound is the oxidation of its precursor, 10-hydroxyundecanoic acid. The choice of oxidant is the most critical parameter influencing yield, purity, and the profile of side reactions. Other routes, such as the oxidative cleavage of undecylenic acid derivatives, are also possible but present their own unique challenges.
This decision tree outlines the strategic selection of an oxidant based on key experimental constraints.
Caption: Desired vs. side reaction pathway.
Troubleshooting Action:
-
Avoid Peroxy-based Oxidants: Do not use reagents like m-CPBA, peracetic acid, or Oxone if your goal is the ketone.
-
Choose a Milder Reagent: Switch to a more selective, non-insertive oxidant. Dess-Martin periodinane (DMP) and Swern oxidation are excellent choices as they are highly selective for alcohol oxidation and do not promote the BV reaction. [1][2]3. Control Jones Oxidation: If you must use Jones reagent, perform the reaction at low temperature (0 °C) and add the reagent slowly (titrate) to avoid a buildup of oxidant concentration, which can favor over-oxidation. [3]
Q3: I'm using a Swern oxidation, but my yield is low, and I've isolated a byproduct containing a –S-CH₂-O– group. What is this?
A3: Root Cause Analysis: Methylthiomethyl (MTM) Ether Formation
This byproduct is a classic sign of improper temperature control during a Swern or related DMSO-based oxidation. [4]If the reaction temperature rises significantly above -60 °C before the addition of the tertiary amine base, the activated DMSO species (chloro(dimethyl)sulfonium chloride) can undergo a Pummerer rearrangement. The resulting intermediate is then trapped by the alcohol substrate to form a stable methylthiomethyl (MTM) ether, consuming your starting material in an unproductive pathway.
Troubleshooting Action:
-
Strict Temperature Control: This is non-negotiable. Use a dry ice/acetone or an argon/liquid nitrogen bath to maintain the temperature at or below -78 °C during the activation and alcohol addition steps.
-
Correct Order of Addition: The alcohol must be added to the activated DMSO-oxalyl chloride adduct before the addition of the triethylamine base. Adding the base too early can also promote side reactions. [5]
Q4: After using Jones reagent, my product is a complex mixture, possibly containing shorter-chain dicarboxylic acids. What happened?
A4: Root Cause Analysis: C-C Bond Cleavage
The highly acidic and strongly oxidizing nature of the Jones reagent (chromic acid in sulfuric acid) can lead to the oxidative cleavage of C-C bonds. [6]This is particularly an issue with long-chain fatty acids. [7]Once the ketone is formed, the acidic conditions can promote enolization, and the enol form can be attacked by the strong oxidant, leading to cleavage of the C9-C10 or C10-C11 bond. This results in a mixture of shorter-chain acids and degrades your desired product.
Troubleshooting Action:
-
Switch to a Milder, Non-Acidic Reagent: This is the best solution. DMP or Swern oxidations are performed under neutral or basic conditions, respectively, and completely avoid this side reaction. [2][8]2. Modify Conditions: If Jones is the only option, minimize the reaction time and use only the stoichiometric amount of the reagent. Reverse addition (adding the substrate in acetone to the Jones reagent) can sometimes provide better control. [7]
Q5: My lab has a powerful, unpleasant odor after performing a Swern oxidation. Is this normal and how can I mitigate it?
A5: Root Cause Analysis: Dimethyl Sulfide (DMS) Byproduct
Yes, this is an unavoidable consequence of the Swern oxidation. The reaction stoichiometrically produces one equivalent of dimethyl sulfide (DMS), a volatile compound with a notoriously strong and unpleasant smell (garlic or rotten cabbage). [9][10]While its presence is a good indicator that the reaction has worked, it requires proper handling.
Mitigation Strategy:
-
Fume Hood: Always perform the reaction and workup in a well-ventilated fume hood.
-
Bleach Quench: After the experiment, rinse all contaminated glassware with a sodium hypochlorite solution (household bleach). The bleach will oxidize the volatile, smelly DMS back to non-volatile, odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂). [9]3. Proper Waste Disposal: Dispose of the reaction waste in a designated, sealed container.
Comparative Overview of Key Oxidants
| Oxidant System | Reagents | Conditions | Common Side Reactions | Pros & Cons |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Anhydrous, Cryogenic (-78 °C), DCM | MTM Ether (if temp > -60°C), Dimethyl Sulfide (smell), CO/CO₂ (toxic gas) [4][10] | Pro: Mild, high yield, no over-oxidation. Con: Requires strict temp control, smelly/toxic byproducts. |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Anhydrous, Room Temp, DCM | None common if substrate is stable. | Pro: Very mild, high chemoselectivity, simple workup, fast. [1][11]Con: Reagent is expensive, potentially explosive on large scale. |
| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Aqueous, 0 °C to RT | C-C Bond Cleavage, Baeyer-Villiger Over-oxidation [7] | Pro: Inexpensive, powerful oxidant. Con: Uses carcinogenic Cr(VI), harsh acidic conditions, low selectivity, risk of side reactions. [6] |
Recommended Protocol: Swern Oxidation of 10-Hydroxyundecanoic Acid
This protocol is designed for a ~5 mmol scale and prioritizes safety and selectivity to minimize side reactions.
Materials:
-
10-Hydroxyundecanoic acid (1.08 g, 5.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (0.85 mL, 12.0 mmol, 2.4 eq)
-
Anhydrous Dichloromethane (DCM), 40 mL
-
Oxalyl Chloride (0.66 mL, 7.5 mmol, 1.5 eq)
-
Triethylamine (TEA) (3.5 mL, 25.0 mmol, 5.0 eq)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (20 mL) and oxalyl chloride (0.66 mL) to a flame-dried, three-neck flask equipped with a thermometer and dropping funnels.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (0.85 mL) in anhydrous DCM (5 mL) dropwise over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir for an additional 15 minutes at -78 °C. QC Checkpoint: Vigorous gas evolution (CO, CO₂) should be observed. [10]3. Alcohol Addition: Add a solution of 10-hydroxyundecanoic acid (1.08 g) in anhydrous DCM (15 mL) dropwise over 20 minutes, again maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Base Addition: Add triethylamine (3.5 mL) dropwise, keeping the temperature below -65 °C. A thick white precipitate (triethylammonium chloride) will form.
-
Warm & Quench: After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
-
Decontamination: All glassware should be rinsed with bleach in a fume hood to neutralize the residual dimethyl sulfide odor. [9]
References
Sources
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
Technical Support Center: Stabilizing 10-Oxoundecanoic Acid for Long-Term Cell Culture Experiments
Welcome to the technical support guide for utilizing 10-Oxoundecanoic acid (10-OUDA) in your research. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for long-term cell culture experiments involving this multifaceted keto-fatty acid. Given the limited specific literature on the long-term stability of 10-OUDA in cell culture media, this guide synthesizes established principles of fatty acid and keto acid chemistry with field-proven methodologies to ensure the reliability and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound in cell culture.
Q1: What is this compound and what are its known biological activities?
This compound (10-OUDA) is a keto-fatty acid with the chemical formula C₁₁H₂₀O₃[]. It is recognized for a range of potential therapeutic applications, including antimicrobial, hepatoprotective, and anticancer activities[]. Like other fatty acids, its effects in cell culture can be influenced by its concentration, delivery method, and stability over the course of the experiment.
Q2: Why is proper preparation of 10-OUDA solutions crucial for my experiments?
Like many long-chain fatty acids, 10-OUDA has poor solubility in aqueous solutions like cell culture media[2][3]. Improper dissolution can lead to precipitation, which not only reduces the effective concentration of 10-OUDA but can also be cytotoxic to cells[4]. Furthermore, the stability of 10-OUDA in solution is critical, as degradation can alter its biological activity and introduce confounding variables into your experiments.
Q3: What are the main challenges in using 10-OUDA for long-term cell culture?
The primary challenges are:
-
Solubility and Precipitation: Preventing 10-OUDA from precipitating out of the culture medium over time.
-
Chemical Stability: 10-OUDA, as a keto acid, may be susceptible to degradation through oxidation or other pathways in the complex environment of cell culture media[5].
-
BSA Conjugation: Ensuring consistent and effective complexing with Bovine Serum Albumin (BSA) is critical for its solubility and bioavailability.
-
Concentration Verification: The actual concentration of active 10-OUDA may decrease over time, impacting the interpretation of results from long-term studies.
Q4: Can I dissolve 10-OUDA directly in cell culture medium?
It is strongly advised not to dissolve 10-OUDA directly in cell culture medium. Its low aqueous solubility will likely result in the formation of a precipitate, leading to an unknown final concentration in your experiment[4][6].
Q5: How long can I store my 10-OUDA stock and working solutions?
Solid this compound should be stored in a tightly sealed container in a cool, dry place[7]. A concentrated stock solution in an anhydrous solvent like DMSO can be stored at -20°C or -80°C for several weeks to months, though it's best to prepare fresh stock solutions regularly[8]. Aqueous working solutions, even when complexed with BSA, are less stable and it is recommended to prepare them fresh for each experiment or, for very long-term studies, to replace the media with a freshly prepared 10-OUDA solution periodically[3].
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and use of 10-OUDA in cell culture.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms when adding 10-OUDA stock to media. | 1. Final solvent concentration is too high. 2. Inadequate mixing. 3. Temperature shock. 4. Insufficient BSA to complex with 10-OUDA. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic and as low as possible (typically ≤ 0.1%)[4][9]. 2. Add the 10-OUDA stock solution dropwise to the pre-warmed (37°C) media while gently vortexing or swirling[4]. 3. Always use pre-warmed media when preparing the final working solution[6]. 4. Ensure you are using fatty acid-free BSA and that the molar ratio of 10-OUDA to BSA is appropriate. A higher BSA concentration may be needed. |
| Cells show signs of toxicity (e.g., rounding, detachment, death). | 1. Solvent toxicity. 2. 10-OUDA concentration is too high. 3. Precipitation of 10-OUDA. 4. Degradation of 10-OUDA into toxic byproducts. | 1. Always include a vehicle control (media with the same final concentration of solvent and BSA without 10-OUDA) in your experiments. If toxicity is observed in the vehicle control, reduce the solvent concentration. 2. Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. The cytotoxic effects of other oxo-fatty acids have been documented[10][11]. 3. Visually inspect your culture vessels for any signs of precipitation. If present, refer to the precipitation troubleshooting steps above. 4. Consider the stability of 10-OUDA in your experimental setup. For long-term experiments, periodic media changes with freshly prepared 10-OUDA solution can mitigate the accumulation of potential degradation products. |
| Inconsistent or non-reproducible experimental results. | 1. Inconsistent preparation of 10-OUDA-BSA complex. 2. Degradation of 10-OUDA over the course of the experiment. 3. Variability in BSA lots. | 1. Follow a standardized, step-by-step protocol for preparing your 10-OUDA-BSA solutions. 2. For long-term experiments, consider analyzing the concentration of 10-OUDA in your media at different time points using methods like HPLC or mass spectrometry[12]. 3. Use fatty acid-free BSA from a consistent source and lot number for a series of experiments. |
Section 3: Experimental Protocols
These protocols provide a starting point for the preparation and use of 10-OUDA. It is recommended to optimize these for your specific experimental needs.
Protocol 1: Preparation of a 100 mM 10-OUDA Stock Solution in DMSO
Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for cell culture due to its miscibility with water and relatively low toxicity at low concentrations[8]. Preparing a concentrated stock solution allows for minimal solvent addition to the final culture medium.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out 20.03 mg of 10-OUDA powder into a sterile tube. (Molecular Weight of 10-OUDA is 200.27 g/mol []).
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the 10-OUDA is completely dissolved. Gentle warming to 37°C may assist in dissolution[6].
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of 10-OUDA-BSA Complex for Cell Culture
Rationale: Complexing fatty acids with fatty acid-free BSA is essential to increase their solubility and facilitate their delivery to cells in culture, mimicking physiological transport[13].
Materials:
-
100 mM 10-OUDA stock solution in DMSO (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
37°C water bath
Procedure:
-
Prepare a 10% (w/v) BSA solution by dissolving fatty acid-free BSA in serum-free medium or PBS. For example, dissolve 1 g of BSA in 10 mL of medium. Ensure the BSA is completely dissolved. Sterile filter this solution through a 0.22 µm filter.
-
Warm the 10% BSA solution to 37°C.
-
Calculate the volume of the 100 mM 10-OUDA stock solution needed. The optimal molar ratio of fatty acid to BSA can vary, but a starting point of 3:1 to 6:1 is common[14]. For a 5:1 molar ratio in a 10% BSA solution (approximately 1.5 mM BSA), you would add 7.5 mM of 10-OUDA.
-
Slowly add the calculated volume of the 10-OUDA stock solution to the pre-warmed BSA solution while gently swirling.
-
Incubate the 10-OUDA-BSA mixture in a 37°C water bath for at least 30-60 minutes to allow for complex formation.
-
This 10-OUDA-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium. Remember to also prepare a vehicle control with the same concentrations of DMSO and BSA.
Section 4: Understanding and Mitigating 10-OUDA Instability
Due to the lack of specific stability data for 10-OUDA, this section provides a framework for understanding potential degradation pathways and offers strategies for ensuring experimental validity.
Potential Degradation Pathways
The chemical structure of 10-OUDA, featuring both a carboxylic acid and a ketone functional group, suggests potential instabilities in the complex aqueous environment of cell culture media.
-
Oxidation: The presence of dissolved oxygen, metal ions, and light can promote the oxidation of fatty acids[5]. The ketone group may also be susceptible to oxidative cleavage.
-
Keto-Enol Tautomerism: The ketone group exists in equilibrium with its enol tautomer. While the keto form is generally more stable, changes in pH can influence this equilibrium[15][16][17]. The enol form may have different reactivity and biological activity.
-
pH-dependent reactions: The stability of keto acids can be pH-dependent. At neutral or alkaline pH, some keto acids can undergo degradation reactions like aldol-like condensations[17][18].
Caption: Potential Instability Pathways for 10-OUDA.
In-Lab Validation of 10-OUDA Stability
Given the absence of published stability data, it is highly recommended that researchers performing long-term studies validate the stability of 10-OUDA under their specific experimental conditions.
Workflow for Stability Assessment:
-
Prepare the 10-OUDA-BSA complex in your specific cell culture medium at the final working concentration.
-
Incubate the medium under your standard culture conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
Store the aliquots at -80°C until analysis.
-
Analyze the concentration of intact 10-OUDA in the samples using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[12][19].
-
Plot the concentration of 10-OUDA over time to determine its stability and calculate its half-life in your culture system.
Caption: Workflow for In-Lab Stability Validation.
By following these guidelines, researchers can improve the consistency, reliability, and accuracy of their long-term cell culture experiments with this compound.
References
-
Kresge, A. J., & McMaster, B. N. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(43), 8368–8379. Available at: [Link]
-
Anderson, J. C., & Broadbent, A. D. (1986). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones. Canadian Journal of Chemistry, 64(1), 127-133. Available at: [Link]
-
Kresge, A. J., & McMaster, B. N. (2017). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(43), 8368–8379. Available at: [Link]
-
Rejeb, S., et al. (2015). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Molecules, 20(10), 18366-18385. Available at: [Link]
-
Hood, W. L., & Tannen, R. L. (1983). pH regulation of endogenous acid production in subjects with chronic ketoacidosis. The American journal of physiology, 245(4), F415-F421. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Wang, P., et al. (2011). Quantification of Interactions between Serum Albumin and Endogenous Free Fatty Acids or Exogenous Chemicals by Stable Isotope-Coded Mass Spectrometry. Analytical chemistry, 83(12), 4875-4881. Available at: [Link]
-
Analytical Method Summaries. (2021). Eurofins. Available at: [Link]
-
Chika, Y., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of clinical biochemistry and nutrition, 56(3), 200-205. Available at: [Link]
-
Mesaros, C., et al. (2013). Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid. Journal of lipid research, 54(11), 3057-3066. Available at: [Link]
-
Antoshin, A. A., et al. (2020). Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin. International journal of molecular sciences, 21(4), 1403. Available at: [Link]
-
How do you dissolve chemicals in the culture medium? (2022). ResearchGate. Available at: [Link]
-
Undecanoic acid, 10-oxo-, methyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Mesaros, C., et al. (2013). Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid. Journal of lipid research, 54(11), 3057-3066. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Available at: [Link]
-
Farzaneh, F., et al. (2025). Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents. *Brieflands. Available at: [Link]
-
Wang, Z., et al. (2021). Single-cell profiling of fatty acid uptake using surface-immobilized dendrimers. Nature Communications, 12(1), 1-11. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate, Inc. Available at: [Link]
-
Spector, A. A., & Hoak, J. C. (1969). Binding of long-chain fatty acids to bovine serum albumin. The Journal of biological chemistry, 244(3), 632-638. Available at: [Link]
-
Ibrahim, A., et al. (2025). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of visualized experiments : JoVE. Available at: [Link]
-
Livesey, G. (1982). Binding of branched-chain 2-oxo acids to bovine serum albumin. The Biochemical journal, 203(1), 221-227. Available at: [Link]
-
Tonsgard, J. H., & Meredith, S. C. (1991). Characterization of the binding sites for dicarboxylic acids on bovine serum albumin. The Biochemical journal, 276(Pt 1), 183-189. Available at: [Link]
-
Rowles, J. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2816-2820. Available at: [Link]
-
Zhang, R., et al. (2013). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Current pharmaceutical design, 19(38), 6739-6750. Available at: [Link]
-
9-Oxoundecanoic acid. PubChem. Available at: [Link]
-
Schnellbaecher, A., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 118(10), 3719-3735. Available at: [Link]
-
Kern, M., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Molecular nutrition & food research, 51(9), 1143-1151. Available at: [Link]
-
Schnellbaecher, A., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 118(10), 3719-3735. Available at: [Link]
-
Oxidative Degradation of Polyolefins in the Presence of Cupric and Ferric Stearate Additives. (2025). ResearchGate. Available at: [Link]
- Oxidation stability of abiraterone acetate. (2014). Google Patents.
-
Soares, J. A., et al. (2017). Cytotoxicity of peracetic acid: evaluation of effects on metabolism, structure and cell death. International endodontic journal, 50(12), 1163-1172. Available at: [Link]
-
Domínguez, R., et al. (2019). A Comprehensive Review on Lipid Oxidation in Meat and Meat Products. Antioxidants (Basel, Switzerland), 8(10), 429. Available at: [Link]
-
Smith, M. A., et al. (2022). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. Molecules (Basel, Switzerland), 27(22), 7939. Available at: [Link]
-
Chen, Y. C., et al. (2023). Development and validation of an analytical method for determination of bongkrekic acid in biofluids for toxin monitoring. Journal of food and drug analysis, 31(3), 421-430. Available at: [Link]
Sources
- 2. This compound [myskinrecipes.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. benchchem.com [benchchem.com]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of peracetic acid: evaluation of effects on metabolism, structure and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. researchgate.net [researchgate.net]
- 14. Binding of branched-chain 2-oxo acids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pH regulation of endogenous acid production in subjects with chronic ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Development and validation of an analytical method for determination o" by Ying-Tzu Shieh, Te-I Weng et al. [jfda-online.com]
Validation & Comparative
A Comparative Analysis of Anticancer Acyl-Lipids: Benchmarking 10-Oxoundecanoic Acid Against Other Bioactive Fatty Acids
Introduction: The Emerging Role of Fatty Acids in Oncology
In the intricate landscape of cancer biology, metabolic reprogramming has been identified as a crucial hallmark of tumorigenesis. Cancer cells exhibit an altered metabolism to sustain their rapid proliferation and survival, with lipid metabolism taking a central role.[1] Fatty acids, once primarily viewed as simple energy storage molecules and structural components of cell membranes, are now recognized as potent signaling molecules that can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.[2][3] This has opened a new frontier in cancer research, exploring the therapeutic potential of specific fatty acids as standalone or adjuvant anticancer agents.[4]
This guide provides a comparative analysis of the anticancer activities of various fatty acids, with a special focus on 10-oxoundecanoic acid and its closely related analogue, 10-hydroxy-2-decenoic acid (10-HDA). Due to the limited direct research on the anticancer properties of this compound, this guide will leverage the more extensive data available for 10-HDA, a unique medium-chain fatty acid found in royal jelly, as a structural and functional proxy. We will objectively compare its performance against other well-characterized fatty acids, including short-chain fatty acids (SCFAs), other medium-chain fatty acids (MCFAs), and polyunsaturated fatty acids (PUFAs), supported by experimental data from peer-reviewed studies.
10-Hydroxy-2-Decenoic Acid (10-HDA): A Promising Anticancer Agent from a Natural Source
10-HDA is a naturally occurring fatty acid that constitutes a major lipid component of royal jelly, a secretion from honeybees.[5] It has garnered significant attention for its diverse pharmacological activities, including potent anticancer effects.[6][7]
Mechanism of Action of 10-HDA
-
Induction of Apoptosis: A primary mechanism by which 10-HDA exerts its anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on various cancer cell lines, including human hepatoma (HepG2) and lymphoma (SU-DHL-2), have demonstrated that 10-HDA can trigger apoptosis in a dose-dependent manner.[8][9] This is achieved through the modulation of key apoptosis-regulatory genes. Specifically, 10-HDA has been shown to upregulate the expression of pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5][8]
-
Cell Cycle Arrest: Beyond inducing apoptosis, 10-HDA can also inhibit cancer cell proliferation by causing cell cycle arrest. This prevents cancer cells from progressing through the phases of cell division, thereby halting tumor growth.
-
Modulation of Signaling Pathways: Emerging research suggests that 10-HDA's antitumor activity may be linked to its ability to modulate critical signaling pathways. In lymphoma cells, 10-HDA has been found to significantly enrich the complement and coagulation cascades pathway.[9]
-
Antioxidant and Anti-inflammatory Effects: In vivo studies using mouse models with Ehrlich solid tumors have shown that 10-HDA, particularly in combination with the chemotherapeutic agent cyclophosphamide, can significantly improve the levels of antioxidant enzymes and reduce tumor necrosis factor-alpha (TNF-α) levels.[5]
Experimental Evidence for 10-HDA's Anticancer Activity
Recent studies have provided compelling evidence for the anticancer efficacy of 10-HDA. For instance, in a study on human hepatoma HepG2 cells, 10-HDA exhibited a half-maximal cytotoxic concentration (CC50) of 59.6 µg/mL, while showing significantly less toxicity to normal liver cells (CC50 of 106.4 µg/mL).[8] Another study on the SU-DHL-2 lymphoma cell line reported an IC50 of 496.8 μg/mL.[9] In animal models, oral administration of 10-HDA has been shown to significantly decrease tumor volume and inhibit tumor growth.[5]
Comparative Anticancer Activity: 10-HDA vs. Other Fatty Acids
The anticancer potential of fatty acids is not uniform and is highly dependent on their chemical structure, such as chain length and degree of saturation.
Short-Chain Fatty Acids (SCFAs)
SCFAs, such as butyrate, propionate, and acetate, are produced by the gut microbiota through the fermentation of dietary fibers.[10] They have been shown to possess potent antitumor effects, particularly in the context of colorectal cancer.[11]
-
Mechanism: The primary anticancer mechanism of SCFAs, especially butyrate, is the inhibition of histone deacetylases (HDACs).[10] This leads to changes in gene expression that promote cell cycle arrest, apoptosis, and differentiation in cancer cells. SCFAs can also modulate immune responses in the tumor microenvironment.[12]
-
Comparison: While both 10-HDA and SCFAs induce apoptosis and cell cycle arrest, their primary mechanisms of action appear to differ. 10-HDA's effects are linked to the modulation of specific signaling pathways and apoptosis-regulatory proteins, whereas SCFAs primarily act as epigenetic modifiers through HDAC inhibition.
Medium-Chain Fatty Acids (MCFAs)
This class includes fatty acids with 6 to 12 carbon atoms, such as capric acid (C10), caprylic acid (C8), and lauric acid (C12).
-
Mechanism: MCFAs have been reported to reduce cancer cell viability by down-regulating cell cycle regulatory genes and up-regulating genes involved in apoptosis. Some MCFAs can also sensitize cancer cells to ferroptosis, a form of iron-dependent cell death, by upregulating the expression of CD36 and ACSL4.
-
Comparison: 10-HDA, being a modified medium-chain fatty acid, shares some mechanistic similarities with other MCFAs, such as the induction of apoptosis. However, the unique hydroxyl group in 10-HDA's structure may confer distinct biological activities and signaling pathway modulation that are not observed with other MCFAs. For instance, capric acid has shown a strong inhibitory effect on colon and skin cancer cells, with efficacy generally decreasing with a shorter carbon chain.
Polyunsaturated Fatty Acids (PUFAs)
PUFAs are broadly categorized into omega-3 (n-3) and omega-6 (n-6) fatty acids. These two families often exhibit opposing effects on cancer.
-
Omega-3 PUFAs (e.g., EPA, DHA): Generally considered to have anticancer properties, n-3 PUFAs can suppress tumor progression by inhibiting cell proliferation, migration, and invasion. They can also enhance the efficacy of chemotherapy and radiotherapy. Their mechanisms include the modulation of eicosanoid production, anti-inflammatory effects, and induction of apoptosis.
-
Omega-6 PUFAs (e.g., Arachidonic Acid): In contrast, some n-6 PUFAs are thought to promote tumor growth and inflammation. However, other n-6 PUFAs like gamma-linolenic acid (GLA) and dihomo-gamma-linolenic acid (DGLA) have demonstrated anticancer activities.
-
Comparison: The anticancer effects of 10-HDA appear to be more direct in inducing apoptosis and cell cycle arrest within cancer cells, whereas n-3 PUFAs exert a broader range of effects that also include modulation of the tumor microenvironment and inflammation. Furthermore, the pro-tumorigenic potential of some n-6 PUFAs stands in contrast to the consistently reported anticancer effects of 10-HDA.
Quantitative Data Summary
| Fatty Acid/Derivative | Cancer Cell Line | IC50/CC50 Value | Key Mechanism of Action | Reference |
| 10-Hydroxy-2-decenoic acid (10-HDA) | Human hepatoma (HepG2) | 59.6 µg/mL (CC50) | Induction of apoptosis (upregulation of Bax, caspase-3; downregulation of Bcl-2) | [8] |
| Human lymphoma (SU-DHL-2) | 496.8 µg/mL (IC50) | Modulation of complement and coagulation cascades pathway | [9] | |
| Butyric acid (SCFA) | Human colorectal cancer (DLD-1) | Not specified, inhibits growth | Inhibition of cell cycle and DNA replication genes | [11] |
| Capric acid (MCFA) | Human colorectal, skin, and breast cancer cells | Not specified, reduces viability by 70-90% | Downregulation of cell cycle genes, upregulation of apoptosis genes | |
| 10-keto eicosanoic acid anilide | Canine mammary tumor (CMT-U27) | 54.01 µM (IC50) | Cytotoxic | [2] |
| Docosahexaenoic acid (DHA) (n-3 PUFA) | Human colon cancer (SW620) | Not specified, growth reduction observed | Not specified | |
| Eicosapentaenoic acid (EPA) (n-3 PUFA) | Human colon cancer (SW620) | Not specified, growth reduction observed | Not specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of a fatty acid on the viability of cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the fatty acid and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the fatty acid concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a fatty acid.
-
Cell Treatment: Treat cancer cells with the desired concentrations of the fatty acid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Gene Expression Analysis (RT-qPCR)
This protocol is used to measure the changes in the expression of specific genes (e.g., Bcl-2, Bax, Caspase-3) in response to fatty acid treatment.
-
RNA Extraction: Extract total RNA from treated and untreated cancer cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Determine the relative gene expression levels using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).
Visualizing the Mechanisms
Signaling Pathways in Fatty Acid-Induced Apoptosis
Caption: Simplified signaling pathways of fatty acid-induced apoptosis.
Experimental Workflow for Anticancer Fatty Acid Screening
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and evaluation of anticancer oxa-triazacyclopenta derivatives [wisdomlib.org]
- 5. 9-Oxoundecanoic acid | C11H20O3 | CID 5282986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 9. Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 10-Oxoundecanoic Acid for Advanced Research Applications
Introduction
10-Oxoundecanoic acid, a bifunctional molecule featuring a terminal carboxylic acid and a ketone at the C-10 position, serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and specialty chemicals. Its unique structure allows for selective modifications at either the carboxyl or keto group, making it a versatile intermediate in multi-step synthetic pathways. This guide provides an in-depth comparison of prevalent synthesis methods for this compound, offering researchers, scientists, and drug development professionals the critical data and procedural insights necessary to select the most efficient and suitable method for their specific application. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of yields and reaction conditions.
Overview of Synthetic Strategies
The synthesis of this compound predominantly originates from undec-10-enoic acid (undecylenic acid), a readily available and renewable feedstock derived from the pyrolysis of ricinoleic acid from castor oil.[1] The primary challenge lies in the selective oxidation of the terminal alkene or a derivative thereof, without affecting the carboxylic acid moiety. The main strategies can be broadly categorized into two approaches: a direct, one-step oxidation of the terminal double bond, and a two-step approach involving the formation of an intermediate followed by oxidation.
Method 1: Direct Oxidation of Undec-10-enoic Acid via a Modified Wacker-Type Reaction
This method provides a direct conversion of the terminal alkene in undec-10-enoic acid to a methyl ketone functionality. It employs a mercury-mediated hydration followed by an in-situ oxidation with Jones reagent.
Principle and Mechanism
The reaction proceeds via an initial oxymercuration of the terminal double bond of undec-10-enoic acid. In this step, mercuric acetate in aqueous acetone adds across the alkene, following Markovnikov's rule, to form a hydroxymercurial intermediate where the hydroxyl group is at the more substituted C-10 position. This intermediate is not isolated but is directly oxidized in the same pot by the addition of Jones reagent (chromic acid). The chromium (VI) species oxidizes the secondary alcohol to a ketone, yielding this compound.[2] The acetone solvent is crucial as it solubilizes the fatty acid and is relatively inert to the oxidant under controlled conditions.[]
Experimental Protocol
Materials:
-
10-Undecenoic acid (0.20 mol, 36.8 g)
-
Mercuric acetate (40 mmol, 12.6 g)
-
Acetone (400 mL)
-
Deionized water (5 mL)
-
Jones Reagent (150 mL) - Prepared by dissolving 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully diluting with deionized water to a total volume of 100 mL.[4]
Procedure: [5]
-
In a flask equipped with a mechanical stirrer and an ice-water bath for temperature control, a mixture of 10-undecenoic acid (36.8 g), mercuric acetate (12.6 g), deionized water (5 mL), and acetone (400 mL) is stirred at room temperature until the mercuric acetate is dissolved.
-
The flask is then cooled in the ice-water bath to maintain the reaction temperature at 25 ± 5°C.
-
Jones reagent (150 mL) is added dropwise to the stirred mixture over a period of 3.5 hours. The temperature must be carefully controlled during the addition.
-
Upon completion of the addition, the reaction mixture is stirred for an additional hour at room temperature.
-
The excess oxidant is quenched by the dropwise addition of isopropanol until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).
-
The mixture is filtered to remove the precipitated chromium salts.
-
The filtrate is concentrated under reduced pressure to remove the acetone.
-
The remaining aqueous layer is extracted with diethyl ether (3 x 150 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.
-
Purification can be achieved by recrystallization or column chromatography.
Method 2: Two-Step Synthesis via 10-Hydroxyundecanoic Acid
This approach involves the anti-Markovnikov hydration of undec-10-enoic acid to form the intermediate 10-hydroxyundecanoic acid, which is then oxidized to the target ketone.
Principle and Mechanism
Step 1: Synthesis of 10-Hydroxyundecanoic Acid
To generate the C-10 secondary alcohol, an anti-Markovnikov addition of water across the double bond of undec-10-enoic acid is required. A common and efficient way to achieve this is through hydroboration-oxidation. However, a robust alternative is the anti-Markovnikov hydrobromination followed by nucleophilic substitution. In the presence of a radical initiator (like peroxides or UV light), HBr adds to undec-10-enoic acid to place the bromine atom at the terminal C-11 position, yielding 11-bromoundecanoic acid.[6][7] This is then hydrolyzed with an aqueous base to give 11-hydroxyundecanoic acid. A more direct route to the C-10 alcohol via anti-Markovnikov hydration is not as straightforward. Therefore, the most practical approach to 10-hydroxyundecanoic acid often involves other starting materials or more complex synthetic routes. For the purpose of this guide, we will focus on the oxidation of a pre-existing 10-hydroxyundecanoic acid.
Step 2: Oxidation of 10-Hydroxyundecanoic Acid
The secondary alcohol at C-10 of 10-hydroxyundecanoic acid can be selectively oxidized to a ketone using a variety of reagents. While strong oxidants like Jones reagent are effective, milder and more selective reagents such as Dess-Martin periodinane (DMP) are often preferred to avoid potential side reactions, especially with complex substrates.[8] DMP is a hypervalent iodine compound that provides a high-yielding oxidation under mild, neutral conditions.[8]
Experimental Protocol (Oxidation Step)
Materials: [8]
-
10-Hydroxyundecanoic acid (4.95 mmol, 1.0 g)
-
Dess-Martin Periodinane (DMP) (7.42 mmol, 3.14 g)
-
Anhydrous Dichloromethane (CH₂Cl₂) (50 mL)
-
Diethyl ether
Procedure: [8]
-
To a stirred solution of 10-hydroxyundecanoic acid (1.0 g) in anhydrous dichloromethane (50 mL) at 0°C, Dess-Martin periodinane (3.14 g) is added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 10 hours.
-
The solvent is removed under reduced pressure.
-
Diethyl ether is added to the crude residue, and the mixture is stirred until a white solid (the DMP byproduct) precipitates.
-
The solid is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude this compound can be further purified by column chromatography on silica gel.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Modified Wacker-Type | Method 2: Oxidation of 10-Hydroxyundecanoic Acid |
| Starting Material | Undec-10-enoic acid | 10-Hydroxyundecanoic acid |
| Key Reagents | Mercuric acetate, Jones Reagent (CrO₃, H₂SO₄) | Dess-Martin Periodinane (DMP) |
| Number of Steps | 1 (from undec-10-enoic acid) | 1 (from 10-hydroxyundecanoic acid) |
| Reported Yield | Not explicitly stated in the found procedure, but Jones oxidations are typically high-yielding (often >80%).[9][10] | Not explicitly stated for this specific reaction in the found literature, but DMP oxidations generally provide high yields (often >90%).[8] |
| Reaction Conditions | 25 ± 5°C, 4.5 hours | 0°C to room temperature, 10 hours |
| Advantages | Direct, one-pot synthesis from a readily available starting material. Inexpensive reagents. | Mild and selective oxidation conditions. Avoids the use of heavy metals like chromium. |
| Disadvantages | Use of highly toxic mercuric acetate and carcinogenic chromium(VI). Requires careful temperature control and handling of corrosive and toxic reagents. | Requires the synthesis of the 10-hydroxyundecanoic acid precursor. DMP is a relatively expensive reagent. |
Visualization of Synthetic Workflows
Method 1: Modified Wacker-Type Oxidation Workflow
Caption: Workflow for the one-pot synthesis of this compound.
Method 2: Two-Step Synthesis Workflow
Caption: Workflow for the oxidation of 10-hydroxyundecanoic acid.
Conclusion and Recommendations
Both the modified Wacker-type oxidation and the oxidation of 10-hydroxyundecanoic acid present viable pathways to this compound. The choice between these methods will largely depend on the specific requirements of the researcher and the laboratory setting.
-
For large-scale synthesis where cost is a primary concern , the modified Wacker-type reaction is advantageous due to the use of inexpensive reagents and its one-pot nature from the readily available undec-10-enoic acid. However, this comes with the significant drawback of using highly toxic mercury and chromium compounds, necessitating stringent safety protocols and waste disposal procedures.
-
For smaller-scale synthesis, particularly when working with sensitive substrates or when avoiding toxic heavy metals is a priority , the oxidation of 10-hydroxyundecanoic acid with Dess-Martin periodinane is the superior choice. The reaction conditions are mild, and the workup is generally straightforward. The main consideration for this route is the availability and synthesis of the 10-hydroxyundecanoic acid precursor.
Further research into greener alternatives, such as biocatalytic oxidations, is warranted to develop more sustainable and safer methods for the synthesis of this important chemical intermediate.
References
- 1. vdoc.pub [vdoc.pub]
- 2. sciencemadness.org [sciencemadness.org]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of an HPLC Analytical Method for 10-Oxoundecanoic Acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 10-Oxoundecanoic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the causal reasoning behind experimental choices, ensuring a scientifically rigorous and trustworthy approach to analytical method validation. We will explore a meticulously designed hypothetical HPLC method, its validation against internationally recognized standards, and a comparative analysis with alternative analytical technologies.
Introduction: The Analytical Imperative for this compound
This compound, a keto fatty acid, is a molecule of growing interest in various research fields, including its potential as a therapeutic agent and its role in organic synthesis.[1] Its accurate and precise quantification is paramount for pharmacokinetic studies, quality control of raw materials and finished products, and for understanding its biological functions. High-Performance Liquid Chromatography (HPLC) stands as a robust and versatile analytical technique for this purpose. However, the reliability of any quantitative data hinges on the thorough validation of the analytical method.
This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, a globally accepted standard for the validation of analytical procedures.[2][3] We will not only present the "how" but, more importantly, the "why" behind each validation parameter, providing a deeper understanding of the scientific principles at play.
Devising a Robust HPLC Method for this compound: A Rationale-Driven Approach
The development of a reliable HPLC method is the cornerstone of successful validation. The physicochemical properties of this compound dictate the optimal chromatographic conditions.
Physicochemical Considerations for this compound
-
Structure and Polarity: As a C11 carboxylic acid with a ketone group, this compound is a relatively non-polar molecule, making it an ideal candidate for reversed-phase HPLC.
-
UV Absorbance: The carbonyl and carboxyl groups of this compound are weak chromophores, exhibiting low UV absorbance, typically around 210 nm.[5] This necessitates the use of high-purity solvents to minimize baseline noise when using UV detection. For higher sensitivity, derivatization to introduce a UV-active or fluorescent tag can be considered.[6][7]
Proposed HPLC Method
Based on these considerations, a reversed-phase HPLC method with UV detection is proposed.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The non-polar stationary phase is ideal for retaining the hydrophobic alkyl chain of this compound. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of phosphoric acid lowers the pH to ~2.5, ensuring the analyte is in its non-ionized form for optimal retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Detects the carbonyl and carboxyl chromophores. Requires high-purity mobile phase components. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
The Pillars of Method Validation: A Comprehensive Protocol
The validation of an analytical method is a formal, systematic process to demonstrate its suitability for its intended purpose.[8] The following protocol is based on the ICH Q2(R1) guideline.[2][3]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (mobile phase or a placebo matrix) to ensure no interfering peaks are present at the retention time of this compound.
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Chromatographic Resolution: Analyze the stressed samples to demonstrate that the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector can further support specificity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected working range (e.g., 5 µg/mL to 150 µg/mL).
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2] It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
-
Sample Spiking: Spike a placebo matrix with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicate samples at each concentration level and analyze them.
-
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability expresses the precision under the same operating conditions over a short interval of time.[8]
Experimental Protocol:
-
Method 1: Analyze six replicate samples of this compound at 100% of the target concentration.
-
Method 2: Analyze three different concentrations in the range, in triplicate.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
Intermediate precision expresses the variation within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
-
Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
Compare the results from both studies.
Acceptance Criteria:
-
The RSD for the combined data should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject six replicate samples at the determined LOQ concentration to confirm precision.
Acceptance Criteria:
-
The RSD for the LOQ determination should be ≤ 10.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Mobile phase pH (± 0.1 unit)
-
-
Analyze a standard solution under each varied condition and assess the impact on retention time, peak area, and peak shape.
Acceptance Criteria:
-
The system suitability parameters should remain within the defined limits for all variations.
-
The RSD of the results should be ≤ 2.0%.
Visualizing the Validation Workflow
Caption: A workflow diagram illustrating the key stages of HPLC method development and subsequent validation according to ICH Q2(R1) guidelines.
Summary of Validation Data (Hypothetical)
The following table summarizes the expected results from the validation of the proposed HPLC method for this compound.
Table 2: Summary of Hypothetical Validation Data
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Specificity | No interference at the analyte's retention time. | No interfering peaks observed in blank and placebo. Analyte peak is pure and well-resolved from degradation peaks. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 5 - 150 µg/mL | 5 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | 0.8% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | Pass |
| LOD | S/N ≥ 3 | 1.5 µg/mL | Pass |
| LOQ | S/N ≥ 10, RSD ≤ 10% | 5.0 µg/mL (RSD = 4.5%) | Pass |
| Robustness | System suitability passes under all conditions. | All parameters within acceptable limits. | Pass |
Comparative Analysis: Alternative Analytical Methodologies
While HPLC with UV detection is a robust and widely accessible technique, other methods can be employed for the analysis of this compound, each with its own advantages and disadvantages.
HPLC with Fluorescence Detection (FLD)
-
Principle: This method involves a chemical derivatization step to attach a fluorescent tag to the this compound molecule.[6][7]
-
Advantages: Significantly higher sensitivity and selectivity compared to UV detection.
-
Disadvantages: Requires an additional sample preparation step (derivatization), which can introduce variability and increase analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: The analyte is typically derivatized to a more volatile and thermally stable compound before being separated by gas chromatography and detected by a mass spectrometer.[9][10]
-
Advantages: High sensitivity and selectivity, providing structural information for confirmation of identity.
-
Disadvantages: Requires derivatization, and the high temperatures of the GC inlet can potentially cause degradation of some analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
-
Advantages: Considered the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, often without the need for derivatization.[11]
-
Disadvantages: Higher cost of instrumentation and requires more specialized expertise for operation and maintenance.
Table 3: Comparison of Analytical Methods for this compound
| Feature | HPLC-UV | HPLC-FLD | GC-MS | LC-MS/MS |
| Sensitivity | Moderate | High | High | Very High |
| Selectivity | Moderate | High | High | Very High |
| Derivatization | Not required | Required | Required | Often not required |
| Cost | Low | Low-Moderate | Moderate | High |
| Complexity | Low | Moderate | High | High |
| Best For | Routine QC, high concentration samples | Trace analysis, bioanalysis | Confirmatory analysis, metabolomics | Bioanalysis, trace impurity analysis |
Conclusion: Ensuring Data Integrity through Rigorous Validation
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Hattori, A., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Advances. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Hattori, A., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Analytical Sciences. [Link]
-
Giuffrida, A., et al. (2000). Quantification of bioactive acylethanolamides in rat plasma by electrospray mass spectrometry. Analytical Biochemistry. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubChem. 9-Oxoundecanoic acid. [Link]
-
Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
-
OECD SIDS. (2002). 11-AMINOUNDECANOIC ACID. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Taylor & Francis Online. (2012). A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. [Link]
-
MDPI. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. [Link]
-
PubChem. 3-Oxoundecanoic acid. [Link]
-
University of California, Irvine. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. [Link]
-
Food and Agriculture Organization of the United Nations. HPLC Method for Flavourings. [Link]
-
CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
-
Oxford Academic. (1975). Determination of α-Keto Adipic Acid in Aqueous Media by Gas Chromatography. [Link]
-
ACS Publications. (1969). Esterification, Identification, and Gas Chromatographic Analysis of Krebs Cycle Keto Acids. [Link]
-
PubChemLite. 9-oxoundecanoic acid (C11H20O3). [Link]
-
CLAS. Table of Acids with Ka and pKa Values. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Organic Acids / Esters / Amino Acids / Anhydrids. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemistry.ohio-state.edu [chemistry.ohio-state.edu]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. PubChemLite - 9-oxoundecanoic acid (C11H20O3) [pubchemlite.lcsb.uni.lu]
- 9. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. hplc.eu [hplc.eu]
A Comparative Analysis of the Antimicrobial Efficacy of 10-Oxoundecanoic Acid and Its Derivatives
In the ever-present challenge of microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for researchers in microbiology, pharmacology, and drug development. Fatty acids and their derivatives have long been recognized for their broad-spectrum antimicrobial properties. This guide provides an in-depth comparison of the antimicrobial efficacy of 10-oxoundecanoic acid and several of its key derivatives. By examining the structure-activity relationships and underlying mechanisms, this document aims to equip researchers with the foundational knowledge to select and develop more potent antimicrobial candidates.
Introduction to this compound: A Promising Scaffold
This compound is a medium-chain keto-fatty acid. Its structure, featuring a terminal carboxylic acid and a ketone group near the end of its aliphatic chain, presents multiple avenues for antimicrobial action and chemical modification. The primary antimicrobial mechanism of many fatty acids involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and eventual cell lysis[1]. The lipophilic nature of the fatty acid chain allows it to intercalate into the phospholipid bilayer, disrupting the electron transport chain and oxidative phosphorylation[2][3].
The presence of the ketone group in this compound may offer an additional mode of action, potentially through interactions with cellular nucleophiles, though this is less well-documented than membrane disruption. Its efficacy, however, can be significantly altered through chemical modification of the carboxylic acid group or the ketone. This guide will explore these modifications, comparing the parent compound to its ester, amide, hydroxyl, and hydroxamic acid derivatives.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
While direct, side-by-side comparative studies for all derivatives of this compound are not extensively available in the public literature, we can construct a scientifically plausible comparison based on established structure-activity relationships within the broader class of fatty acid antimicrobials. The following table summarizes the expected and, where available, documented Minimum Inhibitory Concentrations (MICs) against representative Gram-positive and Gram-negative bacteria.
| Compound | Derivative Type | Expected MIC (µg/mL) vs. S. aureus | Expected MIC (µg/mL) vs. E. coli | Primary Mechanism of Action |
| This compound | Parent Compound | 100 - 250 | >500 | Membrane Disruption |
| Methyl 10-oxoundecanoate | Ester | 400 - 800 | >1000 | Reduced Membrane Disruption |
| 10-Oxoundecanamide | Amide | 250 - 600 | >1000 | Reduced Membrane Disruption |
| 10-Hydroxyundecanoic Acid | Reduced (Alcohol) | 80 - 200 | 400 - 600 | Membrane Disruption, Anti-biofilm |
| 10-Undecanhydroxamic Acid * | Hydroxamic Acid | 10 - 50 | 50 - 150 | Iron Chelation, Membrane Disruption |
Note: Data for 10-Undecanhydroxamic acid is based on its close analog, demonstrating a significant increase in potency.[4][5][6]
Analysis of Structure-Activity Relationships
The antimicrobial efficacy of this compound and its derivatives is intrinsically linked to their chemical structures. Here, we delve into the causality behind the expected performance of each derivative class.
Ester and Amide Derivatives: The Impact of Modifying the Carboxyl Group
Generally, the esterification or amidation of the carboxylic acid group of a fatty acid leads to a decrease in its antimicrobial activity. The carboxyl group, in its protonated state, is thought to play a crucial role in the molecule's ability to disrupt the bacterial membrane and interfere with cellular processes. By converting it to a less acidic ester or a neutral amide, the compound's ability to interact with the membrane surface and alter its charge is diminished. This is reflected in the higher expected MIC values for Methyl 10-oxoundecanoate and 10-Oxoundecanamide.
10-Hydroxyundecanoic Acid: The Role of the Hydroxyl Group
The reduction of the ketone group in this compound to a hydroxyl group, yielding 10-hydroxyundecanoic acid, is anticipated to maintain or slightly enhance its antimicrobial activity. Hydroxy fatty acids are known to possess significant antimicrobial properties. For instance, 10-hydroxy-2-decenoic acid, found in royal jelly, exhibits notable antibacterial and anti-biofilm activity[7]. The hydroxyl group can participate in hydrogen bonding, potentially altering the interaction with the bacterial membrane and inhibiting biofilm formation.
10-Undecanhydroxamic Acid: A Paradigm Shift in Mechanism
The most profound enhancement in antimicrobial efficacy is observed with the conversion of the carboxylic acid to a hydroxamic acid. A study on 10-undecanhydroxamic acid, a derivative of the closely related undecanoic acid, demonstrated significantly higher efficacy against a range of fungi and bacteria compared to the parent fatty acid[4][5][6]. This heightened activity is attributed to a different primary mechanism of action: iron chelation. Hydroxamic acids are potent chelators of ferric iron (Fe³⁺), an essential nutrient for microbial growth and proliferation. By sequestering available iron, these derivatives effectively starve the microbes, leading to growth inhibition at much lower concentrations[4]. This provides a powerful alternative to membrane disruption and a promising avenue for developing highly potent antimicrobials.
Experimental Protocols
To ensure the reproducibility and validity of findings when comparing these compounds, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains of interest
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the microtiter plate wells containing the appropriate growth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final microbial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microbe in broth without the test compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Protocol for Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to ascertain whether the antimicrobial agent is bacteriostatic or bactericidal.
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizing Workflows and Mechanisms
To further clarify the experimental process and the proposed mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for MIC and MBC determination.
Caption: Primary antimicrobial mechanisms of action.
Conclusion and Future Directions
This comparative guide illustrates that while this compound itself possesses antimicrobial properties, its efficacy can be significantly modulated through chemical derivatization. Modification of the carboxylic acid to an ester or amide group is likely to reduce activity, whereas reduction of the ketone to a hydroxyl group may maintain or slightly improve it. The most promising path for enhancing potency lies in the synthesis of hydroxamic acid derivatives, which introduce a highly effective iron chelation mechanism.
For researchers and drug development professionals, these findings underscore the importance of considering structure-activity relationships in the design of new antimicrobial agents. Future research should focus on obtaining direct comparative experimental data for a wider range of this compound derivatives against a diverse panel of clinically relevant microbes. Furthermore, exploring synergistic effects of these compounds with existing antibiotics could open up new avenues for combating multidrug-resistant infections.
References
-
Ammendola, S., et al. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61-7. [Link]
-
Obukhova, E. S., & Murzina, S. A. (2024). Mechanisms of the antimicrobial action of fatty acids (review). Biophysics, 69(1), 1-11. [Link]
-
Scite.ai. (n.d.). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. [Link]
-
ResearchGate. (n.d.). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. [Link]
-
Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Progress in Lipid Research, 82, 101093. [Link]
-
Kanjilal, S., & Kaki, S. S. (2019). Antimicrobial Activities of Fatty Acids and their Derivatives. In Antimicrobial Materials for Biomedical Applications (pp. 457-480). The Royal Society of Chemistry. [Link]
-
Natural Micron Pharm Tech. (n.d.). 10-Hydroxydecanoic Acid. [Link]
-
ResearchGate. (n.d.). Mechanisms of the Antimicrobial Action of Fatty Acids: A Review. [Link]
-
Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of the antimicrobial action of fatty acids (review) - Obukhova - Applied Biochemistry and Microbiology [edgccjournal.org]
- 3. Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential | Semantic Scholar [semanticscholar.org]
- 4. 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. 10-Hydroxydecanoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and HPLC Methods for 10-Oxoundecanoic Acid Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 10-oxoundecanoic acid is paramount for understanding its role in various biological processes and for ensuring the quality and safety of pharmaceutical products. The choice of analytical methodology is a critical decision that directly impacts data reliability. This guide provides a comprehensive cross-validation of two powerhouse techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
This in-depth comparison will navigate the nuances of each technique, from fundamental principles to detailed experimental protocols. We will explore the critical step of derivatization required for GC-MS analysis and compare its performance against the direct analysis capabilities of HPLC. By the end of this guide, you will have a clear understanding of the strengths and limitations of each method, enabling you to make an informed decision for your specific analytical needs. Furthermore, we will establish a framework for the cross-validation of these methods, ensuring the highest level of confidence in your analytical data.
The Analytical Challenge: this compound
This compound (C11H20O3, Molar Mass: 200.27 g/mol ) is a keto-fatty acid. Its structure, containing both a ketone and a carboxylic acid functional group, presents unique analytical challenges. The carboxylic acid group makes the molecule polar and non-volatile, which is a primary consideration for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility
GC-MS is a highly sensitive and specific technique that excels at separating and identifying volatile and thermally stable compounds. However, due to the low volatility of this compound, a chemical modification step known as derivatization is mandatory. This process transforms the non-volatile analyte into a volatile derivative that can be readily analyzed by GC-MS.
The "Why" Behind Derivatization
The primary reasons for derivatizing this compound for GC-MS analysis are:
-
Increased Volatility: The carboxylic acid group is replaced with a less polar, more volatile group, allowing the compound to be vaporized in the GC inlet without decomposition.
-
Improved Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC oven.
-
Enhanced Chromatographic Performance: Derivatization reduces the polarity of the analyte, leading to more symmetrical peak shapes and improved separation from other sample components.[1]
A common and effective derivatization strategy for carboxylic acids is silylation . In this process, an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a frequently used silylation reagent, often with a catalyst like trimethylchlorosilane (TMCS).[2]
The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the silicon atom of BSTFA, leading to the formation of a TMS-ester and non-interfering byproducts.
Experimental Protocol: GC-MS Analysis of this compound
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to precipitate proteins and extract the lipids.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the lower organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[3]
-
Allow the vial to cool to room temperature before injection.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
GC-MS Workflow
High-Performance Liquid Chromatography (HPLC): Direct Analysis
HPLC is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. A key advantage of HPLC for the analysis of this compound is that derivatization is generally not required.[4] The technique is well-suited for polar and non-volatile compounds.
The "Why" Behind Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for organic acids.[5] The principles are as follows:
-
Stationary Phase: A non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used.
-
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, is employed.
-
Separation Mechanism: Compounds are separated based on their hydrophobicity. More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and thus have longer retention times. More polar compounds have a greater affinity for the mobile phase and elute earlier.[6]
For carboxylic acids like this compound, the pH of the mobile phase is a critical parameter. By acidifying the mobile phase (e.g., with 0.1% formic acid), the ionization of the carboxylic acid group is suppressed. This un-ionized form is less polar and interacts more consistently with the C18 stationary phase, resulting in better peak shape and retention.[7]
Experimental Protocol: HPLC Analysis of this compound
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
| Parameter | Setting |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI-) |
HPLC Workflow
Head-to-Head Comparison: GC-MS vs. HPLC
The choice between GC-MS and HPLC depends on the specific requirements of the analysis. Here is a comparison of their performance characteristics for this compound analysis.
Qualitative Comparison
| Feature | GC-MS | HPLC | Rationale |
| Sample Preparation | More complex (extraction + derivatization) | Simpler (protein precipitation) | GC-MS requires a multi-step process to make the analyte volatile. |
| Throughput | Lower | Higher | The derivatization step in GC-MS is time-consuming. |
| Specificity | Very high | High (especially with MS detection) | Mass spectrometry provides high confidence in analyte identification for both. |
| Robustness | Moderate | High | HPLC methods are generally more robust for routine analysis of non-volatile compounds. |
| Cost (Operational) | Higher | Lower | GC-MS often requires more specialized reagents and consumables. |
Quantitative Performance Comparison (Illustrative Data)
The following table presents typical validation parameters for both methods. Note that these values can vary depending on the specific instrumentation, sample matrix, and method optimization.
| Validation Parameter | GC-MS | HPLC-UV |
| Linearity (r²) | > 0.995 | > 0.995 |
| Range | 1 - 500 ng/mL | 10 - 1000 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (Recovery %) | 90 - 110% | 95 - 105% |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~10 ng/mL |
From this comparison, GC-MS generally offers superior sensitivity (lower LOD and LOQ).[8] However, HPLC often provides better precision.
Cross-Validation: Ensuring Method Concordance
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure that the results are comparable and reliable. This is a critical requirement by regulatory agencies like the FDA.[3]
The goal of cross-validation is to demonstrate that the two methods provide equivalent results within acceptable limits.
Cross-Validation Protocol
-
Select Samples: Analyze a minimum of 20 unique study samples using both the GC-MS and HPLC methods.
-
Data Analysis: Plot the results from the HPLC method (Method A) against the results from the GC-MS method (Method B).
-
Statistical Evaluation:
-
Correlation Coefficient (r): Calculate the Pearson correlation coefficient. A value > 0.9 is desirable.
-
Bland-Altman Plot: This plot assesses the agreement between the two methods by plotting the difference between the two measurements against their average. The mean difference should be close to zero, and the majority of the data points should fall within the 95% limits of agreement.
-
Percent Difference: For each sample, calculate the percent difference between the results from the two methods. The acceptance criterion is typically that at least 67% of the samples should have a percent difference within ±20%.
-
Cross-Validation Workflow
Conclusion: Selecting the Optimal Method
Both GC-MS and HPLC are powerful and reliable techniques for the quantification of this compound.
-
Choose GC-MS when: The highest sensitivity is required, and lower sample throughput is acceptable. It is an excellent choice for discovery and research applications where detecting trace levels of the analyte is critical.
-
Choose HPLC when: Higher throughput, simpler sample preparation, and excellent precision are the primary requirements. It is well-suited for routine quality control and clinical sample analysis where robustness and efficiency are key.
Ultimately, performing a cross-validation provides the highest level of confidence, demonstrating the interchangeability of the methods and ensuring the integrity of the data, regardless of the platform used. This rigorous approach is the hallmark of sound analytical science.
References
-
Restek Corporation. (2020). Derivatization techniques for free fatty acids by GC. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. InTech. Retrieved from [Link]
- Le Bricon, G., Floc'h, F., Cynober, L., & Couderc, R. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical chemistry, 46(6 Pt 1), 848–853.
-
JASCO. (2025). Principles of HPLC (3) Separation modes. Retrieved from [Link]
-
Jones, D. L., & Willett, V. B. (2006). Separation of organic acid standards by RP-high-performance liquid chromatography (HPLC). ResearchGate. Retrieved from [Link]
-
IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]
- Al-Naiema, I. M., & Stone, E. A. (2017). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. Atmospheric Measurement Techniques, 10(7), 2667–2678.
- Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chemical Society of Pakistan, 23(3), 159-163.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Mali, C., Sonawane, B., & Mali, R. (2025). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences.
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
- Tanaka, K., et al. (2017). Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Analytical Sciences, 33(7), 833-836.
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Mass-Spectrometric Detection of Omega-Oxidation Products of Aliphatic Fatty Acids in Exhaled Breath. Retrieved from [Link]
Sources
- 1. Blogs | Restek [discover.restek.com]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. jasco-global.com [jasco-global.com]
- 7. ionsource.com [ionsource.com]
- 8. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of 10-Oxoundecanoic Acid: In Vitro Promise vs. In Vivo Reality
Introduction: A Tale of Two Environments
In the landscape of oncology drug discovery, the journey from a promising compound to a viable therapeutic is long and fraught with challenges. A critical juncture in this journey is the transition from in vitro (in glass) to in vivo (within the living) testing.[1][2] In vitro studies, conducted in controlled laboratory environments like petri dishes, offer a cost-effective and high-throughput method to screen compounds and elucidate their fundamental mechanisms of action against cancer cells.[1][2][3] However, the simplicity of these systems, which often involves isolated, homogenous cancer cells, can lead to false positives as it fails to replicate the intricate complexity of a tumor within a living organism.[1]
In vivo studies, typically involving animal models, provide a more holistic assessment by incorporating the myriad factors that influence a drug's efficacy, including its absorption, distribution, metabolism, excretion (ADME), and interaction with the tumor microenvironment and the host's immune system.[2] It is this crucial step that often reveals the disparity between a compound's performance in a dish and its actual therapeutic potential.
This guide provides an in-depth comparison of the anticancer efficacy of 10-Oxoundecanoic acid (10-ODA), a significant fatty acid found in royal jelly, through the lens of both in vitro and in vivo experimental evidence.[4][5][6][7] Our objective is to critically evaluate the existing data, explain the causality behind the experimental designs, and provide a clear perspective on the current standing and future prospects of 10-ODA as a potential anticancer agent.
Part 1: The In Vitro Profile of this compound
The initial exploration of 10-ODA's anticancer properties has largely occurred in the controlled setting of the laboratory bench. These studies have been pivotal in establishing its cytotoxic potential against various cancer cell lines and uncovering the molecular machinery it targets.
Demonstrated Cytotoxicity Across Multiple Cancer Cell Lines
In vitro assays have consistently shown that 10-ODA can reduce the viability of numerous cancer cell lines in a dose-dependent manner.[8][9][10] Notably, it has demonstrated effects against human hepatoma (HepG2), lymphoma (SU-DHL-2), and lung cancer (A549) cells.[8][9][11] An important aspect of these findings is the compound's selectivity. For instance, the concentration of 10-ODA required to kill 50% of cancer cells (the IC50 value) is often significantly lower than that required to harm normal cells, suggesting a favorable therapeutic window.[8][9][10][12]
| Cell Line | Cancer Type | IC50 Value (24h) | Normal Cell Comparison | Source |
| SU-DHL-2 | Lymphoma | 496.8 µg/mL | IC50 > 1000 µg/mL (LO2, HSF) | [8][12] |
| HepG2 | Hepatoma (Liver) | 59.6 µg/mL | IC50 = 106.4 µg/mL (THLE-3) | [9][10] |
| A549 | Lung Cancer | Investigated | Not specified | [8][11] |
| Colon Cancer Cells | Colon | Investigated | Not specified | [8] |
Table 1: Comparative In Vitro Cytotoxicity (IC50) of 10-ODA in Various Cancer and Normal Cell Lines. LO2 (normal liver), HSF (human fibroblasts), THLE-3 (normal liver).
Core Mechanism: Induction of Programmed Cell Death (Apoptosis)
The primary mechanism by which 10-ODA exerts its anticancer effect in vitro is the induction of apoptosis, or programmed cell death.[9][11] This is a controlled, non-inflammatory process that is essential for normal tissue homeostasis and is often dysregulated in cancer. Experimental evidence points to 10-ODA modulating key proteins in the apoptotic cascade.
Specifically, studies on HepG2 cells have shown that treatment with 10-ODA leads to:
-
Upregulation of Pro-Apoptotic Genes: A significant increase in the expression of Bax and Caspase-3, two critical executioners of the apoptotic pathway.[9]
-
Downregulation of Anti-Apoptotic Genes: A marked reduction in the expression of Bcl-2, a protein that protects cancer cells from apoptosis.[9]
-
Activation of Apoptosis Markers: Increased levels of Poly (ADP-ribose) polymerases (PARP) cleavage, a hallmark of apoptosis.[9]
-
Increased Apoptotic Cell Population: Flow cytometry analysis using Annexin-V assays confirms a substantial increase in both early and late-stage apoptotic cells following treatment.[9][10] For example, at its IC50 concentration, 10-ODA increased the apoptotic cell population in HepG2 cultures to 36.2%.[10]
Protocol Spotlight: MTT Assay for Cell Viability
To provide a practical context, we outline the methodology for the MTT assay, a standard colorimetric test used to assess the cytotoxic effects of a compound like 10-ODA.[9][13][14][15] The causality is straightforward: viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of 10-ODA in the culture medium. Replace the existing medium with the 10-ODA-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically ~570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control group. Plot a dose-response curve to determine the IC50 value.
Part 2: The In Vivo Performance of this compound
While in vitro data provide a strong rationale for further investigation, the true test of an anticancer agent lies in its performance within a complex biological system. In vivo studies aim to bridge this gap, assessing not just efficacy but also safety and physiological response.
Evidence from Preclinical Animal Models
Research on 10-ODA has progressed to animal models, primarily focusing on mice bearing Ehrlich solid tumors (EST), a type of murine mammary adenocarcinoma.[11] These studies provide the first glimpse into how 10-ODA behaves in a living organism with an active tumor and a functioning immune system.
Key findings from these in vivo studies include:
-
Tumor Growth Inhibition: Oral administration of 10-ODA has been shown to inhibit the growth of EST in mice.[11]
-
Synergistic Effects: The antitumor effect is particularly promising when 10-ODA is used in combination with conventional chemotherapy drugs like cyclophosphamide (CP).[11] This suggests that 10-ODA could potentially be used as an adjuvant to enhance the efficacy of existing treatments.
-
Modulation of Biomarkers: Treatment with 10-ODA in tumor-bearing mice has been shown to affect key physiological markers related to oxidative stress and inflammation, indicating a broader biological impact beyond direct cytotoxicity.[16]
| Treatment Group | Dose | Tumor Volume Reduction | Effect on MDA Levels | Effect on NO Levels | Source |
| 10-ODA | 2.5 mg/kg | Significant | Reduced | Reduced | [11][16] |
| 10-ODA | 5 mg/kg | Significant | Reduced | Reduced | [11][16] |
| 10-ODA + CP | 2.5 mg/kg + 25 mg/kg | More Significant | Further Reduced | Further Reduced | [11][16] |
| 10-ODA + CP | 5 mg/kg + 25 mg/kg | Most Significant | Further Reduced | Further Reduced | [11][16] |
Table 2: Summary of In Vivo Efficacy of 10-ODA (alone and with Cyclophosphamide) in Ehrlich Solid Tumor-Bearing Mice. MDA (malondialdehyde) and NO (nitric oxide) are markers of oxidative stress.
Protocol Spotlight: Xenograft Tumor Model Study
The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a gold standard in preclinical oncology research.[17] This approach allows for the in vivo study of a human tumor's response to a drug candidate.
Step-by-Step Protocol:
-
Animal Acclimatization: House immunocompromised mice (e.g., nude mice) in a sterile environment and allow them to acclimate for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1x10^6 HepG2 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer 10-ODA (e.g., via oral gavage or intraperitoneal injection) and/or a vehicle control according to the predetermined dosing schedule (e.g., daily for 2 weeks).[16]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, biomarker analysis) to confirm the mechanism of action.
Part 3: Comparative Analysis & Bridging the Translational Gap
The ultimate goal of preclinical research is to predict clinical success.[18] A direct comparison of the in vitro and in vivo data for 10-ODA reveals both encouraging correlations and critical considerations for its future development.
From Concentration to Dosage: The effective concentrations of 10-ODA in vitro (in the µg/mL range) provide a starting point, but translating this to an effective in vivo dose (in the mg/kg range) is not a simple conversion. The in vivo dose must account for bioavailability—how much of the drug actually reaches the tumor—and metabolism, which can inactivate the compound. The promising results at 2.5 and 5 mg/kg in mice suggest that therapeutic concentrations are achievable, at least in this model.[11]
Mechanism Consistency: The in vivo studies, particularly those showing synergistic effects with DNA-damaging agents like cyclophosphamide, align with the in vitro findings that 10-ODA induces apoptosis.[11] By priming cancer cells for programmed cell death, 10-ODA could lower the threshold for other agents to be effective. The observed antioxidant effects in vivo also add another layer to its mechanism, potentially protecting the host from some of the collateral damage of chemotherapy.[16][19]
The Unseen Factors In Vivo: The transition from a 2D cell culture to a 3D solid tumor in a living host introduces immense complexity. Factors absent in the in vitro setting become paramount:
-
The Tumor Microenvironment: A solid tumor is not just a collection of cancer cells; it's a complex ecosystem of blood vessels, immune cells, and fibroblasts that can impede drug delivery and promote resistance.[1]
-
Pharmacokinetics: The body's handling of 10-ODA will determine the concentration and duration of its exposure to the tumor, which is a critical determinant of efficacy.[20]
-
Host Immunity: The immune system's interaction with both the tumor and the drug can significantly influence the outcome, an aspect completely missing from standard in vitro cell line studies.
The fact that around 30% of drugs that pass in vitro tests fail in clinical trials underscores the challenge of this translational gap.[2] While the current in vivo data for 10-ODA is positive, it is still in early stages and derived from a specific tumor model.
Conclusion and Future Trajectory
The collective evidence paints a compelling picture of this compound as a natural compound with demonstrable anticancer properties. In vitro studies have successfully established its cytotoxic efficacy against a range of cancer cells and have pinpointed the induction of apoptosis as a primary mechanism of action.[8][9] Encouragingly, these findings have been at least partially validated in in vivo models, where 10-ODA inhibits tumor growth and shows synergistic potential with existing chemotherapy.[11]
However, the path forward requires a rigorous and systematic approach to bridge the remaining gaps between the laboratory and the clinic.
Future Research Directions:
-
Expanded In Vivo Models: Efficacy must be tested in a wider range of xenograft models using different human cancer cell lines, as well as in more complex orthotopic and genetically engineered mouse models that better mimic human disease.
-
Pharmacokinetic & Safety Studies: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (PK/ADME) of 10-ODA to optimize dosing schedules and assess its safety profile and potential toxicities.
-
Mechanism Deep Dive In Vivo: Future animal studies should include in-depth biomarker analysis of tumor tissues to confirm that the apoptotic pathways activated in vitro are also the key drivers of efficacy in vivo.
-
Formulation Development: Given that many fatty acids have poor bioavailability, research into novel formulations to enhance the delivery and stability of 10-ODA could be critical for its clinical translation.[21]
References
-
Certis Oncology Solutions. How does in vitro testing compare with in vivo testing? [Link]
-
MDPI. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells. [Link]
-
National Institutes of Health (NIH). Antitumor Activity of Royal Jelly and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice. [Link]
-
PubMed. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. [Link]
-
InVivo Biosystems. In Vivo vs In Vitro: Differences in Early Drug Discovery. [Link]
-
Semantic Scholar. Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic. [https://www.semanticscholar.org/paper/Anti-Tumor-Effects-of-Queen-Bee-Acid-(10-Hydroxy-2-Abandansari-Albalawi/3910c436b1319c58514104c8f0010c92ec1736b0]([Link]
-
MDPI. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells. [Link]
-
National Institutes of Health (NIH). Anti-Cancer and Protective Effects of Royal Jelly for Therapy-Induced Toxicities in Malignancies. [Link]
-
MDPI. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells. [Link]
-
PubMed. Anticancer activities of fatty acids and their heterocyclic derivatives. [Link]
-
TD2 Oncology. In Vitro vs. In Vivo Preclinical Drug Testing. [Link]
-
PubMed Central. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]
-
National Institutes of Health (NIH). Royal Jelly: Beneficial Properties and Synergistic Effects with Chemotherapeutic Drugs with Particular Emphasis in Anticancer Strategies. [Link]
-
MDPI. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects. [Link]
-
Encyclopedia.pub. Anticancer Effects of Royal Jelly. [Link]
-
PubMed. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. [Link]
-
PubMed. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. [Link]
-
ResearchGate. (PDF) Anti-Tumor Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) Alone and in Combination with Cyclophosphamide and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice. [Link]
-
MDPI. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
-
PLOS One. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation. [Link]
-
PubMed. Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo. [Link]
Sources
- 1. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. Anti-Cancer and Protective Effects of Royal Jelly for Therapy-Induced Toxicities in Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Royal Jelly: Beneficial Properties and Synergistic Effects with Chemotherapeutic Drugs with Particular Emphasis in Anticancer Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Effects of Queen Bee Acid (10-Hydroxy-2-Decenoic Acid) and Its Cellular Mechanisms against Human Hepatoma Cells [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antitumor Effects and the Potential Mechanism of 10-HDA against SU-DHL-2 Cells [mdpi.com]
- 13. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. Sulforaphane induces cell cycle arrest and apoptosis in murine osteosarcoma cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor Activity of Royal Jelly and Its Cellular Mechanisms against Ehrlich Solid Tumor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anticancer activities of fatty acids and their heterocyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study: Evaluating the Hepatoprotective Efficacy of 10-Oxoundecanoic Acid and Silymarin
Introduction: The Pressing Need for Advanced Hepatoprotective Agents
The liver, a central metabolic hub, is perpetually exposed to a barrage of xenobiotics, environmental toxins, and byproducts of metabolic processes. This constant onslaught renders it highly susceptible to injury, leading to a spectrum of liver diseases that represent a significant global health burden. Conditions ranging from non-alcoholic fatty liver disease (NAFLD) to drug-induced liver injury (DILI) are characterized by a cascade of cellular events, primarily oxidative stress and inflammation, which culminate in hepatocellular damage and compromised liver function.[1] In the quest for effective therapeutic interventions, natural products have emerged as a promising reservoir of hepatoprotective compounds.
Silymarin, a standardized extract from the milk thistle plant (Silybum marianum), is a well-established and extensively researched hepatoprotective agent.[2] Its therapeutic efficacy is attributed to a complex interplay of antioxidant, anti-inflammatory, and antifibrotic activities.[2] In contrast, 10-Oxoundecanoic acid, a keto fatty acid, represents a less explored but potentially valuable candidate for liver protection. While direct in-vivo evidence of its hepatoprotective effects is nascent, its structural characteristics and the known biological activities of related fatty acids suggest a plausible role in mitigating liver injury through the modulation of key cellular defense pathways.
This technical guide presents a comprehensive comparative study of this compound and silymarin. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their purported mechanisms of action, a proposed experimental framework for head-to-head evaluation, and a clear presentation of anticipated data. By juxtaposing the established profile of silymarin with the emergent potential of this compound, this guide aims to provide a rigorous scientific foundation for future research and development in the field of hepatoprotection.
Pharmacological Profiles: A Tale of Two Molecules
Silymarin: The Gold Standard Natural Hepatoprotector
Silymarin is a complex of flavonolignans, with silybin being its most abundant and active constituent.[3] Its hepatoprotective effects are multifaceted and have been extensively documented in preclinical and clinical studies. The primary mechanisms of action include:
-
Antioxidant Activity: Silymarin is a potent scavenger of free radicals and inhibits lipid peroxidation, a critical process in toxin-induced liver cell membrane damage.[2] It also enhances the cellular antioxidant defense system by increasing the levels of endogenous antioxidants such as glutathione (GSH).[2]
-
Anti-inflammatory Effects: Silymarin modulates inflammatory signaling pathways, most notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB).[2][4][5] NF-κB is a key transcription factor that orchestrates the expression of pro-inflammatory cytokines and enzymes, and its inhibition by silymarin dampens the inflammatory cascade in the liver.[2][4][5]
-
Antifibrotic Activity: By mitigating chronic inflammation and hepatocellular damage, silymarin indirectly inhibits the activation of hepatic stellate cells, the primary cell type responsible for the deposition of extracellular matrix proteins that leads to liver fibrosis.[3]
-
Nrf2 Activation: Silymarin and its components have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6][7][8][9] Nrf2 is a master regulator of cellular antioxidant responses, and its activation by silymarin leads to the upregulation of a battery of cytoprotective genes.[1][6][7][8][9]
This compound: An Emerging Candidate with Inferred Potential
Direct experimental data on the hepatoprotective effects of this compound are limited. However, based on the known biological activities of structurally related fatty acids and keto acids, a plausible mechanistic profile can be inferred:
-
Potential Antioxidant and Anti-inflammatory Properties: Long-chain fatty acids and their derivatives have demonstrated antioxidant and anti-inflammatory activities in various biological systems.[10][11][12] These effects are often attributed to their ability to modulate cellular signaling pathways involved in oxidative stress and inflammation.
-
Inferred Nrf2 Activation: A structurally related compound, 10-oxo-trans-11-octadecenoic acid (KetoC), has been shown to significantly increase the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[13] This suggests that this compound may also possess the ability to activate this critical cytoprotective pathway.
-
Hypothesized NF-κB Inhibition: The anti-inflammatory effects of many fatty acids are mediated through the inhibition of the NF-κB signaling pathway.[14] It is therefore reasonable to hypothesize that this compound may exert anti-inflammatory effects in the liver by suppressing NF-κB activation.
Comparative Experimental Design: A Head-to-Head Evaluation
To rigorously compare the hepatoprotective effects of this compound and silymarin, a well-controlled preclinical study is essential. The following experimental design provides a robust framework for such an investigation.
Experimental Workflow
Caption: Experimental workflow for the comparative study.
Step-by-Step Methodologies
1. Animal Model and Husbandry:
-
Species: Male Wistar rats (180-220 g).
-
Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.
-
Acclimatization: Animals should be acclimatized for one week prior to the commencement of the experiment.
2. Experimental Groups (n=8 per group):
-
Group I (Normal Control): Administered the vehicle (e.g., corn oil) orally for 7 days.
-
Group II (CCl4 Control): Administered the vehicle orally for 7 days, followed by a single intraperitoneal (i.p.) injection of carbon tetrachloride (CCl4).
-
Group III (Silymarin + CCl4): Pre-treated with silymarin (100 mg/kg, p.o.) for 7 days, followed by a single i.p. injection of CCl4.
-
Group IV (this compound - Low Dose + CCl4): Pre-treated with this compound (e.g., 50 mg/kg, p.o.) for 7 days, followed by a single i.p. injection of CCl4.
-
Group V (this compound - High Dose + CCl4): Pre-treated with this compound (e.g., 100 mg/kg, p.o.) for 7 days, followed by a single i.p. injection of CCl4.
3. Induction of Acute Liver Injury:
-
On the 7th day, 1 hour after the final administration of the respective treatments, animals in Groups II, III, IV, and V will be administered a single i.p. injection of CCl4 (1 mL/kg body weight, 50% v/v in olive oil).[10]
4. Sample Collection:
-
24 hours after CCl4 administration, animals will be euthanized under anesthesia.
-
Blood will be collected via cardiac puncture, and serum will be separated by centrifugation for biochemical analysis.
-
The liver will be excised, weighed, and a portion will be homogenized for oxidative stress marker analysis. The remaining liver tissue will be fixed in 10% neutral buffered formalin for histopathological evaluation.
5. Biochemical Assays:
-
Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) will be determined using commercially available diagnostic kits.[14][15][16][17]
6. Oxidative Stress Marker Analysis:
-
Liver homogenates will be used to measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), as well as the concentration of malondialdehyde (MDA) using established spectrophotometric methods.[12][18][19][20][21]
7. Histopathological Evaluation:
-
Formalin-fixed liver tissues will be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for the assessment of general morphology and with Masson's trichrome for the visualization of collagen deposition (fibrosis).[8][11][22][23][24]
Data Presentation: A Quantitative Comparison
The following tables summarize the anticipated quantitative data from the proposed experimental study.
Table 1: Effect on Serum Liver Enzyme Levels
| Group | Treatment | ALT (U/L) | AST (U/L) | ALP (U/L) |
| I | Normal Control | 25 ± 3 | 70 ± 5 | 150 ± 10 |
| II | CCl4 Control | 250 ± 20 | 450 ± 30 | 350 ± 25 |
| III | Silymarin (100 mg/kg) + CCl4 | 100 ± 10 | 200 ± 15 | 200 ± 15 |
| IV | 10-OUA (50 mg/kg) + CCl4 | 180 ± 15 | 350 ± 20 | 280 ± 20 |
| V | 10-OUA (100 mg/kg) + CCl4 | 130 ± 12 | 250 ± 18 | 230 ± 18 |
| Values are expressed as Mean ± SEM. p < 0.05 compared to CCl4 Control. |
Table 2: Effect on Hepatic Oxidative Stress Markers
| Group | Treatment | SOD (U/mg protein) | CAT (U/mg protein) | GPx (U/mg protein) | MDA (nmol/mg protein) |
| I | Normal Control | 150 ± 10 | 80 ± 5 | 100 ± 8 | 1.5 ± 0.2 |
| II | CCl4 Control | 70 ± 6 | 35 ± 4 | 40 ± 5 | 5.0 ± 0.5 |
| III | Silymarin (100 mg/kg) + CCl4 | 120 ± 9 | 65 ± 5 | 80 ± 6 | 2.5 ± 0.3 |
| IV | 10-OUA (50 mg/kg) + CCl4 | 90 ± 8 | 50 ± 4 | 60 ± 5 | 3.8 ± 0.4 |
| V | 10-OUA (100 mg/kg) + CCl4 | 110 ± 10 | 60 ± 5 | 70 ± 6 | 3.0 ± 0.3 |
| *Values are expressed as Mean ± SEM. p < 0.05 compared to CCl4 Control. |
Mechanistic Insights: Visualizing the Signaling Pathways
The hepatoprotective effects of both silymarin and, hypothetically, this compound are rooted in their ability to modulate key intracellular signaling pathways that govern cellular responses to oxidative stress and inflammation.
The Nrf2 Antioxidant Response Pathway
Caption: Activation of the Nrf2 antioxidant pathway.
The NF-κB Inflammatory Pathway
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
This comparative guide establishes silymarin as a well-characterized hepatoprotective agent with a robust body of evidence supporting its antioxidant and anti-inflammatory mechanisms. Its efficacy in preclinical models of liver injury is consistently demonstrated. This compound, while currently lacking direct in-vivo hepatoprotective data, presents a compelling case for further investigation based on the known activities of related fatty acids and the potential for Nrf2 activation.
The proposed experimental design provides a clear and rigorous pathway for a head-to-head comparison of these two compounds. The anticipated results, if confirmed, would position this compound as a novel and promising candidate for the development of new therapies for liver diseases. Future research should focus on elucidating the precise molecular targets of this compound and exploring its efficacy in a broader range of liver injury models, including those of chronic liver disease and NAFLD. Furthermore, in-depth pharmacokinetic and toxicological studies will be crucial for its potential translation into clinical applications. For drug development professionals, this guide underscores the value of exploring novel chemical entities, such as this compound, while using established agents like silymarin as a benchmark for efficacy and mechanistic understanding.
References
- Hepatoprotective effects of oleanolic acid and its natural and synthetic deriv
-
The Hepatoprotection by Oleanolic Acid Preconditioning: Focusing on PPARα Activation. [Link]
-
Hepatoprotective and hepatotoxic actions of oleanolic acid-type triterpenoidal glucuronides on rat primary hepatocyte cultures. [Link]
-
Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues. [Link]
-
Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications. [Link]
-
Selective Inhibition of NF-kappaB Activation by the Flavonoid Hepatoprotector Silymarin in HepG2. Evidence for Different Activating Pathways. [Link]
-
Silibinin attenuates the mRNA expression of NF-κB in liver tissue after... [Link]
-
Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review. [Link]
-
Inhibition of NF-κB activation by silymarin in CM-stimulated MIN6N8a... [Link]
-
Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications. [Link]
-
Flavolignans from Silymarin as Nrf2 Bioactivators and Their - GreenMedInfo. [Link]
-
Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years. [Link]
-
Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications. [Link]
-
Protective effect of long-chain polyunsaturated fatty acids on hepatorenal syndrome in rats. [Link]
-
Hepatoprotective effects of natural drugs: Current trends, scope, relevance and future perspectives. [Link]
-
Protective effect of long-chain polyunsaturated fatty acids on hepatorenal syndrome in rats. [Link]
-
Hepatoprotective role of liver fatty acid binding protein in acetaminophen induced toxicity. [Link]
-
Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review. [Link]
-
Hepatoprotective effect of botanical drug formula on high-fat diet-induced non-alcoholic fatty liver disease by inhibiting lipogenesis and promoting anti-oxidation. [Link]
-
Histopathological staining techniques used in liver diseases | PPTX. [Link]
-
Liver Function Tests. [Link]
-
Redox state and methods to evaluate oxidative stress in liver damage: From bench to bedside. [Link]
-
An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. [Link]
-
Application of Biochemical Tests and Machine Learning Techniques to Diagnose and Evaluate Liver Disease. [Link]
-
Biochemical assessment of oxidative status versus liver enzymes in patients with chronic fascioliasis. [Link]
-
Abstract B45: Anti-inflammatory actions of DHA via inhibition of the NF-κB pathway | Request PDF. [Link]
-
Nrf2 signaling activation by a small molecule activator compound 16 inhibits hydrogen peroxide-induced oxidative injury and death in osteoblasts. [Link]
-
Interpreting Liver Enzyme Tests: ALT, AST, and ALP in Liver Health Monitoring. [Link]
-
Liver Biopsy Interpretation: Special Stains. [Link]
-
Oxidative stress biomarkers: CAT, SOD, GST, and MDA in the hepatic... [Link]
-
Histopathological evaluation of liver fibrosis and cirrhosis regression. [Link]
-
Enzymes (CAT, SOD, GPx) activities and MDA level in liver tissues of different rats. [Link]
Sources
- 1. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin/Silybin and Chronic Liver Disease: A Marriage of Many Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greenmedinfo.com [greenmedinfo.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Protective effect of long-chain polyunsaturated fatty acids on hepatorenal syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of long-chain polyunsaturated fatty acids on hepatorenal syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatoprotective effect of botanical drug formula on high-fat diet-induced non-alcoholic fatty liver disease by inhibiting lipogenesis and promoting anti-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]
- 16. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regulation | MDPI [mdpi.com]
- 20. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Differential Cytotoxicity of 10-Oxoundecanoic Acid
This guide provides a comprehensive framework for evaluating the cytotoxic potential of 10-Oxoundecanoic acid, with a specific focus on its differential effects between cancerous and non-cancerous cell lines. As researchers and drug development professionals, our goal extends beyond simply identifying cytotoxic compounds; we aim to uncover agents with a therapeutic window—those that selectively target malignant cells while sparing healthy ones. This principle is the cornerstone of modern oncology drug discovery.
The rationale for investigating a medium-chain keto acid like this compound stems from the profound metabolic reprogramming observed in cancer cells.[1][2] Unlike normal cells, which primarily rely on oxidative phosphorylation, many cancer cells exhibit increased glycolysis even in the presence of oxygen (the Warburg effect) and show altered fatty acid metabolism to support rapid proliferation and membrane synthesis.[3][4][5][6][7] This metabolic shift can be exploited. Exogenous fatty acids may be processed differently by cancer cells, potentially leading to lipotoxicity through mechanisms like increased oxidative stress and induction of apoptosis.[8]
This guide presents a tiered experimental approach, designed to logically progress from broad cytotoxicity screening to a more nuanced mechanistic investigation. Each protocol is detailed to be self-validating, emphasizing the critical controls and experimental design choices that ensure data integrity and reproducibility.
Experimental Strategy: A Tiered Approach
Our investigation is structured into a three-tiered workflow. This systematic progression ensures that resources are used efficiently, beginning with broad screening and moving towards more complex, targeted experiments based on initial findings.
Caption: A three-tiered workflow for evaluating this compound cytotoxicity.
Tier 1: Viability and Cytotoxicity Screening
Objective: To determine the dose-dependent effect of this compound on the viability and membrane integrity of a panel of cancer and normal cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Rationale: We employ two distinct assays to gain a comprehensive initial assessment. The MTT assay measures the metabolic activity of a cell, which is an indicator of viability and proliferation. Conversely, the Lactate Dehydrogenase (LDH) assay measures the release of a cytosolic enzyme into the culture medium, which occurs when the cell membrane is compromised, a hallmark of cytotoxicity and necrosis.[9][10] Using both provides a more complete picture than either one alone; a compound could be cytostatic (inhibit proliferation, reducing MTT signal) without being cytotoxic (causing membrane lysis, increasing LDH signal).
Experimental Protocol 1a: MTT Cell Viability Assay
This protocol is based on established methods for colorimetric viability assessment.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from low micromolar to high millimolar (e.g., 1 µM to 10 mM). Remember to include a vehicle-only control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control. Include wells with medium only to serve as a blank.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percentage viability against the log of the compound concentration to determine the IC50 value.
Experimental Protocol 1b: LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[9][10][13]
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol, preparing an identical plate for the LDH assay.
-
Controls: It is critical to include three types of controls for this assay:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the final step to determine 100% LDH release.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation & Measurement: Incubate at room temperature for up to 30 minutes, protected from light.[13] The reaction results in the formation of a colored formazan product. Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the medium background absorbance from all values. Calculate cytotoxicity as a percentage: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
Data Summary: Tier 1
Summarize the calculated IC50 values in a table to easily compare the sensitivity of different cell lines. The Selectivity Index (SI) is a crucial parameter, calculated as IC50 in Normal Cells / IC50 in Cancer Cells. An SI value > 1 suggests selective cytotoxicity towards cancer cells.
| Cell Line | Type | This compound IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | Hypothetical Value: 150 | 3.33 |
| MCF-10A | Normal Breast Epithelial | Hypothetical Value: 500 | - |
| HepG2 | Liver Cancer | Hypothetical Value: 200 | 2.75 |
| THLE-2 | Normal Liver Epithelial | Hypothetical Value: 550 | - |
| PANC-1 | Pancreatic Cancer | Hypothetical Value: 180 | 3.05 |
| hTERT-HPNE | Normal Pancreatic Duct | Hypothetical Value: 550 | - |
Tier 2: Differentiating the Mechanism of Cell Death
Objective: To determine whether the observed cytotoxicity is primarily due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Rationale: A desirable anticancer agent induces apoptosis, which is a controlled, non-inflammatory process. Necrosis, however, leads to cell lysis and inflammation, which can be detrimental in a clinical setting. Annexin V/Propidium Iodide (PI) staining is the gold standard for this differentiation. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis or necrosis).[14][15] To confirm apoptosis, we also measure the activity of Caspase-3, a key executioner enzyme in the apoptotic cascade.[16]
Experimental Protocol 2a: Annexin V/PI Flow Cytometry Assay
This protocol is adapted from standard methods for apoptosis detection.[17]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells and centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
-
Experimental Protocol 2b: Colorimetric Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, confirming an apoptotic mechanism.[18][19]
-
Cell Lysis: Treat and harvest cells as described above. Lyse the cell pellets in a chilled lysis buffer on ice for 15-20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a BCA or Bradford assay to ensure equal protein loading.
-
Caspase Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add reaction buffer containing the colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[16] Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).
-
Measurement: Read the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control.
Data Summary: Tier 2
Present the data in a table that clearly shows the percentage of cells in each quadrant from the flow cytometry analysis and the fold increase in caspase activity.
| Treatment (MCF-7 Cells) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic / Necrotic (%) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | Hypothetical: 95.0 | Hypothetical: 3.0 | Hypothetical: 2.0 | 1.0 |
| This compound (IC50) | Hypothetical: 45.0 | Hypothetical: 35.0 | Hypothetical: 20.0 | Hypothetical: 4.5 |
Tier 3: Mechanistic Deep Dive
Objective: To investigate the upstream mechanisms leading to apoptosis, focusing on pathways commonly implicated in fatty acid-induced cell death.
Rationale: Since many cytotoxic fatty acids exert their effects by disrupting mitochondrial function and inducing oxidative stress, these are logical next steps.[8][20] We will assess the mitochondrial membrane potential (ΔΨm), as its loss is a key early event in the intrinsic apoptotic pathway. We will also directly measure the generation of intracellular Reactive Oxygen Species (ROS), as excessive ROS can damage cellular components and trigger apoptosis.[21]
Caption: The intrinsic apoptosis pathway potentially induced by this compound.
Experimental Protocol 3a: Measurement of Intracellular ROS
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation by ROS.[22][23][24]
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1, 6, 12 hours), as ROS production is often an early event.
-
Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Load the cells with 10 µM DCFH-DA in serum-free medium.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.[22]
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Report ROS levels as relative fluorescence units (RFU) compared to the vehicle-treated control.
Data Summary: Tier 3
A final table can summarize the mechanistic findings, correlating the data across the tiers.
| Cell Line | Selectivity Index (SI) | Primary Death Mechanism | Mitochondrial Depolarization (Fold Change) | ROS Production (Fold Change) |
| MCF-7 | 3.33 | Apoptosis | Hypothetical: 3.8 | Hypothetical: 4.2 |
| MCF-10A | - | N/A | Hypothetical: 1.1 | Hypothetical: 1.2 |
Conclusion
This structured guide provides a robust, scientifically-grounded workflow to evaluate the differential cytotoxicity of this compound. By progressing from broad screening to detailed mechanistic studies, researchers can build a comprehensive profile of the compound's activity. Positive results from this cascade of experiments—specifically, a high selectivity index, induction of apoptosis in cancer cells via mitochondrial disruption and oxidative stress, with minimal impact on normal cells—would provide a strong rationale for advancing this compound into more complex preclinical models.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Choi, J., & Lee, J. S. (2022). The Role of Fatty Acids in Cancer Cell Growth and Metastasis. Journal of Experimental & Molecular Medicine. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Cheng, C., et al. (2021). Fatty Acid Metabolism and Cancer. Advances in Experimental Medicine and Biology. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Sheng, H., et al. (2019). The expanded role of fatty acid metabolism in cancer: new aspects and targets. Nature Reviews Endocrinology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Liu, Q., et al. (2022). Fatty acids in cancer: Metabolic functions and potential treatment. Frontiers in Oncology. Retrieved from [Link]
-
Currie, E., et al. (2013). Cellular Fatty Acid Metabolism and Cancer. Cell & Metabolism. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). Cell Metabolism and Cancer. Retrieved from [Link]
-
Icard, P., & Lincet, H. (2013). How does the metabolism of tumour cells differ from that of normal cells? ecancermedicalscience. Retrieved from [Link]
-
protocols.io. (2022). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Budczies, J., et al. (2014). Metabolic Profiles are Principally Different between Cancers of the Liver, Pancreas and Breast. PLoS ONE. Retrieved from [Link]
-
Sznarkowska, A., et al. (2017). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]
-
Armon, K., et al. (2018). Full article: Metabolic Profiling: Are We En Route to Better Diagnostic Tests for Cancer?. Critical Reviews in Clinical Laboratory Sciences. Retrieved from [Link]
-
Ghesquiere, B., et al. (2011). Metabolic and morphological differences between rapidly proliferating cancerous and normal breast epithelial cells. Metabolic Engineering. Retrieved from [Link]
-
Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Reactive Oxygen Species. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
BMG Labtech. (2024). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity in different cancer cell lines and normal cells. Retrieved from [Link]
-
Grynkiewicz, G., & Demchuk, O. M. (2019). Potential Anticancer Properties and Mechanisms of Action of Formononetin. International Journal of Molecular Sciences. Retrieved from [Link]
-
Avnet, S., et al. (2021). Chlorogenic Acid Enhances Doxorubicin-Mediated Cytotoxic Effect in Osteosarcoma Cells. International Journal of Molecular Sciences. Retrieved from [Link]
-
Chikae, M., et al. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. Journal of Clinical Biochemistry and Nutrition. Retrieved from [Link]
-
Wang, Y., et al. (2018). Dual Effects of Omega -6, and -9 Fatty Acids on Ovarian Cancer Cell Viability and Their Ability to Induce Apoptosis. Journal of Cell Science & Therapy. Retrieved from [Link]
-
Hosseini, M., et al. (2025). Design, Synthesis, and Evaluation of Cytotoxic Effects of Functional Fatty Acid Derivatives as Potential Antineoplastic Agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Steele, H. B., et al. (2022). Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis. Scientific Reports. Retrieved from [Link]
Sources
- 1. Cell Metabolism and Cancer | Center for Cancer Research [ccr.cancer.gov]
- 2. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Fatty Acid Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Fatty Acid Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. mpbio.com [mpbio.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. What methods can I use to measure oxidative stress? | AAT Bioquest [aatbio.com]
- 24. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Purification Columns for 10-Oxoundecanoic Acid
Abstract
10-Oxoundecanoic acid is a C11 keto-fatty acid with emerging significance in organic synthesis and as a potential therapeutic agent.[][2] Achieving high purity of this compound is paramount for accurate downstream applications, from fundamental research to drug development. This guide provides a comprehensive framework for selecting and benchmarking high-performance liquid chromatography (HPLC) columns for the purification of this compound. We will dissect the separation mechanisms of three primary column chemistries—Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exclusion—and present a detailed experimental protocol for their comparative evaluation. The objective is to equip researchers with the scientific rationale and practical methodology required to optimize purity, yield, and throughput for this specific molecule.
Introduction: The Purification Challenge of an Amphipathic Keto Acid
This compound (MW: 200.27 g/mol ) presents a unique purification challenge due to its bifunctional, amphipathic nature.[3] It possesses a terminal carboxylic acid group, which is polar and ionizable, and a ten-carbon aliphatic chain with a ketone group, which imparts significant hydrophobicity. This duality complicates its behavior in chromatographic systems. Furthermore, its lack of a strong UV chromophore necessitates detection at low wavelengths (~210 nm), making baseline stability and mobile phase purity critical for accurate quantification.[4]
The primary goal of any purification strategy is to resolve the target analyte from structurally similar impurities, such as shorter or longer chain fatty acids, positional isomers (e.g., 9-Oxoundecanoic acid), or byproducts from its synthesis. The choice of stationary phase is the most critical factor in achieving this resolution.
Overview of Candidate Column Technologies
The selection of a purification column must be mechanistically driven. For this compound, three primary modes of HPLC separation are viable candidates.
Reversed-Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile).
-
Mechanism: Hydrophobic portions of the analyte, like the C10 alkyl chain of this compound, interact with the C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent, which disrupts these interactions.
-
Key Consideration: The ionizable carboxylic acid group must be suppressed to ensure consistent retention and good peak shape. This is achieved by acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) to keep the analyte in its neutral, protonated state.[4]
-
Column Variants:
-
Standard C18: The workhorse of RPC. However, it can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases (>95% water), leading to a sudden loss of retention.[5] This can be a problem when trying to retain more polar impurities.
-
Polar-Embedded C18 (e.g., "AQ" or "PFP" phases): These columns incorporate a polar group near the silica surface, making them resistant to dewetting and allowing for stable operation in 100% aqueous mobile phases. This feature provides enhanced retention for polar molecules and is highly recommended for organic acid separations.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a normal-phase variant that uses a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a semi-aqueous mobile phase rich in organic solvent.
-
Mechanism: HILIC separates compounds based on their polarity. A water-enriched layer is adsorbed onto the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.
-
Applicability to this compound: While the carboxylic acid head is polar, the long hydrophobic tail makes strong retention on a HILIC column challenging. It would primarily be useful if the key impurities are significantly more or less polar than the target compound. A zwitterionic stationary phase can offer unique selectivity for polar and ionized compounds.[6]
Ion-Exclusion Chromatography (IEC)
IEC is a specialized technique ideal for separating weak organic acids from a complex matrix.
-
Mechanism: The stationary phase consists of a sulfonated polystyrene-divinylbenzene resin. The separation is governed by the principle of Donnan exclusion. The negatively charged sulfonate groups on the resin repel the anionic (deprotonated) form of the organic acids, forcing them into the intra-particle pore volume. Neutral molecules can explore both the intra- and extra-particle volumes, while fully excluded anions elute first. Separation among the acids is achieved based on their pKa and size.[7]
-
Mobile Phase: Typically a dilute strong acid, like sulfuric acid, is used to control the ionization of the analytes.[7]
-
Advantages: Excellent for separating a mixture of different organic acids and separating them from neutral or cationic impurities.
Experimental Design for Column Benchmarking
To objectively compare these technologies, a standardized experimental plan is essential. This plan ensures that the observed differences in performance are attributable to the column chemistry, not uncontrolled variables.
Objective
To evaluate the performance of three distinct HPLC columns—a polar-embedded C18, a zwitterionic HILIC, and an ion-exclusion column—for the purification of this compound based on purity, recovery, resolution, and throughput.
Experimental Workflow
The overall process from sample preparation to final analysis is depicted below.
Materials & Methods
Step 1: Sample & Standard Preparation
-
Crude Sample: Prepare a 1 mg/mL solution of crude this compound in the initial mobile phase composition for each respective column.
-
Reference Standard: Prepare a 0.5 mg/mL solution of high-purity (>98%) this compound for peak identification and recovery calculation.
Step 2: HPLC System & Conditions
-
System: A standard preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Detection: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 100 µL (adjust based on column dimension and loading capacity).
Step 3: Chromatographic Conditions (Starting Points)
| Parameter | Column A: Polar-Embedded C18 | Column B: Zwitterionic HILIC | Column C: Ion-Exclusion |
| Dimensions | 4.6 x 150 mm, 5 µm | 4.6 x 150 mm, 5 µm | 7.8 x 300 mm, 9 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 90:10 Acetonitrile:Water + 10 mM Ammonium Acetate | 5 mM Sulfuric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile | 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate | N/A (Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Gradient | 20-95% B over 15 min | 0-50% B over 15 min | Isocratic |
Step 4: Data Collection & Analysis
-
Inject the crude sample onto each column system.
-
Collect the main peak corresponding to this compound.
-
Analyze the collected fractions for purity using a validated analytical HPLC method (e.g., on a high-efficiency 2.1 x 50 mm, <2 µm C18 column).
-
Quantify the amount of purified product and calculate the recovery percentage against the amount injected.
-
Calculate the resolution (Rs) between the main peak and the closest eluting impurity.
Key Performance Indicators (KPIs)
-
Purity (%): The homogeneity of the collected fraction.
-
Recovery (%): The mass of purified product recovered relative to the mass loaded.
-
Resolution (Rs): A measure of separation between adjacent peaks (Rs > 1.5 indicates baseline separation).
-
Throughput (mg/hr): The amount of pure product produced per unit of time.
-
Solvent Consumption (mL/mg): The volume of solvent used to produce 1 mg of pure product.
Comparative Performance Analysis (Expected Outcomes)
The following table summarizes the expected performance of each column based on established chromatographic principles. Actual results will vary based on the specific impurity profile of the crude material.
| KPI | Column A: Polar-Embedded C18 | Column B: Zwitterionic HILIC | Column C: Ion-Exclusion | Rationale |
| Purity | Excellent | Good | Good | C18 offers the best general-purpose separation for hydrophobic impurities. HILIC and IEC are more specialized. |
| Recovery | Excellent | Good | Very Good | RPC and IEC generally have high mass recovery. HILIC can sometimes suffer from irreversible adsorption of certain analytes. |
| Resolution | Excellent | Good to Poor | Good | C18 provides high efficiency for separating molecules based on hydrophobicity. HILIC resolution will be poor for other fatty acids but may be excellent for very polar impurities. IEC excels at separating other organic acids. |
| Throughput | Good | Good | Poor | IEC columns are typically run at lower flow rates and may require longer equilibration, reducing throughput. |
| Robustness | Excellent | Good | Excellent | C18 columns with acidic mobile phases are highly robust and reproducible. Ion-exclusion columns are also very durable. |
In-Depth Protocol: Optimized Purification using a Polar-Embedded C18 Column
Based on the analysis, the Polar-Embedded C18 column is the most promising candidate for general-purpose, high-resolution purification.
Objective: To purify this compound from a crude synthetic mixture to >98% purity.
Materials:
-
Column: Agilent Polaris C18-A, 4.6 x 250 mm, 5 µm, or equivalent.[5]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) phosphoric acid.
-
Sample: 10 mg/mL crude this compound in 50:50 Mobile Phase A:B.
Procedure:
-
System Equilibration: Equilibrate the column with 80% Mobile Phase A / 20% Mobile Phase B for at least 15 column volumes or until a stable baseline is achieved.
-
Injection: Inject 50-200 µL of the sample solution. The optimal volume will depend on a loading study.
-
Gradient Elution:
-
0-2 min: Hold at 20% B.
-
2-17 min: Linear gradient from 20% to 95% B.
-
17-20 min: Hold at 95% B.
-
20.1-25 min: Return to 20% B and re-equilibrate.
-
-
Fraction Collection: Begin collection at the start of the main peak and end collection at the tailing edge. Use a conservative window to maximize purity.
-
Post-Purification Analysis: Evaporate the solvent from the collected fraction under reduced pressure. Re-dissolve a small amount in mobile phase and analyze its purity using a fast analytical HPLC method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Insufficient mobile phase acidity; Column overload. | Add 0.1% trifluoroacetic acid (TFA) instead of phosphoric acid. Use a highly end-capped column. Reduce sample load.[4] |
| Low Recovery | Analyte precipitation on-column; Irreversible adsorption. | Ensure sample is fully dissolved in the initial mobile phase. Try a different organic modifier (e.g., methanol). |
| Poor Resolution | Inappropriate selectivity; Low column efficiency. | Optimize the gradient slope (make it shallower). Switch to an orthogonal chemistry (e.g., a Phenyl-Hexyl phase).[8] Use a longer column or one with smaller particles. |
Conclusion and Recommendations
For the purification of this compound, a polar-embedded reversed-phase C18 column offers the best combination of resolution, robustness, and recovery for a wide range of common impurities. Its ability to handle highly aqueous mobile phases without dewetting provides superior retention for polar compounds, while the C18 chains effectively resolve analytes based on hydrophobicity.[5]
-
For Highest Purity: Employ a polar-embedded C18 column with a shallow gradient and conservative fraction collection.
-
For High Throughput: A shorter column (e.g., 100 mm) with smaller particles (e.g., < 3 µm) can significantly reduce run times, though at the cost of loading capacity and higher backpressure.
-
For Specific Impurity Challenges: If the primary impurities are other organic acids, an Ion-Exclusion column could provide superior selectivity. If impurities are very polar, HILIC may be a viable, albeit less conventional, option.
Ultimately, the optimal choice depends on the specific impurity profile of the starting material and the end-use requirements for purity and yield. The benchmarking protocol outlined herein provides a robust and logical framework for making an evidence-based decision.
References
-
ResearchGate. (2014). How can I purify fatty acids by column chromatography? ResearchGate. Available at: [Link]
-
Waters Corporation. Free Fatty Acid HP Column. Waters Corporation. Available at: [Link]
-
LookChem. This compound CAS NO.676-00-6. LookChem. Available at: [Link]
-
MtoZ Biolabs. Which Column Is Best for Fatty Acid Analysis by GC? MtoZ Biolabs. Available at: [Link]
-
AOCS. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? American Oil Chemists' Society. Available at: [Link]
-
Wang, T., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. ResearchGate. Available at: [Link]
-
Agilent Technologies. Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. Available at: [Link]
-
LabRulez LCMS. Separation of 11 Organic Acids on an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column with 2.7 μm Particle Size. LabRulez. Available at: [Link]
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link]
-
Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent Technologies. Available at: [Link]
-
Interchim. HPLC Organic Acid Analysis. Interchim. Available at: [Link]
Sources
A Comparative Guide to Alternatives for 10-Oxoundecanoic Acid in Modern Musk Synthesis
Abstract: The synthesis of macrocyclic musks, prized for their unique and persistent odor profiles, has long relied on key intermediates derived from petrochemical sources. Among these, 10-oxoundecanoic acid has served as a versatile precursor, particularly for the generation of valuable ω-hydroxy acids that can be cyclized into macrocyclic lactones. However, market demands for increased sustainability, cost-efficiency, and novel olfactive characteristics have catalyzed a paradigm shift towards alternative synthetic strategies. This guide provides a comparative analysis of viable alternatives to this compound, focusing on pathways originating from renewable feedstocks and leveraging modern catalytic methods. We will present a technical evaluation of synthetic routes using hydroxy-functionalized fatty acids, long-chain dicarboxylic acids from fermentation, and ring-closing metathesis, supported by comparative performance data and detailed experimental protocols.
Introduction: The Enduring Allure of Macrocyclic Musks and the Role of this compound
The Olfactive Significance of Macrocyclic Lactones
Macrocyclic musks, typically comprising 14- to 18-membered rings, are indispensable in modern perfumery. Their low volatility makes them excellent fixatives, while their complex and warm scent profiles add depth and sensuality to fragrance compositions. The structure of the macrocycle, including ring size and the presence of functional groups, directly influences the resulting odor. For instance, odd-membered lactones like 15-pentadecanolide (Exaltolide®) are known for their intense and elegant musk character.
This compound as a Precursor
Historically, this compound, accessible from the ozonolysis of undecylenic acid, has been a cornerstone intermediate. Its keto-acid structure allows for straightforward conversion into various long-chain functionalized molecules. A common pathway involves a Baeyer-Villiger oxidation to yield an ester, which upon hydrolysis and reduction, can produce ω-hydroxy acids—the direct precursors for macrolactonization.
Limitations and Drivers for Alternatives
Despite its utility, the reliance on this compound presents several challenges that drive the search for alternatives:
-
Multi-step Synthesis: The conversion to the final lactone often requires numerous steps, leading to lower overall yields and higher production costs.
-
Petrochemical Dependence: The primary feedstock, undecylenic acid, is derived from castor oil, but many other historical routes relied heavily on petrochemicals, creating a push for greener alternatives.
-
Limited Structural Diversity: While functionalization is possible, starting from a C11 backbone restricts the range of accessible macrocycle sizes without resorting to complex chain-extension chemistries.
These factors have created a compelling case for exploring alternative feedstocks and synthetic methodologies that offer improved efficiency, sustainability, and access to novel musk structures.
Alternative Pathways from Renewable Feedstocks: A Shift Towards Green Chemistry
The most promising alternatives leverage abundant, renewable resources such as plant oils and bio-fermentation products. These approaches not only enhance the "green" credentials of the final fragrance but also often provide more direct routes to the desired macrocyclic precursors.
Alternative 1: Hydroxy-functionalized Fatty Acids from Plant Oils
2.1.1 Rationale: Nature provides a vast library of functionalized fatty acids. Ricinoleic acid, the primary component of castor oil, is an ideal starting material as it contains a C18 backbone with a pre-existing hydroxyl group. The key is to selectively cleave the molecule to generate a shorter ω-hydroxy acid.
2.1.2 Synthetic Workflow: The most common method is oxidative cleavage of the double bond in ricinoleic acid. While ozonolysis is effective, alternative methods using tungstate-based catalysts and hydrogen peroxide offer a safer and more scalable process. This cleavage directly yields azelaic acid and, more importantly for our purposes, precursors to ω-hydroxy acids. A subsequent reduction of the ester group provides the target molecule for cyclization.
2.1.3 Synthetic Workflow Diagram
Caption: Workflow for generating a lactone precursor from ricinoleic acid.
2.1.4 Comparative Performance Data
| Parameter | This compound Route | Ricinoleic Acid Cleavage Route |
| Starting Material | Undecylenic Acid (from Castor Oil) | Ricinoleic Acid (from Castor Oil) |
| Key Transformation | Baeyer-Villiger Oxidation | Oxidative Cleavage |
| Overall Yield (to ω-hydroxy acid) | 65-75% | 70-80% |
| Number of Synthetic Steps | 3-4 | 2-3 |
| Sustainability Metric | Moderate (Ozonolysis can be hazardous) | High (Uses H₂O₂ as oxidant) |
| Sensory Profile of Resulting Lactone | Classic, warm musk | Clean, slightly fruity musk |
2.1.5 Expert Analysis: The ricinoleic acid pathway is highly advantageous due to its atom economy and the use of safer oxidants. The resulting ω-hydroxy acid can be dimerized and cyclized to form a C18 macrocyclic lactone, a highly sought-after fragrance ingredient. The inherent chirality of ricinoleic acid also presents an opportunity for developing enantiomerically pure musk compounds, a frontier in fragrance innovation.
Alternative 2: Long-Chain Dicarboxylic Acids from Fermentation
2.2.1 Rationale: Microbial fermentation has emerged as a powerful platform for producing long-chain α,ω-dicarboxylic acids (DCAs) from renewable sugars or fatty acids. Strains of Candida tropicalis can efficiently produce DCAs with chain lengths from C12 to C18, which are ideal linear precursors for macrocycles.
2.2.2 Synthetic Workflow: The primary challenge lies in the selective mono-reduction of a single carboxylic acid group to a hydroxyl group. This can be achieved using chemoselective reducing agents like borane complexes or through biocatalytic routes employing engineered enzymes. Once the ω-hydroxy acid is formed, it can be purified and subjected to macrolactonization.
2.2.3 Synthetic Workflow Diagram
Caption: Synthesis of a macrocyclic musk from a fermentation-derived DCA.
2.2.4 Comparative Performance Data
| Parameter | This compound Route | Fermentation DCA Route |
| Feedstock | Petrochemical/Bio-based | Renewable (Sugars/Oils) |
| Key Transformation | Baeyer-Villiger Oxidation | Selective Mono-reduction |
| Overall Yield (from DCA) | N/A | 85-95% (for reduction step) |
| Fermentation Titer | N/A | >100 g/L for C12-C14 DCAs |
| Process Complexity | Moderate chemical synthesis | High (Upstream fermentation + downstream chemistry) |
| Sensory Profile of Resulting Lactone | Classic, warm musk | Varies by chain length; C15/C16 are highly valued |
2.2.5 Expert Analysis: The fermentation route represents a truly sustainable and versatile platform. By selecting different microbial strains or feedstocks, a range of DCA chain lengths can be produced, allowing for the targeted synthesis of various high-value macrocyclic musks. The main technical hurdle remains the efficiency and selectivity of the mono-reduction step on an industrial scale. However, recent advances in both chemical catalysis and biocatalysis are making this route increasingly viable.
Novel Approaches: Metathesis and Biocatalysis
Alternative 3: Ring-Closing Metathesis (RCM) of Di-unsaturated Esters
3.1.1 Rationale: Ring-closing metathesis, a Nobel Prize-winning reaction, has revolutionized the synthesis of macrocycles. It allows for the direct formation of a large ring by joining two terminal alkene groups within a linear precursor, driven by the release of a volatile olefin like ethylene. This method offers a powerful and convergent approach starting from readily available unsaturated fatty acids like oleic acid.
3.1.2 Synthetic Workflow: The strategy involves creating a linear ester precursor with two terminal double bonds. For example, undecylenic acid can be esterified with undecylenyl alcohol. The resulting di-unsaturated ester is then treated with a ruthenium-based catalyst (e.g., Grubbs' 2nd Generation catalyst) under high dilution to favor intramolecular cyclization over intermolecular polymerization.
3.1.3 Synthetic Workflow Diagram
Caption: Convergent synthesis of a macrocyclic musk using RCM.
3.1.4 Comparative Performance Data
| Parameter | Classical Lactonization | Ring-Closing Metathesis (RCM) |
| Driving Force | Entropy (High Dilution) | Enthalpy (Release of Ethylene) |
| Reaction Conditions | High Temperatures (e.g., >200 °C) | Mild (40-80 °C) |
| Functional Group Tolerance | Moderate | Very High |
| Catalyst Loading | N/A (Stoichiometric reagents) | 0.1 - 2 mol% |
| Yields | 50-80% | 70-95% |
| Key Limitation | Requires active ester or acid chloride | Cost of Ruthenium catalyst |
3.1.5 Expert Analysis: RCM is arguably the most flexible method for macrocycle synthesis. It tolerates a wide range of functional groups and proceeds under mild conditions, often leading to higher yields than classical thermal cyclizations. The primary drawback is the cost and potential metal contamination from the ruthenium catalyst. However, ongoing research into catalyst recycling and the use of more efficient catalysts is mitigating these concerns, making RCM a powerful tool for accessing structurally complex and novel musk compounds that are inaccessible through traditional routes.
Detailed Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed. Standard laboratory safety procedures should be followed at all times.
Protocol A: Selective Mono-reduction of Dodecanedioic Acid (DDA)
-
Setup: To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add dodecanedioic acid (23.0 g, 100 mmol) and anhydrous THF (200 mL).
-
Cooling: Cool the resulting slurry to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (110 mL, 110 mmol, 1.1 eq) dropwise over 1 hour via an addition funnel. Maintain the internal temperature below 5 °C. Causality Note: The slow addition and low temperature are critical for achieving mono-reduction and preventing over-reduction to the diol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).
-
Quenching: Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C.
-
Workup: Remove the solvent under reduced pressure. Add 1 M HCl (100 mL) and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 12-hydroxydodecanoic acid.
Protocol B: Macrolactonization via Yamaguchi Esterification
-
Setup: In a 2 L three-neck flask equipped with a mechanical stirrer and an addition funnel, dissolve 12-hydroxydodecanoic acid (21.6 g, 100 mmol) and 4-dimethylaminopyridine (DMAP) (3.66 g, 30 mmol) in anhydrous toluene (800 mL). Causality Note: High dilution is essential to favor the intramolecular cyclization over intermolecular polymerization.
-
Activation: Slowly add a solution of 2,4,6-trichlorobenzoyl chloride (1.1 eq) in toluene (100 mL) to the reaction mixture at room temperature over 6 hours using a syringe pump.
-
Cyclization: Stir the reaction mixture at room temperature for an additional 18 hours.
-
Workup: Filter the reaction mixture to remove DMAP hydrochloride. Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by vacuum distillation or column chromatography to yield the pure dodecanolide.
Comparative Summary and Future Outlook
Summary Table of Alternatives
| Feature | This compound | Hydroxy Fatty Acids | Fermentation DCAs | Ring-Closing Metathesis |
| Sustainability | Low-Moderate | High | Very High | Moderate (Catalyst Dependant) |
| Feedstock | Petrochemical/Bio | Renewable (Plant Oils) | Renewable (Sugars) | Petrochemical/Bio |
| Synthetic Steps | 3-5 | 2-3 | 2-3 | 2-4 |
| Overall Yield | Moderate | Good | Good-Excellent | Excellent |
| Versatility | Moderate | Moderate | High | Very High |
| Key Challenge | Multi-step, hazardous reagents | Control of cleavage | Selective mono-reduction | Catalyst cost & removal |
Concluding Remarks
The synthesis of musk-like fragrances is undergoing a significant transformation, moving away from classical, linear syntheses towards more convergent, sustainable, and versatile methodologies. While this compound remains a relevant intermediate, its dominance is being challenged by compelling alternatives. Bio-based routes starting from fermentation-derived dicarboxylic acids offer unparalleled potential for sustainable production of existing high-value musks. Concurrently, powerful catalytic methods like ring-closing metathesis are opening the door to entirely new families of macrocyclic structures with unique olfactive properties. The future of musk synthesis will likely involve a synergistic combination of biocatalysis for generating chiral building blocks and advanced chemical catalysis for efficiently assembling them into complex macrocycles, enabling the creation of novel, sustainable, and captivating fragrances.
References
-
Title: Modern Carbonyl Olefination Source: Chemical Reviews URL: [Link]
-
Title: The Baeyer–Villiger reaction: its mechanism and scope Source: Organic Reactions URL: [Link]
-
Title: Synthesis of Macrocyclic Compounds by Ring-Closing Metathesis Source: Chemical Reviews URL: [Link]
-
Title: Microbial production of dicarboxylic acids: a review Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Yamaguchi Esterification Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 10-Oxoundecanoic Acid
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 10-oxoundecanoic acid. As a Senior Application Scientist, my objective is to offer not just a protocol, but a framework for thinking about chemical waste management. The causality behind each step is explained to empower you, the researcher, to make informed decisions that ensure laboratory safety and environmental stewardship. This document is designed to be a self-validating system, grounding every recommendation in authoritative regulatory standards and field-proven best practices.
Core Principles: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough characterization of the waste stream is mandatory. This compound (CAS No. 676-00-6) is an organic compound that, in its pure form, is not listed as an acutely toxic "P-listed" or toxic "U-listed" waste by the Environmental Protection Agency (EPA).[1] However, the primary determinant for its disposal pathway is not its identity alone, but the characteristics of the waste as defined by the Resource Conservation and Recovery Act (RCRA).[1]
Key Questions for Characterization:
-
Is the waste pure this compound or a solution? A pure, unused commercial product has a different disposal consideration than a spent solution from an experiment.
-
What is the concentration and pH of the solution? As a carboxylic acid, an aqueous solution of this compound will be acidic. If the pH is ≤ 2.0, it is considered a corrosive hazardous waste.
-
Is it mixed with other chemicals? This is the most critical question. If this compound is mixed with a listed hazardous waste (e.g., benzene, chloroform) or exhibits other hazardous characteristics like ignitability or reactivity, the entire mixture must be treated as hazardous waste.[2]
The Safety Data Sheet (SDS) for this compound indicates no specific transportation hazards, suggesting it is not regulated as a hazardous material for transport in its pure form.[3] However, related long-chain fatty acids are known to cause skin and eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should always be worn.
The Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal procedure. This process ensures that waste is managed in the safest and most compliant manner possible.
Caption: Disposal decision workflow for this compound waste.
Protocol A: On-Site Neutralization for Non-Hazardous Aqueous Waste
This protocol is applicable only to dilute aqueous solutions of this compound that are not mixed with any other hazardous materials and do not exhibit any other hazardous characteristics. The ability to biodegrade rapidly is a key feature of many simple carboxylic acids, making neutralization and drain disposal an acceptable option in specific, controlled circumstances.
Causality: Corrosivity is the only hazardous waste characteristic that laboratories are permitted to treat on-site without a specific EPA permit.[5] By neutralizing the acid, you are removing its hazardous characteristic, rendering it safe for discharge into a municipal wastewater treatment system that can readily process the organic material.[6]
Step-by-Step Methodology:
-
Designate a Treatment Area: Perform the neutralization in a designated area, preferably within a fume hood, away from incompatible materials.
-
Prepare Neutralizing Agent: Create a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in water.
-
Dilute the Acidic Waste: If the waste is moderately concentrated, first dilute it by slowly adding it to a larger volume of cold water (a 1:10 ratio of acid waste to water is recommended).[6] Always add acid to water, never the other way around.
-
Slowly Neutralize: Gradually add the basic solution to the diluted acidic waste while stirring. The reaction will release carbon dioxide gas, so effervescence ("fizzing") is expected.[6] Add the base slowly to control the reaction rate.
-
Monitor pH: Use pH indicator strips or a calibrated pH meter to monitor the solution's pH.
-
Target pH: Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0.[5][6] A pH near 7.0 is ideal to minimize any potential for plumbing damage.[6]
-
Final Disposal: Once the target pH is confirmed, the neutralized solution may be poured down a laboratory sink, followed by a flush of copious amounts of water (at least 20 parts water to 1 part neutralized solution) to ensure it is fully cleared from the local plumbing.[5][7]
Protocol B: Collection as Hazardous Waste
This protocol is mandatory for any this compound waste that is concentrated, non-aqueous, mixed with other hazardous chemicals, or meets any RCRA characteristic of hazardous waste.
Causality: Improper disposal of chemical waste can lead to environmental contamination, significant fines, and regulatory penalties.[1] Segregating, containerizing, and labeling waste correctly ensures that it can be transported and disposed of safely by a licensed facility, in full compliance with regulations like the RCRA.
Step-by-Step Methodology:
-
Containerization:
-
Selection: Choose a container that is chemically compatible with the waste. For organic acids, high-density polyethylene (HDPE) or glass containers are appropriate.[8] Never use metal containers for acidic waste due to the risk of corrosion.[9]
-
Condition: The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[2][8]
-
Capacity: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion.[9]
-
-
Labeling:
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[2][11]
-
Segregate the container of acidic waste from incompatible materials, such as bases, oxidizers, and reactive chemicals, using physical barriers or secondary containment.[2][12]
-
The SAA must have secondary containment (such as a tub or tray) capable of holding the contents of the largest container.[2]
-
-
Arranging for Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.
-
Waste must be removed from the laboratory according to the time limits specified by regulations (e.g., within three days of the container becoming full in an SAA, or every twelve months for academic labs under Subpart K).[2][11] The disposal must be handled by a licensed hazardous waste disposal company.[3][9]
-
Spill Management
In the event of a small spill of this compound:
-
Ensure Personal Safety: Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[13]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect and Dispose: Sweep or scoop the absorbed material into a suitable container, which must then be sealed, labeled, and disposed of as hazardous waste according to Protocol B.[13]
-
Clean the Area: Decontaminate the spill area with soap and water.
Regulatory Compliance Summary
The following table summarizes key federal requirements for managing hazardous chemical waste in a laboratory setting.
| Requirement | Specification | Rationale & Source(s) |
| Waste Determination | The generator must determine if waste is hazardous at the point of generation. | To ensure proper management from the outset. Governed by EPA RCRA regulations.[1][9] |
| SAA Location | Must be at or near the point of generation and under the operator's control. | To minimize the transport of hazardous materials within the facility by untrained personnel.[2][11] |
| SAA Volume Limits | Up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) may be accumulated. | A regulatory limit to prevent large-scale accumulation in active lab spaces.[10][11] |
| Container Management | Must be kept closed except when adding waste, be in good condition, and compatible with contents. | To prevent spills, evaporation of volatile components, and dangerous reactions.[2][8] |
| Container Labeling | Must be marked with the words "Hazardous Waste" and identify the contents. | To ensure clear communication of hazards to all personnel and waste handlers.[8][10] |
| Storage Time Limits | Varies by generator status. Full containers must be removed from SAAs within 3 days. Academic labs under Subpart K have up to 12 months to remove waste from the lab. | To prevent the indefinite storage of hazardous materials and associated risks.[2][11] |
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (n.d.). Daniels Health. Retrieved from [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
SAFETY DATA SHEET. (2018, April 24). Greenbook.net. Retrieved from [Link]
-
EHSO Manual 2023-2024 - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. combi-blocks.com [combi-blocks.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. nipissingu.ca [nipissingu.ca]
- 13. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
